Adenosylcobalamin
Descripción
Propiedades
Número CAS |
13870-90-1 |
|---|---|
Fórmula molecular |
C72H100CoN18O17P |
Peso molecular |
1579.6 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |
Clave InChI |
OAJLVMGLJZXSGX-AZCDKEHOSA-L |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Apariencia |
Solid powder |
Otros números CAS |
13870-90-1 |
Descripción física |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
partly miscible in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Adenosylcobalamin Enzyme Mechanisms and Kinetics
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Adenosylcobalamin (AdoCbl, Coenzyme B12) dependent enzymes catalyze a unique and challenging class of isomerization and elimination reactions critical to various metabolic pathways. These enzymes harness the reactivity of a 5'-deoxyadenosyl radical, generated through the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl, to overcome significant activation energy barriers. Understanding the intricate mechanisms and kinetics of these enzymes is paramount for elucidating fundamental biochemical processes and for the development of novel therapeutics targeting metabolic disorders. This guide provides a comprehensive overview of the core mechanistic principles, detailed kinetic data, and key experimental methodologies used to study AdoCbl-dependent enzymes.
Core Mechanism: A Radical Approach to Catalysis
The unifying feature of all AdoCbl-dependent enzymes is their reliance on a radical-based mechanism initiated by the homolysis of the Co-C bond of the cofactor.[1][2] This process generates a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[2] The enzyme active site plays a crucial role in lowering the Co-C bond dissociation energy, which is approximately 32 kcal/mol in free solution, thereby accelerating the rate of homolysis by a factor of ~1012.[1][3]
The catalytic cycle can be broadly described by the following key steps:
-
Substrate Binding and Conformational Change: The binding of the substrate to the holoenzyme induces conformational changes that are thought to strain the Co-C bond, facilitating its cleavage.
-
Co-C Bond Homolysis: The Co-C bond breaks homolytically, forming the 5'-deoxyadenosyl radical and cob(II)alamin. This is the radical initiation step.
-
Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, generating 5'-deoxyadenosine (B1664650) and a substrate radical.[2][4]
-
Radical Rearrangement: The substrate radical undergoes a 1,2-rearrangement. The nature of this rearrangement is specific to the enzyme and substrate.
-
Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the product.
-
Co-C Bond Reformation and Product Release: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site.
This general mechanism is illustrated in the following diagram:
Key this compound-Dependent Enzymes: Mechanisms and Kinetics
This section details the mechanisms and kinetic parameters of three well-studied AdoCbl-dependent enzymes: Glutamate (B1630785) Mutase, Methylmalonyl-CoA Mutase, and Ribonucleotide Reductase.
Glutamate Mutase
Glutamate mutase catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate, a key step in the fermentation of glutamate by certain anaerobic bacteria.[5]
Mechanism: The reaction proceeds via a fragmentation-recombination mechanism. The initially formed glutamate radical fragments into an acrylate (B77674) radical and a glycyl radical. These fragments then recombine to form the 3-methylaspartate radical.
Kinetic Data:
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Clostridium cochlearium (Wild-type) | L-Glutamate | 1.3 | 25 | 1.9 x 104 | [5] |
| Clostridium cochlearium (Wild-type) | L-threo-3-Methylaspartate | 0.15 | 15 | 1.0 x 105 | [5] |
| Clostridium tetanomorphum (GlmES fusion) | L-Glutamate | 0.8 | 16 | 2.0 x 104 | [5] |
| Clostridium tetanomorphum (GlmES fusion) | L-threo-3-Methylaspartate | 0.1 | 10 | 1.0 x 105 | [5] |
| Isotope Effect | Value | Condition | Reference |
| DVmax (L-Glutamate) | 2.1 | Wild-type | [5] |
| DVmax/Km (L-Glutamate) | 2.3 | Wild-type | [5] |
| DVmax (L-Glutamate) | 1.6 | GlmES fusion | [5] |
| DVmax/Km (L-Glutamate) | 1.7 | GlmES fusion | [5] |
| Secondary Tritium KIE (kH/kT) on AdoCbl homolysis | 0.76 ± 0.02 | Pre-steady-state | [6] |
Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase (MCM) is a crucial enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of L-methylmalonyl-CoA to succinyl-CoA.[4][7] In humans, defects in this enzyme lead to methylmalonic acidemia.[7]
Mechanism: The reaction involves the rearrangement of the carbon skeleton, where the thioester group migrates.
Kinetic Data:
| Enzyme Source | Substrate/Cofactor | Km (µM) | Vmax (U/mg) | Reference |
| Human (Wild-type) | AdoCbl | 0.04 - 0.2 | 23 - 26 | [4][7] |
| Human (G94V mutant) | AdoCbl | 1.6 | ~25 | [7] |
| Human (Y231N mutant) | AdoCbl | 36 | ~25 | [7] |
| Human (R369H mutant) | AdoCbl | 1.6 | ~25 | [7] |
| Human (G623R mutant) | AdoCbl | 11 | ~12.5 | [7] |
| Human (H678R mutant) | AdoCbl | 1.8 | ~0.05 | [7] |
| Human (G717V mutant) | AdoCbl | 3.5 | ~1.25 | [7] |
| Isotope Effect | Value | Direction | Reference |
| DV | 5-6 | Forward | [8] |
| DV | 3.4 | Reverse | [8] |
Class II Ribonucleotide Reductase
Class II ribonucleotide reductases (RNRs) are AdoCbl-dependent enzymes that catalyze the reduction of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis and repair.[2][9]
Mechanism: Unlike the mutases, the 5'-deoxyadenosyl radical in Class II RNRs initiates a radical cascade by abstracting a hydrogen atom from a conserved cysteine residue in the active site, generating a thiyl radical. This thiyl radical then abstracts a hydrogen from the C3' position of the ribonucleotide substrate, initiating the reduction process.[2]
References
- 1. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of this compound-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radical Power of Vitamin B12: An In-depth Guide to Adenosylcobalamin in Radical-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Executive Summary
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze challenging chemical transformations through radical-based mechanisms. These reactions are fundamental to various metabolic processes in all domains of life. This technical guide provides a comprehensive overview of the pivotal role of this compound in initiating and facilitating radical-based reactions. We delve into the mechanistic intricacies of radical generation, explore the diverse array of reactions catalyzed by AdoCbl-dependent enzymes, and present key quantitative data to illustrate the efficiency of these biocatalysts. Furthermore, this document offers detailed experimental protocols for the study of these complex enzymatic systems, from enzyme purification and activity assays to advanced spectroscopic characterization. Visualized through signaling pathways and experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance our understanding and application of this compound-mediated radical chemistry.
Introduction: The Enigmatic Role of this compound
This compound, or coenzyme B12, is a structurally complex organometallic cofactor distinguished by a unique and relatively weak cobalt-carbon (Co-C) bond.[1] This bond is central to its function as a precursor to the highly reactive 5'-deoxyadenosyl radical (Ado•).[1] AdoCbl-dependent enzymes harness the reactivity of this radical to overcome significant activation energy barriers in a variety of chemical reactions, particularly intramolecular rearrangements.[2] These enzymatic processes are vital for the metabolism of amino acids, fatty acids, and nucleotides.[3] Understanding the mechanisms by which these enzymes control the generation and reactivity of the adenosyl radical is a key area of research with implications for enzymology, metabolic diseases, and drug development.
The Core Mechanism: Homolytic Cleavage and Radical Generation
The catalytic cycle of all this compound-dependent enzymes begins with the homolytic cleavage of the Co-C bond.[1] This bond dissociation is energetically unfavorable in free solution, with a bond dissociation energy (BDE) of approximately 32 kcal/mol.[1] However, within the enzyme's active site, this process is dramatically accelerated by a factor of ~1012.[4]
Upon substrate binding, a conformational change in the enzyme is induced, which is thought to destabilize the Co-C bond, facilitating its homolysis to generate cob(II)alamin (a Co2+ species) and the 5'-deoxyadenosyl radical.[1] This highly reactive radical then initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine.[1] This substrate radical is then poised to undergo rearrangement.
digraph "this compound Catalytic Cycle" {
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node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];
AdoCbl [label="this compound (AdoCbl)"];
Enzyme [label="Apoenzyme"];
Holoenzyme [label="Holoenzyme\n(E-AdoCbl)"];
Substrate [label="Substrate (S-H)"];
ES_complex [label="Enzyme-Substrate Complex\n(E-AdoCbl-S-H)"];
Radical_pair [label="Radical Pair Intermediate\n[E-Cbl(II) •Ado S-H]"];
Substrate_radical [label="Substrate Radical Complex\n[E-Cbl(II) Ado-H S•]"];
Product_radical [label="Product Radical Complex\n[E-Cbl(II) Ado-H P•]"];
EP_complex [label="Enzyme-Product Complex\n(E-AdoCbl-P-H)"];
Product [label="Product (P-H)"];
AdoCbl -> Holoenzyme [label="Binding"];
Enzyme -> Holoenzyme;
Holoenzyme -> ES_complex;
Substrate -> ES_complex;
ES_complex -> Radical_pair [label="Homolysis of Co-C bond", fontcolor="#EA4335"];
Radical_pair -> Substrate_radical [label="H-atom abstraction", fontcolor="#EA4335"];
Substrate_radical -> Product_radical [label="Rearrangement", fontcolor="#FBBC05"];
Product_radical -> EP_complex [label="H-atom re-abstraction", fontcolor="#4285F4"];
EP_complex -> Holoenzyme [label="Product release"];
EP_complex -> Product;
}
Figure 2: General workflow for the study of AdoCbl-dependent enzymes.
Spectroscopic Characterization of Radical Intermediates
Objective: To detect and characterize the radical intermediates and the different oxidation states of the cobalamin cofactor during the enzymatic reaction using UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.
5.3.1. UV-Visible Spectroscopy
Principle: The corrin (B1236194) ring of cobalamin has a distinct UV-Visible absorption spectrum that changes depending on the oxidation state of the cobalt ion and the nature of the axial ligands. This allows for the monitoring of the conversion of AdoCbl (Co3+) to cob(II)alamin (Co2+) upon homolysis of the Co-C bond.[1]
Procedure:
-
Sample Preparation: Prepare the enzyme, AdoCbl, and substrate in a suitable buffer. All solutions should be handled in low light to prevent photolysis of AdoCbl.
-
Baseline Spectrum: Record the UV-Visible spectrum of the holoenzyme (enzyme + AdoCbl) in a quartz cuvette.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the cuvette.
-
Time-course Measurement: Record spectra at regular time intervals to monitor the spectral changes associated with the formation of cob(II)alamin. A decrease in the characteristic absorbance of AdoCbl and an increase in the absorbance of cob(II)alamin can be observed. For rapid reactions, a stopped-flow spectrophotometer is required.[1]
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the rate of Co-C bond cleavage.
5.3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
Principle: EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the cob(II)alamin and the organic radicals generated during the catalytic cycle.[4]
Procedure:
-
Sample Preparation: Prepare the reaction mixture as for the UV-Visible spectroscopy experiment.
-
Rapid-Freeze-Quench: For trapping transient radical intermediates, a rapid-freeze-quench apparatus is used. The reaction is initiated and then rapidly frozen at specific time points (milliseconds to seconds) by spraying into a cold liquid (e.g., isopentane (B150273) cooled with liquid nitrogen).
-
EPR Measurement: The frozen sample is transferred to an EPR tube and placed in the EPR spectrometer.
-
Data Acquisition: EPR spectra are recorded at cryogenic temperatures (e.g., liquid helium temperatures).
-
Spectral Analysis: The resulting EPR spectrum is a superposition of the signals from cob(II)alamin and the organic radical. Isotopic labeling of the substrate or cofactor can be used to identify the specific radical species.[4] Spectral simulations are often required to extract detailed information about the electronic and geometric structure of the paramagnetic species.[5]
Role in Drug Development
The unique biochemistry of this compound-dependent enzymes presents opportunities for drug development. Inhibitors of these enzymes could serve as antimicrobial agents by targeting essential metabolic pathways in pathogenic bacteria. Furthermore, the cellular uptake machinery for vitamin B12 is being explored as a "Trojan horse" strategy to deliver drugs specifically to cancer cells, which often have an increased demand for this vitamin.
Conclusion
This compound plays an indispensable role in facilitating a diverse range of radical-based enzymatic reactions. The homolytic cleavage of its unique cobalt-carbon bond to generate a highly reactive 5'-deoxyadenosyl radical is the cornerstone of its catalytic power. Through a combination of kinetic, spectroscopic, and structural studies, a detailed understanding of the mechanisms of these fascinating enzymes is emerging. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricacies of AdoCbl-dependent catalysis and to leverage this knowledge for the development of novel therapeutic strategies. The continued investigation into these radical enzymes promises to uncover new principles of biocatalysis and to open up new avenues in biotechnology and medicine.
References
- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Roles of ATP:Cob(I)alamin Adenosyltransferases in the Conversion of B12 to Coenzyme B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the this compound-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Cob(II)alamin – 5′-Deoxy-3′,4′-Anhydroadenosyl Radical Triplet Spin System in the Active Site of Diol Dehydrase - PMC [pmc.ncbi.nlm.nih.gov]
Adenosylcobalamin: A Technical Guide to its Discovery, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosylcobalamin (AdoCbl), the physiologically active coenzyme form of Vitamin B12, plays a critical role in a variety of metabolic processes. Its discovery and structural elucidation represent a landmark in the history of biochemistry and natural product chemistry. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field. Detailed protocols for the extraction and purification of AdoCbl from microbial sources are presented, alongside a summary of production yields. Furthermore, the intricate aerobic and anaerobic biosynthetic pathways of this compound are delineated through signaling pathway diagrams, offering a visual representation of the enzymatic steps involved in its natural synthesis. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and application of this essential coenzyme.
Historical Perspective: The Discovery and Structural Elucidation of Vitamin B12 and its Coenzyme Form
The journey to understanding this compound began with the quest to find a cure for pernicious anemia, a fatal disease in the early 20th century. In 1926, Minot and Murphy discovered that feeding raw liver to patients could treat the disease, suggesting the presence of a vital "liver factor".[1] It wasn't until 1948 that the anti-pernicious anemia factor, Vitamin B12, was isolated in crystalline form by research groups at Merck and Glaxo Laboratories.[1]
The monumental task of determining the complex structure of this molecule was undertaken by Dorothy Hodgkin and her team.[1][2][3] Employing X-ray crystallography, a technique then in its nascent stages for such large biomolecules, they painstakingly mapped the three-dimensional arrangement of its atoms.[4][5] This groundbreaking work, which spanned nearly a decade from the late 1940s to the mid-1950s, revealed the intricate corrin (B1236194) ring structure with a central cobalt atom, a feat that earned Hodgkin the Nobel Prize in Chemistry in 1964.[2][3]
The biologically active form, this compound, was subsequently discovered by H.A. Barker and his colleagues in the late 1950s.[4] They identified a coenzyme form of pseudovitamin B12 and later determined the presence of a 5'-deoxyadenosyl group attached to the cobalt atom, a unique organometallic bond in a naturally occurring compound.[4] This discovery was crucial in understanding the enzymatic functions of Vitamin B12.
Biosynthesis of this compound
The de novo synthesis of this compound is exclusive to certain bacteria and archaea.[3] Two distinct pathways have been identified: an aerobic (late cobalt insertion) pathway and an anaerobic (early cobalt insertion) pathway.[6]
Aerobic Biosynthesis Pathway
The aerobic pathway, extensively studied in Pseudomonas denitrificans, involves the synthesis of a cobalt-free corrinoid precursor, hydrogenobyrinic acid, before the insertion of the cobalt ion.[7] The pathway commences with the transformation of uroporphyrinogen III and proceeds through a series of enzymatic steps to form adenosylcobyric acid.[7]
Figure 1: Aerobic biosynthesis pathway of this compound.
Anaerobic Biosynthesis Pathway
The anaerobic pathway, found in organisms like Salmonella typhimurium and Propionibacterium shermanii, is characterized by the early insertion of cobalt into the forming corrin ring.[6][8] The pathway also starts with uroporphyrinogen III but diverges significantly from the aerobic route in its initial steps.[1][8]
Figure 2: Anaerobic biosynthesis pathway of this compound.
Experimental Protocols for Isolation and Purification
The isolation of this compound from microbial cultures involves a multi-step process including cell harvesting, cell lysis, extraction, and chromatographic purification. The following protocols are generalized from methods reported for Propionibacterium freudenreichii and other producing organisms.
Cell Culture and Harvesting
Propionibacterium freudenreichii is a commonly used organism for industrial production of Vitamin B12.[9][10][11]
-
Culture Medium: A typical medium for P. freudenreichii contains glucose, yeast extract, and essential minerals.[11]
-
Fermentation: The fermentation is generally carried out under anaerobic or microaerophilic conditions at 30°C for 5-7 days.[11]
-
Harvesting: Cells are harvested by centrifugation at 8,000-10,000 x g for 15-20 minutes. The cell pellet is washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).
Cell Lysis and Extraction
-
Cell Disruption: The harvested cell pellet is resuspended in a minimal volume of buffer. Cell lysis can be achieved by methods such as sonication, high-pressure homogenization, or enzymatic digestion. A common laboratory method involves boiling the cell suspension in a phosphate buffer (pH 7.0) for 30 minutes to release intracellular cobalamins.[12]
-
Extraction: To convert all cobalamins to the more stable cyano-form for initial purification and quantification, potassium cyanide can be added to the cell lysate.[13] However, for the isolation of this compound, this step should be omitted and the process carried out in the dark to prevent photolytic cleavage of the Co-C bond. The lysate is then centrifuged to remove cell debris, yielding a crude extract.
Chromatographic Purification
A combination of chromatographic techniques is typically employed to achieve high purity this compound.
Figure 3: General workflow for the purification of this compound.
Ion-exchange chromatography is an effective initial step to separate cobalamins from other charged molecules in the crude extract.[14][15][16][17]
-
Resin: A weak anion exchanger like DEAE-Sephadex is commonly used.[16]
-
Equilibration: The column is equilibrated with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[16]
-
Sample Loading and Elution: The crude extract is loaded onto the column. After washing to remove unbound impurities, the bound cobalamins are eluted using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). Fractions are collected and monitored for the presence of this compound by UV-Vis spectrophotometry (absorbance at ~525 nm).
Affinity chromatography offers high selectivity by utilizing the specific binding of cobalamins to an immobilized binding protein.[18][19][20][21][22]
-
Matrix: A common matrix is Sepharose coupled to a vitamin B12 binding protein, such as intrinsic factor or transcobalamin.[18][19]
-
Binding and Elution: The partially purified fractions from ion-exchange chromatography are applied to the affinity column under conditions that favor binding. After washing, the bound this compound is eluted by changing the pH or by using a denaturing agent (e.g., guanidine-HCl).
Preparative RP-HPLC is often the final polishing step to obtain highly pure this compound.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed for elution.
-
Detection: The eluate is monitored at multiple wavelengths, including those specific for cobalamins.
Quantitative Data
The production of this compound varies significantly depending on the microbial strain, fermentation conditions, and media composition. The following tables summarize some reported yields.
Table 1: this compound Production in Rhizobium species [23][24]
| Strain | Media Optimization | Production Yield (mg/L) |
| Rhizobium sp. AMB | Optimized with beet molasses, cobalt nitrate, and 5,6-DMB | 28.0 ± 0.26 |
| Rhizobium sp. PMT4 | Optimized with beet molasses, cobalt nitrate, and 5,6-DMB | 19.0 ± 0.26 |
| Various isolates | Initial screening | 0.5 - 7.0 ppm |
Table 2: Vitamin B12 Production in Propionibacterium freudenreichii [11][25]
| Strain | Fermentation Conditions | Production Yield |
| P. freudenreichii CICC10019 | Optimized medium | 8.32 ± 0.02 mg/L |
| P. freudenreichii | Chemically defined medium | [15N]-AdoCbl: 635 ± 102 µg/L |
| P. freudenreichii | Anaerobic, with DMB addition | Not specified |
Conclusion
The discovery and isolation of this compound have been pivotal in advancing our understanding of essential metabolic pathways. The intricate biosynthesis of this complex coenzyme, occurring through distinct aerobic and anaerobic routes in microorganisms, continues to be an area of active research. The experimental protocols outlined in this guide provide a framework for the extraction and purification of this compound, while the quantitative data highlight the potential for optimizing its production from microbial sources. This technical guide serves as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further exploration and application of this vital biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. iycr2014.org [iycr2014.org]
- 4. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 5. Vitamin B12 [chm.bris.ac.uk]
- 6. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of this compound production by metabolic control strategy in Propionibacterium freudenreichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic profiling analysis of the vitamin B12 producer Propionibacterium freudenreichii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Food-Like Growth Conditions Support Production of Active Vitamin B12 by Propionibacterium freudenreichii 2067 without DMBI, the Lower Ligand Base, or Cobalt Supplementation [frontiersin.org]
- 14. Versatile separation of nucleotides from bacterial cell lysates using strong anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Isolation of vitamin B12-binding proteins using affinity chromatography. 3. Purification and properties of human plasma transcobalamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immobilized Vitamin B12 for Vitamin B12 binding protein purification [gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Frontiers | Production of Four 15N-Labelled Cobalamins via Biosynthesis Using Propionibacterium freudenreichii [frontiersin.org]
adenosylcobalamin biosynthesis pathway in bacteria
An In-depth Technical Guide to the Adenosylcobalamin Biosynthesis Pathway in Bacteria
Introduction
This compound (AdoCbl), a biologically active form of vitamin B12, is a structurally complex cofactor essential for a variety of enzymatic reactions in bacteria, archaea, and animals.[1] Its biosynthesis is exclusive to certain prokaryotes and proceeds through intricate, multi-step pathways.[1] This guide provides a detailed overview of the two distinct bacterial pathways for AdoCbl synthesis: the aerobic and anaerobic routes. It is intended for researchers, scientists, and drug development professionals, offering insights into the core biochemistry, quantitative production data, and detailed experimental protocols for studying this vital metabolic process.
The primary distinction between the two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring. The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the synthesis, whereas the anaerobic pathway, characteristic of bacteria such as Salmonella typhimurium and Bacillus megaterium, inserts cobalt at an early stage.[1][2] Both pathways commence from the common tetrapyrrole precursor, uroporphyrinogen III, which is also a precursor for heme and chlorophyll.[1]
The Aerobic Biosynthesis Pathway
The aerobic biosynthesis of this compound is characterized by its requirement for molecular oxygen and the late insertion of a cobalt ion into the corrin ring. This pathway involves approximately 30 enzymatic steps.[3]
The initial steps are shared with the synthesis of other tetrapyrroles, leading to the formation of uroporphyrinogen III from 5-aminolevulinic acid.[1][4] The pathway then diverges, with a series of methylation, ring contraction, and other modification reactions to form the cobalt-free intermediate, hydrogenobyrinic acid.[2] Cobalt is then inserted into this intermediate, followed by amidation, adenosylation, and the attachment of the nucleotide loop to yield the final this compound.[2]
Figure 1: Aerobic this compound biosynthesis pathway.
The Anaerobic Biosynthesis Pathway
The anaerobic pathway for this compound synthesis does not require molecular oxygen. Its defining feature is the early insertion of cobalt into the macrocycle, specifically into sirohydrochlorin, a derivative of uroporphyrinogen III.[2] This pathway is found in bacteria like Salmonella typhimurium and Propionibacterium shermanii.[1]
Following cobalt insertion, the pathway proceeds through a series of cobalt-containing intermediates (cobalt-precorrins). These intermediates undergo methylation and ring contraction to form cobyrinic acid.[2] The subsequent steps of amidation, adenosylation, and nucleotide loop assembly are largely similar to the aerobic pathway, ultimately leading to this compound.[2]
Figure 2: Anaerobic this compound biosynthesis pathway.
Quantitative Data on this compound Production
The production of this compound varies significantly among different bacterial species and can be substantially increased through metabolic engineering.
| Bacterial Strain | Production Titer | Notes | Reference |
| Rhizobium spp. (Isolate AMB) | 28 ± 0.26 ppm (mg/L) | Optimized media conditions | [5] |
| Rhizobium spp. (Isolate PMT4) | 19 ± 0.26 ppm (mg/L) | Optimized media conditions | [5] |
| Rhizobium cobalaminogenum | 16.5 mg/L | Reported as a producer of cyanocobalamin (B1173554) | [5] |
| Rhizobium meliloti | 1000 µg/ml | Highest production among 70 screened Rhizobium strains | [5] |
| Metabolically Engineered E. coli | 30,700 µg/g dry cell weight | Overexpression of 28 genes, >250-fold increase | [6] |
| Cell-free system | 417.41 µg/L | Using 5-aminolevulinic acid as a substrate | [7] |
| Cell-free system | 5.78 mg/L | Using hydrogenobyrate as a substrate | [7] |
Experimental Protocols
Cloning and Expression of Cobalamin Biosynthesis Genes
This protocol provides a general framework for cloning and expressing genes from the AdoCbl pathway, often performed in a heterologous host like E. coli, which does not naturally synthesize cobalamin.[8][9]
a. Gene Amplification and Plasmid Construction:
-
Amplify the desired cob or cbi genes from the genomic DNA of a producer strain (e.g., Rhodobacter capsulatus, Bacillus megaterium) using PCR with primers containing appropriate restriction sites.[10]
-
Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligate the digested gene into the vector.
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
b. Protein Overexpression:
-
Transform the confirmed plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
-
Harvest the cells by centrifugation.
Purification of His-tagged Biosynthetic Enzymes
Many studies utilize N- or C-terminal polyhistidine tags (His-tags) for efficient protein purification.[11]
a. Cell Lysis:
-
Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
b. Affinity Chromatography:
-
Apply the cleared lysate to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.
-
Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., containing glycerol) for long-term storage at -80°C.
Analysis of Cobalamins and Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of cobalamin and its precursors.[2][4]
a. Sample Preparation:
-
For intracellular analysis, lyse bacterial cells and clarify the lysate. For extracellular analysis, use the culture supernatant.
-
In many cases, cobalamins are converted to the more stable cyanocobalamin (CN-Cbl) by adding potassium cyanide during extraction.[12]
-
Use solid-phase extraction (SPE) or immunoaffinity columns for sample cleanup and concentration, especially for low-abundance samples.[2][12]
b. HPLC Method:
-
Column: C18 reverse-phase column (e.g., Ascentis® RP-Amide, 150 mm × 4.6 mm, 5 μm).[2]
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., acetate (B1210297) buffer, pH 6.0).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis detector. Wavelengths of 361 nm are often used for high sensitivity for cyanocobalamin, while other wavelengths like 450 nm or 550 nm can also be employed.[2][4]
-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of AdoCbl or CN-Cbl standards.[6]
Mass Spectrometry Analysis of Pathway Intermediates
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for the identification and structural elucidation of biosynthetic intermediates.[10][13][14]
a. Sample Preparation:
-
Samples are typically purified by HPLC prior to MS analysis.[15]
-
Collected HPLC fractions are concentrated or lyophilized and then reconstituted in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.[15]
b. MS Method:
-
Ionization: Electrospray ionization (ESI) is commonly used.[13]
-
Analysis: High-resolution mass spectrometers (e.g., Time-of-Flight, TOF) are used to determine the accurate mass of the intermediates.[15]
-
Tandem MS (MS/MS): To elucidate the structure of the intermediates, collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting fragmentation pattern is analyzed.[14] This allows for the identification of specific chemical moieties within the molecule.
"Enzyme-Trap" Method for Isolating Unstable Intermediates
Many intermediates in the cobalamin pathway are highly unstable. The "enzyme-trap" approach allows for their isolation as stable enzyme-product complexes.[10][16]
a. Principle: The pathway is reconstructed in a host like E. coli. The final enzyme in the reconstructed sequence is His-tagged. When the pathway is active, the unstable intermediate produced by the penultimate enzyme becomes tightly bound to the His-tagged terminal enzyme. b. Protocol:
-
Co-express the genes for a segment of the biosynthesis pathway in E. coli, with the gene for the final enzyme in the sequence carrying a His-tag.
-
Lyse the cells and perform Ni-NTA affinity chromatography as described above.
-
The His-tagged enzyme will be purified along with its tightly bound, unstable substrate (the intermediate).
-
The stable enzyme-intermediate complex can then be analyzed directly, or the intermediate can be released by denaturing the protein (e.g., by heating) for further analysis by HPLC or MS.[17]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the production and analysis of a cobalamin pathway intermediate using a heterologous expression system.
Figure 3: General experimental workflow for pathway analysis.
Conclusion
The biosynthesis of this compound in bacteria is a testament to the complexity and elegance of microbial metabolism. The existence of two distinct pathways, aerobic and anaerobic, highlights the adaptability of bacteria to different environmental conditions. Understanding these pathways in detail is not only fundamental to microbiology but also holds significant potential for industrial biotechnology and drug development. The methodologies outlined in this guide, from genetic manipulation to advanced analytical techniques, provide a robust toolkit for researchers to further explore, engineer, and exploit this fascinating biosynthetic process.
References
- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 2. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of multiple genes involved with cobalamin (Vitamin B12) biosynthesis in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzyme-trap approach allows isolation of intermediates in cobalamin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The reaction of this compound-dependent glutamate mutase with 2-thiolglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.york.ac.uk [pure.york.ac.uk]
- 17. scispace.com [scispace.com]
Structural Analysis of Adenosylcobalamin-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze chemically challenging isomerization and elimination reactions.[1][2][3] These enzymes play vital roles in various metabolic pathways, including amino acid and fatty acid metabolism in organisms ranging from bacteria to humans.[4] The defining feature of AdoCbl-dependent enzymes is their utilization of a radical-based catalytic mechanism, initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of the cofactor.[1][2][3][5] This process generates a highly reactive 5'-deoxyadenosyl radical, which subsequently abstracts a hydrogen atom from the substrate, initiating the rearrangement or elimination reaction.[1][3][6]
Understanding the intricate structural and mechanistic details of these enzymes is paramount for elucidating fundamental principles of enzyme catalysis and for the development of novel therapeutics targeting diseases associated with their dysfunction, such as methylmalonic aciduria.[4] This technical guide provides an in-depth overview of the structural analysis of AdoCbl-dependent enzymes, focusing on key examples such as methylmalonyl-CoA mutase, glutamate (B1630785) mutase, and class II ribonucleotide reductase. It summarizes key quantitative data, details essential experimental protocols, and provides visual representations of catalytic and experimental workflows.
General Catalytic Mechanism
The catalytic cycle of AdoCbl-dependent isomerases follows a conserved radical-based mechanism. The key steps are outlined below and illustrated in the accompanying diagram.
-
Substrate Binding: The cycle initiates with the binding of the substrate to the enzyme's active site.
-
Co-C Bond Homolysis: Substrate binding induces a conformational change in the enzyme that triggers the homolytic cleavage of the Co-C bond in the AdoCbl cofactor. This generates a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[1][2][3][5]
-
Hydrogen Abstraction: The highly reactive Ado• abstracts a hydrogen atom from the substrate, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[1][3][6]
-
Radical Rearrangement: The substrate radical undergoes a 1,2-rearrangement, migrating a functional group to an adjacent carbon atom, resulting in a product radical.
-
Hydrogen Re-abstraction: The product radical abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine, yielding the final product and regenerating the Ado•.
-
Recombination and Product Release: The Ado• radical recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent this compound-dependent enzymes, providing a basis for comparison of their structural and kinetic properties.
Table 1: Structural Data of Selected this compound-Dependent Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Method |
| Methylmalonyl-CoA Mutase | Homo sapiens | --INVALID-LINK-- | 2.00 | X-ray Diffraction |
| Propionibacterium shermanii | --INVALID-LINK-- | 2.00 | X-ray Diffraction | |
| Glutamate Mutase | Clostridium cochlearium | --INVALID-LINK-- | 1.90 | X-ray Diffraction |
| Clostridium cochlearium | --INVALID-LINK-- | 1.82 | X-ray Diffraction | |
| Class II Ribonucleotide Reductase | Lactobacillus leichmannii | --INVALID-LINK-- | 1.75 | X-ray Diffraction |
| Escherichia coli | --INVALID-LINK-- | 2.50 | X-ray Diffraction |
Table 2: Kinetic Parameters of Selected this compound-Dependent Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |
| Methylmalonyl-CoA Mutase (Human) | Methylmalonyl-CoA | 350 | - | - | Homo sapiens |
| This compound | 0.24 | - | - | Homo sapiens | |
| Glutamate Mutase | L-Glutamate | - | - | - | Clostridium cochlearium |
| (2S, 3S)-3-Methylaspartate | 7000 | 0.54 | 77 | Clostridium cochlearium[7] | |
| Ribonucleotide Reductase (Class II) | GTP | - | - | - | Thermus thermophilus |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, etc.) and the specific publication. The data presented here are representative values.
Experimental Protocols
Detailed methodologies are crucial for the reproducible structural and functional analysis of AdoCbl-dependent enzymes. The following sections provide an overview of key experimental protocols.
Protein Expression and Purification
A reliable source of pure, active enzyme is the prerequisite for any structural or kinetic study.
Protocol:
-
Gene Cloning and Expression Vector Construction: The gene encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. Cells are grown to a specific optical density, and protein expression is induced (e.g., with IPTG). For human methylmalonyl-CoA mutase, expression at a lower temperature (e.g., 12°C) can improve the yield of soluble, active protein.[8][9]
-
Cell Lysis and Clarification: Cells are harvested and lysed (e.g., by sonication or French press). The lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a suitable buffer (e.g., containing imidazole).
-
Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be necessary.
-
Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering detailed insights into active site architecture and enzyme-cofactor-substrate interactions.
Protocol:
-
Protein Preparation: Highly pure and concentrated protein is required. The protein is often exchanged into a buffer suitable for crystallization.
-
Crystallization Screening: A broad range of crystallization conditions (precipitants, pH, salts, additives) are screened using techniques like hanging-drop or sitting-drop vapor diffusion. This is often performed in a high-throughput manner.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality. This may involve fine-tuning precipitant concentration, pH, or temperature.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein structure is then built into this map and refined to yield the final atomic model. For methylmalonyl-CoA mutase from Propionibacterium shermanii, crystals were grown in the presence of Coenzyme A, with polyethylene (B3416737) glycol as the precipitant.[10]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize.
Protocol:
-
Sample and Grid Preparation: A small volume of the purified protein solution is applied to an EM grid. The grid is then blotted to create a thin film of the sample.[11][12][13]
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state in amorphous ice.[11][13][14]
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified. A 3D reconstruction of the protein is then generated from the 2D images.
-
Model Building and Refinement: An atomic model is built into the 3D density map and refined.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a key technique for studying radical intermediates in enzyme reactions, as it can detect and characterize species with unpaired electrons, such as the cob(II)alamin and substrate radicals formed during the catalytic cycle of AdoCbl-dependent enzymes.[15][16]
Protocol:
-
Sample Preparation: The enzyme reaction is initiated by mixing the enzyme, AdoCbl, and substrate. The reaction is then rapidly frozen at a specific time point to trap the radical intermediates.
-
EPR Measurement: The frozen sample is placed in an EPR spectrometer. The spectrum is recorded at cryogenic temperatures (e.g., 25 K for methylmalonyl-CoA mutase studies).[15]
-
Spectral Analysis: The EPR spectrum provides information about the electronic structure and environment of the paramagnetic species. Simulation of the spectrum can yield parameters such as g-values and hyperfine coupling constants, which help in identifying the radical species.[15][17] For cob(II)alamin, the EPR spectrum is sensitive to the axial ligand, providing insights into the coordination environment of the cobalt ion.[17]
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is used to study the pre-steady-state kinetics of enzyme reactions, allowing for the direct observation of the formation and decay of reaction intermediates on the millisecond timescale.[18][19][20][21]
Protocol:
-
Reactant Preparation: Solutions of the enzyme and substrate are prepared in separate syringes.
-
Rapid Mixing: The solutions are rapidly mixed in a stopped-flow instrument, initiating the reaction.
-
Spectroscopic Monitoring: The reaction is monitored in real-time by measuring changes in absorbance or fluorescence. For AdoCbl-dependent enzymes, the formation of cob(II)alamin can be monitored by its characteristic UV-visible spectrum.[22][23]
-
Data Analysis: The kinetic traces are fitted to appropriate models to extract rate constants for individual steps in the reaction mechanism.[18] This technique has been instrumental in demonstrating that the homolysis of the Co-C bond is coupled to hydrogen abstraction from the substrate in glutamate mutase.[1][22][23]
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to probe the role of specific amino acid residues in catalysis and substrate binding.[24][25]
Protocol:
-
Primer Design: Primers containing the desired mutation are designed.
-
Mutagenesis Reaction: The plasmid containing the gene of interest is amplified by PCR using the mutagenic primers.
-
Template Removal: The parental, non-mutated DNA template is digested with a specific restriction enzyme (e.g., DpnI).
-
Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Characterization: The mutant protein is expressed, purified, and its kinetic and structural properties are characterized and compared to the wild-type enzyme. Studies on methylmalonyl-CoA mutase have used this technique to investigate the roles of active site residues in stabilizing radical intermediates.[24][26]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound-dependent enzymes.
References
- 1. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by this compound-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-dependent isomerases: new insights into structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 13. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cob(II)alamin: Relativistic DFT Analysis of the EPR Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 19. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The active site and substrates binding mode of malonyl-CoA synthetase determined by transferred nuclear Overhauser effect spectroscopy, site-directed mutagenesis, and comparative modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Homolytic Cleavage of the Co-C Bond in Adenosylcobalamin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, plays a critical role as a cofactor in a variety of enzymatic reactions that proceed through radical-based mechanisms. Central to its function is the homolytic cleavage of a unique cobalt-carbon (Co-C) bond, which generates a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. This radical initiator is essential for catalysis in numerous metabolic pathways, including isomerization, elimination, and rearrangement reactions. In the cellular environment, AdoCbl-dependent enzymes exhibit a remarkable ability to accelerate the rate of Co-C bond homolysis by approximately 12 orders of magnitude compared to the uncatalyzed reaction in solution.[1] This technical guide provides an in-depth exploration of the core principles governing the homolytic cleavage of the Co-C bond in this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate mechanisms and workflows involved.
The Mechanism of Co-C Bond Homolysis
The homolytic cleavage of the Co-C bond in AdoCbl is a thermodynamically unfavorable process in free solution, with a bond dissociation energy (BDE) of approximately 32 kcal/mol.[2][3] This high energy barrier underscores the stability of the Co-C bond and the necessity of enzymatic intervention to facilitate its cleavage for biological purposes.
The process can be represented as follows:
AdoCbl ⇌ Cob(II)alamin + 5'-deoxyadenosyl radical (Ado•)
Enzymes that utilize AdoCbl as a cofactor have evolved sophisticated mechanisms to lower the activation energy for this bond scission. While the precise mechanisms are still a subject of active research, a consensus is emerging that a combination of factors contributes to this catalytic rate enhancement. These include:
-
Substrate Binding: The binding of the substrate to the enzyme's active site is a crucial trigger for Co-C bond homolysis.[2] In the absence of the substrate, the bond remains largely intact.
-
Conformational Changes: Substrate binding is believed to induce conformational changes in both the enzyme and the cofactor, which may destabilize the Co-C bond.
-
Stabilization of Cleavage Products: The enzyme active site provides an environment that stabilizes the resulting cob(II)alamin and the highly reactive 5'-deoxyadenosyl radical, thus shifting the equilibrium towards cleavage.[3]
-
"Upstream" and "Downstream" Regulation: The enzyme tightly controls the generation and reactivity of the adenosyl radical, ensuring that it is generated only when the substrate is in place and that its reactivity is directed towards the substrate.
Quantitative Data on Co-C Bond Dissociation
The energy required to break the Co-C bond homolytically is a critical parameter in understanding the function of this compound. This bond dissociation energy (BDE) has been determined through both experimental and computational methods under various conditions.
| Parameter | Condition | Value | Reference(s) |
| Co-C Bond Dissociation Energy (BDE) | In free solution | ~32 kcal/mol (134 kJ/mol) | [2][3] |
| In the gas phase (adenosylcobinamide) | 41.5 ± 1.2 kcal/mol | [4] | |
| In the gas phase (methylcobinamide) | 44.6 ± 0.8 kcal/mol | [4] | |
| In Glutamate Mutase (calculated) | ~4 kcal/mol (17 kJ/mol) | [3] | |
| Enzymatic Rate Acceleration | Compared to solution | ~1012-fold | [1][5] |
| Thermodynamic Parameters for Homolysis in Ribonucleoside Triphosphate Reductase | ΔH | 20 kcal/mol | [6] |
| ΔS | 70 cal mol-1 K-1 | [6] | |
| ΔH‡ | 46 kcal/mol | [6] | |
| ΔS‡ | 96 cal mol-1 K-1 | [6] |
Experimental Protocols for Studying Co-C Bond Cleavage
A variety of biophysical techniques are employed to investigate the kinetics and mechanism of Co-C bond homolysis in this compound and its dependent enzymes.
UV-Visible Spectroscopy
-
Principle: The cleavage of the Co-C bond results in a change in the oxidation state of the cobalt ion from Co(III) in this compound to Co(II) in cob(II)alamin. This change is accompanied by distinct alterations in the electronic absorption spectrum. Typically, the formation of cob(II)alamin is monitored by an increase in absorbance around 475 nm and a decrease in the region of 525 nm.
-
Methodology:
-
Prepare a solution of the AdoCbl-dependent enzyme in a suitable buffer.
-
Place the enzyme solution in a quartz cuvette and record a baseline UV-Vis spectrum.
-
Initiate the reaction by adding the substrate to the cuvette.
-
Record spectra at regular time intervals to monitor the changes in absorbance corresponding to the formation of cob(II)alamin.
-
The rate of Co-C bond cleavage can be determined by fitting the time-dependent absorbance changes to an appropriate kinetic model.
-
Stopped-Flow Kinetics
-
Principle: For rapid enzymatic reactions, stopped-flow spectroscopy allows for the observation of pre-steady-state kinetics. This technique rapidly mixes the enzyme and substrate, and then monitors the reaction progress on a millisecond timescale, often by UV-Visible absorption or fluorescence.
-
Methodology:
-
Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.
-
Rapidly inject and mix the solutions into an observation cell.
-
Monitor the change in absorbance or fluorescence at a specific wavelength corresponding to the formation of an intermediate, such as cob(II)alamin.
-
The resulting kinetic traces can be analyzed to determine rate constants for individual steps in the reaction, including Co-C bond homolysis.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Principle: EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the cob(II)alamin and the organic radicals generated upon Co-C bond cleavage.
-
Methodology:
-
Prepare a reaction mixture containing the AdoCbl-dependent enzyme, this compound, and the substrate.
-
Initiate the reaction and then rapidly freeze the sample in liquid nitrogen to trap the radical intermediates.
-
The frozen sample is then placed in the EPR spectrometer.
-
EPR spectra are recorded at cryogenic temperatures (e.g., 30 K).
-
The resulting spectra can provide information about the electronic structure, conformation, and environment of the paramagnetic species. Spin trapping or isotopic labeling can be used to identify specific radical intermediates.[7][8][9]
-
Resonance Raman Spectroscopy
-
Principle: Resonance Raman spectroscopy provides detailed vibrational information about the chromophoric cobalamin cofactor. Changes in the vibrational modes of the corrin (B1236194) ring can be used to probe the state of the Co-C bond and the overall conformation of the cofactor upon binding to the enzyme and substrate.
-
Methodology:
-
Prepare a concentrated and highly purified sample of the holoenzyme (enzyme with AdoCbl bound).
-
Excite the sample with a laser wavelength that is in resonance with an electronic transition of the cobalamin cofactor (typically in the visible region).
-
Collect the scattered Raman light using a spectrometer.
-
Analysis of the resulting vibrational spectrum can reveal subtle changes in the cofactor's structure that may be related to the activation of the Co-C bond.
-
Visualizing the Process: Signaling Pathways and Workflows
Graphviz diagrams provide a clear and concise way to visualize the complex processes involved in the homolytic cleavage of the Co-C bond.
Conclusion and Future Directions
The homolytic cleavage of the Co-C bond in this compound is a fascinating and fundamental process in biological radical chemistry. While significant progress has been made in elucidating the mechanisms by which enzymes catalyze this challenging reaction, many questions remain. Future research will likely focus on trapping and characterizing the transient radical intermediates, further refining our understanding of the role of the protein environment in catalysis through advanced computational and spectroscopic techniques, and exploring the potential for designing novel catalysts and inhibitors based on these principles. A deeper understanding of this process holds significant promise for the development of new therapeutics and biotechnological applications.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Co-C Bond Dissociation Energies in Cobalamin Derivatives and Dispersion Effects: Anomaly or Just Challenging? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-C dissociation of this compound (coenzyme B12): role of dispersion, induction effects, solvent polarity, and relativistic and thermal corrections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous expression of cobalamin dependent class-III enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Substrate Radical Intermediate Derived from Ethanolamine During Catalysis by Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPR spectroscopic evidence for the mechanism-based inactivation of this compound-dependent diol dehydratase by coenzyme analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Genomic Integrity: Adenosylcobalamin's Crucial Role in DNA Synthesis and Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosylcobalamin (AdoCbl), one of the two active coenzyme forms of vitamin B12, plays a critical, albeit often indirect, role in the maintenance of genomic stability. While methylcobalamin (B1676134) is the direct cofactor for methionine synthase, a key enzyme in the folate and methionine cycles that produce precursors for DNA synthesis and methylation, this compound's function is primarily centered within the mitochondria. There, it acts as an essential cofactor for the enzyme methylmalonyl-CoA mutase. Deficiencies in this compound can lead to a cascade of metabolic disruptions that ultimately impair DNA synthesis and repair processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences DNA integrity, details key experimental protocols for investigating these processes, and presents quantitative data from relevant studies.
Introduction to this compound and its Metabolic Significance
Vitamin B12, or cobalamin, is a complex water-soluble vitamin that is essential for human health. Its two biologically active forms are methylcobalamin and this compound.[1] While both are crucial, they perform distinct functions in different cellular compartments. This compound's primary role is as a cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[1] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[2] This process is vital for the metabolism of odd-chain fatty acids and certain amino acids.[2]
A deficiency in this compound leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid (MMA), a hallmark indicator of vitamin B12 deficiency. The metabolic bottleneck caused by impaired MCM activity has far-reaching consequences that extend to the nucleus and impact the very foundation of cellular function: DNA synthesis and repair.
The Role of this compound in DNA Synthesis
This compound's influence on DNA synthesis is primarily indirect, stemming from its role in mitochondrial metabolism and its interplay with the folate and methionine cycles.
The "Methyl-Folate Trap" and Nucleotide Synthesis
Vitamin B12 deficiency, regardless of the specific coenzyme form, can lead to a functional folate deficiency known as the "methyl-folate trap". Methionine synthase, which requires methylcobalamin, is responsible for converting 5-methyltetrahydrofolate (5-methyl-THF) to tetrahydrofolate (THF) while simultaneously regenerating methionine from homocysteine.[1] THF is a precursor for the synthesis of 5,10-methylenetetrahydrofolate, a critical coenzyme for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1][3]
In a state of overall vitamin B12 deficiency, the reduced activity of methionine synthase leads to the accumulation of 5-methyl-THF, which cannot be readily converted to other folate forms. This "trapping" of folate in an unusable form depletes the pool of 5,10-methylenetetrahydrofolate, thereby impairing dTMP synthesis.[1][4] The consequences of this are twofold:
-
Reduced DNA Synthesis: Insufficient dTMP leads to a slowdown of DNA replication, which can result in megaloblastic anemia, a condition characterized by large, immature red blood cells.[3]
-
Uracil (B121893) Misincorporation: The imbalance in the dUTP/dTTP ratio increases the likelihood of uracil being misincorporated into DNA in place of thymine.[2][5] The subsequent excision of uracil by DNA repair mechanisms can lead to single- and double-strand breaks, contributing to genomic instability.[5]
The Role of this compound-Dependent Ribonucleotide Reductase
In some prokaryotes, such as Lactobacillus leichmannii, this compound acts as a direct cofactor for a class II ribonucleotide reductase (RNR).[6][7] This enzyme catalyzes the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The reaction proceeds via a free radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in this compound.[7] While humans possess a different class of RNR that does not directly utilize this compound, the existence of this pathway in other organisms highlights the fundamental connection between this coenzyme and the synthesis of DNA precursors.
This compound's Impact on DNA Repair
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Efficient DNA repair mechanisms are essential for maintaining cellular function and preventing diseases such as cancer. Vitamin B12 deficiency has been linked to increased DNA damage, and supplementation has been shown to mitigate these effects.
Indirect Effects on DNA Methylation and Genomic Stability
The methionine cycle, which is indirectly affected by this compound levels through overall cobalamin status, is the source of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.[8][9] DNA methylation is a crucial epigenetic modification that plays a role in gene expression, chromatin structure, and genomic stability.
Vitamin B12 deficiency can lead to decreased levels of SAM.[10] Reduced SAM levels can result in global DNA hypomethylation, which is associated with genomic instability and an increased risk of cancer.[11]
Quantitative Impact of Vitamin B12 on DNA Damage
Several studies have quantified the impact of vitamin B12 status on markers of DNA damage, such as the frequency of micronuclei (MN), which are small, extranuclear bodies that indicate chromosomal damage or loss.
| Study Population | Vitamin B12 Status | Intervention | Outcome Measure | Result | Reference |
| Children with Vitamin B12 deficiency and their mothers | Deficient | Vitamin B12 injection | DNA damage scores (Comet assay) | DNA damage scores were significantly higher before treatment and significantly improved 8 days after the first injection. | [12] |
| Healthy young women | Positive folate balance | 400 µ g/day folic acid for 4 weeks | Uracil misincorporation into DNA | Uracil misincorporation was significantly lower in subjects with plasma vitamin B12 concentrations above 400 pg/mL after folic acid supplementation. | [13] |
| HeLa Cells | Vitamin B12 and folate depleted | - | Rate of de novo dTMP synthesis | Combined vitamin B12 and folate depletion decreased the rate of de novo dTMP synthesis by 35%. | [4] |
| Rats | Vitamin B12 deficient | B12-deficient diet for 150 days | Hepatic S-adenosylmethionine (SAM) levels | Hepatic SAM levels were decreased in B12-deficient rats. | [10] |
| Subjects with cobalamin deficient megaloblastic anemia | Deficient | Cobalamin injections | Serum S-adenosylhomocysteine (SAH) | Serum SAH was elevated in deficient subjects and corrected with parenteral cobalamin therapy. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in DNA synthesis and repair.
Measurement of DNA Synthesis Rate using BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 mM in PBS)
-
Fixing/Denaturing Solution (e.g., 70% ethanol, 2N HCl)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate (B84403) Buffered Saline (PBS)
-
96-well microplate (for plate reader-based assays) or coverslips in a multi-well plate (for microscopy)
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips at a density that allows for logarithmic growth during the experiment.[14]
-
Cell Treatment: Treat cells with experimental compounds (e.g., varying concentrations of this compound or B12-deficient media) for the desired duration.[14]
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10-100 µM. Incubate for 1-24 hours, depending on the cell cycle length.[15][16]
-
Fixation: Remove the culture medium and fix the cells with a fixing solution (e.g., 70% ethanol) for 20-30 minutes at room temperature.[14]
-
Denaturation: Remove the fixative and add a denaturing agent (e.g., 2N HCl) for 10-30 minutes at room temperature to expose the incorporated BrdU. Neutralize with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).[14]
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10-15 minutes. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate with anti-BrdU primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.[17]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark. Wash three times with PBS.[17]
-
Counterstaining and Imaging/Analysis: Counterstain the nuclei with DAPI. For microscopy, mount the coverslips on slides and visualize using a fluorescence microscope. For plate reader-based assays, add a suitable substrate and measure the absorbance or fluorescence.[14][18]
Assessment of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Cell suspension
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Cell Embedding: Mix a low concentration of cells (e.g., 1 x 10^5 cells/mL) with 0.5-1% LMA at 37°C. Pipette the cell suspension onto the pre-coated slides, cover with a coverslip, and solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[12]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently remove the slides and neutralize them with neutralizing buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using specialized image analysis software.
Measurement of Methionine Synthase Activity
This spectrophotometric assay measures the activity of methionine synthase by monitoring the conversion of 5-methyltetrahydrofolate to tetrahydrofolate.
Materials:
-
Cell or tissue homogenate
-
Potassium phosphate buffer (pH 7.2)
-
L-homocysteine
-
S-adenosyl-L-methionine (SAM)
-
Hydroxocobalamin
-
5-methyltetrahydrofolate (5-methyl-THF)
-
5N HCl in 60% formic acid
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, L-homocysteine, SAM, and hydroxocobalamin.[19]
-
Enzyme Addition: Add the cell or tissue homogenate containing methionine synthase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 5-methyl-THF and incubate at 37°C for a defined period (e.g., 10-30 minutes).[19][20]
-
Termination and Derivatization: Stop the reaction by adding the acidic formic acid solution. This step also converts the product, tetrahydrofolate, into a stable derivative, 5,10-methenyltetrahydrofolate, which has a distinct absorbance maximum.[21]
-
Incubation: Incubate the mixture at 80°C for 10 minutes to ensure complete conversion.[20]
-
Spectrophotometric Measurement: Centrifuge the sample to pellet any precipitate and measure the absorbance of the supernatant at 350 nm.[19]
-
Calculation: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of 5,10-methenyltetrahydrofolate.
Quantification of DNA Methylation
Whole-genome bisulfite sequencing (WGBS) is the gold standard for single-nucleotide resolution DNA methylation analysis.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers for library preparation
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis (e.g., Bismark)
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the cells or tissues of interest.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22][23]
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the library using PCR to generate sufficient material for sequencing.
-
Next-Generation Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome using specialized software (e.g., Bismark). This software accounts for the C-to-T conversion during bisulfite treatment.[22]
-
Methylation Calling: Determine the methylation status of each cytosine by comparing the sequencing reads to the reference genome. The ratio of reads with a C to the total number of reads at a given cytosine position provides the methylation level.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: The interplay between mitochondrial and cytosolic pathways in DNA synthesis.
Caption: Experimental workflow for the BrdU cell proliferation assay.
References
- 1. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uracil misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B12--folate interrelations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate rescues vitamin B12 depletion-induced inhibition of nuclear thymidylate biosynthesis and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone marrow cells from vitamin B12- and folate-deficient patients misincorporate uracil into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of this compound-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate, vitamin B₁₂, and S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of vitamin B12 deficiency on S-adenosylmethionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Serum S-Adenosylhomocysteine in Cobalamin Deficient Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B12 treatment reduces mononuclear DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uracil misincorporation into DNA of leukocytes of young women with positive folate balance depends on plasma vitamin B12 concentrations and methylenetetrahydrofolate reductase polymorphisms. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 20. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Adenosylcobalamin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosylcobalamin (AdoCbl)
This compound (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12.[1] It is one of the most structurally complex small molecules in nature and plays a crucial role as a cofactor in a variety of enzymatic reactions in bacteria and mammals.[2]
Structure and Significance:
The core of this compound consists of a corrin (B1236194) ring with a central cobalt (III) ion. The cobalt is coordinated to the four nitrogen atoms of the corrin ring, a lower axial ligand which is typically 5,6-dimethylbenzimidazole (B1208971) (DMB), and an upper axial ligand, which is a 5'-deoxyadenosyl group.[3] This unique cobalt-carbon bond is key to its biological activity.[3]
Role as a Coenzyme:
AdoCbl functions as a coenzyme for a class of enzymes known as isomerases or mutases. These enzymes catalyze rearrangement reactions where a hydrogen atom and a substituent on adjacent carbon atoms exchange places.[3] The catalytic cycle of these enzymes is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, which generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.[3]
Spectroscopic Properties of this compound and Its Derivatives
The unique electronic structure of this compound and its various oxidation states and derivatives give rise to distinct spectroscopic signatures. These properties are invaluable for studying the mechanisms of AdoCbl-dependent enzymes.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principles:
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by π-π* transitions within the corrin ring. The position and intensity of these bands are sensitive to the oxidation state of the cobalt ion and the nature of the axial ligands.
Spectral Features of AdoCbl:
This compound (Co(III)) in aqueous solution typically exhibits three main absorption bands:
-
α/β-band: A broad, lower energy band in the visible region (around 525 nm), which is responsible for the red color of the compound.[4]
-
γ-band: An intense band in the near-UV region (around 361 nm).[5]
-
δ-band: A band in the UV region (around 278 nm).[5]
Upon homolytic cleavage of the Co-C bond, Co(III) is reduced to Co(II) (cob(II)alamin), resulting in a significant change in the absorption spectrum, with a characteristic peak for cob(II)alamin appearing around 470 nm.[4] This spectral shift is widely used to monitor the kinetics of the Co-C bond cleavage in enzymatic reactions.[3]
Table 1: UV-Vis Absorption Maxima of this compound and Related Species
| Compound/Species | λmax (nm) | Reference |
| This compound (in water) | 525, 361, 278 | [4][5] |
| Cob(II)alamin (in water) | 470 | [4] |
| Cyanocobalamin (Vitamin B12) | 550, 361, 278 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles (¹H and ¹³C NMR):
NMR spectroscopy provides detailed information about the structure and environment of atoms within a molecule. ¹H and ¹³C NMR are particularly useful for characterizing the organic components of this compound, including the corrin ring, the DMB tail, and the adenosyl group. Chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic structure.[6][7]
¹H and ¹³C NMR Spectra of AdoCbl:
The NMR spectra of AdoCbl are complex due to the large number of protons and carbons in the molecule. Specific assignments have been made through the use of 2D NMR techniques and isotopic labeling.[8][9] The chemical shifts of the adenosyl group and the corrin ring are sensitive to the conformation of the molecule and the nature of the axial ligands.[8]
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Adenosyl C5' | ~ -0.6 | ~ 14 | [8] |
| Corrin C10 | ~ 5.9 | ~ 95 | [8] |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Principles:
EPR spectroscopy is a powerful technique for studying paramagnetic species, i.e., molecules with unpaired electrons. In the context of this compound, EPR is used to detect and characterize the Co(II) state (cob(II)alamin) and organic radical intermediates that are formed during enzymatic reactions.[10][11]
EPR of Cob(II)alamin:
Cob(II)alamin is a low-spin d⁷ species with one unpaired electron, making it EPR active. The EPR spectrum of cob(II)alamin is characterized by g-values and hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2). The g-values provide information about the electronic structure of the Co(II) center.[10]
Detection of Radical Intermediates:
A key application of EPR in studying AdoCbl-dependent enzymes is the detection of the 5'-deoxyadenosyl radical and subsequent substrate-based radicals. These radicals can be observed, often in a spin-coupled state with the Co(II) center.[11]
Table 3: EPR Parameters for Cob(II)alamin Species
| Species | g-values | ⁵⁹Co Hyperfine Coupling (A) | Reference |
| Cob(II)inamide (model for base-off) | g⊥ = 2.3, g∥ = 2.0 | A⊥ = 215 MHz, A∥ = 395 MHz | [10] |
| Cob(II)alamin bound to MCM | gx = 2.30, gy = 2.21, gz = 2.00 | Ax = 10 G, Ay = 6 G, Az = 105 G | [11] |
Circular Dichroism (CD) Spectroscopy
Principles:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound is a chiral molecule, and its CD spectrum provides information about its three-dimensional structure and electronic transitions.[12][13]
CD Spectrum of AdoCbl:
The CD spectrum of this compound is complex, with multiple positive and negative bands in the UV and visible regions. These bands correspond to the electronic transitions of the corrin ring and are sensitive to changes in the conformation of the macrocycle and the coordination of the axial ligands.[12] The CD spectrum is a sensitive probe of the integrity of the native structure of the cofactor.[13]
Experimental Protocols
Sample Preparation
For spectroscopic analysis, this compound and its derivatives are typically dissolved in an appropriate buffer solution. For enzyme studies, the cofactor is added to a solution of the purified apoenzyme. It is crucial to protect AdoCbl solutions from light to prevent photolysis of the Co-C bond.[14]
UV-Vis Spectroscopy Protocol
-
Prepare a solution of the sample in a suitable buffer (e.g., phosphate (B84403) buffer) in a quartz cuvette.
-
Use the same buffer as a reference blank.
-
Record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm) using a spectrophotometer.
-
For kinetic measurements, monitor the change in absorbance at a specific wavelength (e.g., 470 nm for cob(II)alamin formation) over time.[4]
NMR Spectroscopy Protocol
-
Dissolve the sample in a deuterated solvent (e.g., D₂O) to the desired concentration.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
For complete assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.[9]
EPR Spectroscopy Protocol
-
Prepare the sample in an EPR tube. For enzymatic reactions, the reaction is often initiated and then rapidly frozen in liquid nitrogen to trap radical intermediates.
-
The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K or lower).
-
The spectrum is typically recorded as the first derivative of the absorption.
-
Simulation of the spectrum is often required to extract accurate g-values and hyperfine coupling constants.[11]
Circular Dichroism Spectroscopy Protocol
-
Prepare a solution of the sample in a CD-compatible buffer (a buffer that does not have high absorbance in the wavelength range of interest).[15]
-
Use a quartz cuvette with a defined path length.
-
Record the CD spectrum over the desired wavelength range.
-
The data is typically presented as molar ellipticity.
Signaling and Metabolic Pathways
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step process that occurs in certain bacteria and archaea.[1][16] It can proceed through either an aerobic or anaerobic pathway, with the key difference being the timing of cobalt insertion. The pathway begins with uroporphyrinogen III and involves a series of methylation, ring contraction, and amidation steps to form the corrin ring. Finally, the DMB nucleotide loop and the 5'-deoxyadenosyl upper ligand are attached.[1]
Caption: Aerobic biosynthesis pathway of this compound.
Catalytic Cycle of Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids.[17] The reaction proceeds through a radical-based mechanism initiated by the homolysis of AdoCbl.[17]
References
- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of this compound and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV/VIS Spectroscopy for Vitamin B12 Analysis | PDF | Ultraviolet–Visible Spectroscopy | Spectrophotometry [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Carbon-13 nuclear magnetic resonance studies of this compound and alkylcorrinoids, selectively enriched with carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resonance Raman Optical Activity Spectroscopy in Probing Structural Changes Invisible to Circular Dichroism Spectroscopy: A Study on Truncated Vitamin B12 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic and computational studies of Co1+cobalamin: spectral and electronic properties of the "superreduced" B12 cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Origins of Adenosylcobalamin-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), or coenzyme B12, is a structurally complex organometallic cofactor that plays a crucial role in a variety of metabolic pathways across all three domains of life. Its unique cobalt-carbon bond enables the generation of a 5'-deoxyadenosyl radical, a highly reactive intermediate that initiates catalysis in a diverse family of enzymes. These AdoCbl-dependent enzymes catalyze challenging chemical reactions, including carbon skeleton rearrangements, eliminations, and methylations. Understanding the evolutionary origins of these pathways provides critical insights into the fundamental principles of radical-based enzymology and can inform the development of novel therapeutics and biotechnological applications.
This technical guide provides an in-depth exploration of the evolutionary history of AdoCbl-dependent pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a comprehensive resource for researchers in the field.
Data Presentation: Comparative Analysis of AdoCbl-Dependent Enzymes
The following tables provide a summary of quantitative data for key this compound-dependent enzymes, facilitating a comparative analysis of their catalytic efficiencies and phylogenetic distribution.
Table 1: Kinetic Parameters of Select Wild-Type this compound-Dependent Enzymes
| Enzyme | Organism | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Methylmalonyl-CoA Mutase | Homo sapiens | (R)-Methylmalonyl-CoA | 55 | 160 | 3.4 x 10⁵ | [1] |
| Propionibacterium shermanii | (R)-Methylmalonyl-CoA | 78 | 130 | 6.0 x 10⁵ | [1] | |
| Ethanolamine Ammonia-Lyase | Salmonella enterica | Ethanolamine | 110 | 15 | 7.3 x 10⁶ | [2] |
| Diol Dehydratase | Klebsiella pneumoniae | 1,2-Propanediol | 218 | 400 | 5.5 x 10⁵ | [3] |
| Glutamate (B1630785) Mutase | Clostridium cochlearium | L-Glutamate | 18 | 1100 | 1.6 x 10⁴ | [4] |
| Class II Ribonucleotide Reductase | Lactobacillus leichmannii | ATP | 2.5 | 10 | 2.5 x 10⁵ | [5] |
Table 2: Phylogenetic Distribution of Key this compound-Dependent Pathways
| Pathway/Enzyme | Bacteria | Archaea | Eukaryota | Notes |
| Methylmalonyl-CoA Mutase | Widespread | Widespread | Animals, some protists | Generally absent in plants and fungi. Essential for odd-chain fatty acid and certain amino acid metabolism in mammals.[6] |
| Methionine Synthase (MetH) | Widespread | Widespread | Animals, some algae | B12-independent form (MetE) is found in plants, fungi, and many bacteria.[6] |
| Class II Ribonucleotide Reductase | Widespread | Widespread | Some protists (e.g., Euglena) | One of three classes of RNRs; essential for DNA synthesis. |
| Ethanolamine Ammonia-Lyase | Widespread in specific phyla | Present | Absent | Involved in the catabolism of ethanolamine. |
| Diol Dehydratase/Glycerol (B35011) Dehydratase | Widespread in specific phyla | Present | Absent | Key enzymes in the fermentation of glycerol and other diols. |
| Glutamate Mutase | Primarily in anaerobic bacteria | Present | Absent | Catalyzes the reversible isomerization of glutamate and methylaspartate. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the evolutionary origins and function of this compound-dependent pathways.
Phylogenetic Analysis of this compound-Dependent Enzymes
This protocol outlines a typical workflow for constructing a phylogenetic tree to infer the evolutionary relationships of a family of AdoCbl-dependent enzymes.
Objective: To determine the evolutionary history and relationships of a set of homologous AdoCbl-dependent enzyme sequences.
Materials:
-
A set of protein sequences for the enzyme family of interest in FASTA format.
-
Bioinformatics software for sequence alignment (e.g., ClustalW, MAFFT, MUSCLE).
-
Phylogenetic analysis software (e.g., PhyML, RAxML, MrBayes).
-
Tree visualization software (e.g., FigTree, iTOL).
Methodology:
-
Sequence Retrieval: a. Obtain a "seed" protein sequence of a known AdoCbl-dependent enzyme from a public database (e.g., NCBI, UniProt). b. Use BLAST (Basic Local Alignment Search Tool) to identify homologous sequences in a non-redundant protein database. c. Select a representative set of sequences from diverse taxonomic lineages, ensuring a broad phylogenetic sampling. d. Include one or more "outgroup" sequences from a closely related but distinct enzyme family to root the phylogenetic tree.
-
Multiple Sequence Alignment (MSA): a. Align the collected protein sequences using a multiple sequence alignment program like ClustalW or MAFFT. b. Manually inspect the alignment to identify and remove poorly aligned regions and large gaps, which can introduce noise into the phylogenetic reconstruction.
-
Phylogenetic Tree Construction: a. Choose an appropriate method for phylogenetic inference. Maximum Likelihood (ML) and Bayesian Inference (BI) are commonly used for their statistical robustness.[7] b. For ML analysis (e.g., using PhyML or RAxML): i. Select a model of protein evolution that best fits the data (e.g., determined by software like ProtTest). ii. Perform the ML analysis to find the tree topology that maximizes the probability of observing the given sequence alignment. iii. Assess the statistical support for the branches of the tree using bootstrapping (typically 100 or 1000 replicates). c. For BI analysis (e.g., using MrBayes): i. Specify a model of evolution. ii. Run a Markov Chain Monte Carlo (MCMC) simulation to sample tree topologies from their posterior probability distribution. iii. Summarize the results to obtain a consensus tree with posterior probabilities for each branch.
-
Tree Visualization and Interpretation: a. Visualize the resulting phylogenetic tree using software like FigTree. b. Interpret the branching patterns to infer evolutionary relationships, such as orthologous and paralogous gene duplications, and the divergence of different enzyme subfamilies.
Kinetic Characterization of an this compound-Dependent Enzyme
This protocol describes a general method for determining the steady-state kinetic parameters (kcat and Km) of an AdoCbl-dependent enzyme, using methylmalonyl-CoA mutase as an example.
Objective: To determine the catalytic efficiency of methylmalonyl-CoA mutase.
Materials:
-
Purified methylmalonyl-CoA mutase enzyme.
-
(R)-Methylmalonyl-CoA (substrate).
-
This compound (cofactor).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Quenching solution (e.g., perchloric acid).
-
HPLC system with a suitable column for separating CoA esters.
Methodology:
-
Enzyme and Substrate Preparation: a. Express and purify the methylmalonyl-CoA mutase enzyme to homogeneity. b. Prepare stock solutions of (R)-methylmalonyl-CoA and this compound of known concentrations.
-
Enzyme Activity Assay: a. Prepare a series of reaction mixtures in the reaction buffer, each containing a fixed concentration of the enzyme and this compound. b. Vary the concentration of the substrate, (R)-methylmalonyl-CoA, across a range that brackets the expected Km value. c. Initiate the reaction by adding the enzyme to the reaction mixture pre-incubated at a constant temperature (e.g., 37°C). d. At specific time points, quench the reaction by adding a small volume of a strong acid, such as perchloric acid. e. Ensure that product formation is in the linear range with respect to time (initial velocity).
-
Product Quantification: a. Separate the product, succinyl-CoA, from the substrate, methylmalonyl-CoA, using reverse-phase HPLC. b. Quantify the amount of succinyl-CoA formed by integrating the peak area and comparing it to a standard curve of known succinyl-CoA concentrations.
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each substrate concentration. b. Plot the initial velocity (v) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km. d. Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]t). e. Calculate the catalytic efficiency as the ratio of kcat to Km.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the evolutionary origins of this compound-dependent pathways.
Signaling Pathways and Logical Relationships
Caption: Proposed evolutionary divergence of Radical SAM and AdoCbl-dependent radical generating systems.
References
- 1. Structure-based perspectives on B12-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Reversible Chemistry in Coenzyme B12-Dependent Ethanolamine Ammonia Lyase with Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse World of Adenosylcobalamin-Dependent Enzymes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating diversity of adenosylcobalamin (AdoCbl)-dependent enzymes, a unique class of biocatalysts that harness the power of a cobalt-carbon bond to perform chemically challenging reactions. This document provides a comprehensive overview of their classification, catalytic mechanisms, and physiological significance, with a focus on quantitative data, detailed experimental methodologies, and visual representations of their operational contexts.
Introduction to this compound and its Enzymatic Partners
This compound, a biologically active form of vitamin B12, is a complex organometallic cofactor essential for a variety of metabolic processes.[1][2][3] Its defining feature is a covalent bond between the cobalt ion of the corrin (B1236194) ring and the 5'-carbon of a deoxyadenosyl group. The relative weakness of this Co-C bond is central to the function of AdoCbl-dependent enzymes, as its homolytic cleavage initiates radical-based catalysis.[4] These enzymes are broadly categorized into three main families based on the type of reaction they catalyze: isomerases, eliminases, and ribonucleotide reductases. A specialized subgroup of isomerases, the aminomutases, constitutes a distinct class.
Families of this compound-Dependent Enzymes
The remarkable catalytic versatility of AdoCbl-dependent enzymes is reflected in the diverse reactions they perform. This section details the major families, providing examples and their physiological roles.
Isomerases (Mutases)
Isomerases, or mutases, catalyze the 1,2-rearrangement of a hydrogen atom and a substituent group on adjacent carbon atoms of the substrate. This family is further divided based on the nature of the migrating group.
-
Carbon-Skeleton Mutases: These enzymes rearrange the carbon backbone of their substrates. A prominent example is methylmalonyl-CoA mutase (MCM) , a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[5] MCM catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[3][5][6] Deficiencies in MCM activity lead to the genetic disorder methylmalonic acidemia.[5] Another important member is glutamate (B1630785) mutase , which interconverts L-glutamate and L-threo-3-methylaspartate as part of the glutamate fermentation pathway in anaerobic bacteria.[7][8][9]
-
Aminomutases: This subgroup catalyzes the 1,2-migration of an amino group. These enzymes additionally require pyridoxal-5'-phosphate (PLP) as a cofactor.[10] Key examples include lysine (B10760008) 5,6-aminomutase and ornithine 4,5-aminomutase .[11][12][13] Lysine 5,6-aminomutase is involved in the fermentation of lysine to acetate (B1210297) and butyrate (B1204436) in anaerobic bacteria like Clostridium sticklandii.[13]
Eliminases (Dehydratases and Deaminases)
Eliminases catalyze the removal of water (dehydratases) or ammonia (B1221849) (deaminases) from their substrates, a process also initiated by a 1,2-rearrangement.
-
Diol Dehydratase and Glycerol (B35011) Dehydratase: These enzymes are found in various bacteria and are crucial for the anaerobic metabolism of diols and glycerol. Diol dehydratase catalyzes the conversion of 1,2-propanediol to propionaldehyde, while glycerol dehydratase converts glycerol to 3-hydroxypropionaldehyde.[2][14] These reactions are central to the production of valuable chemicals like 1,3-propanediol (B51772) in organisms such as Klebsiella pneumoniae.[7][15]
-
Ethanolamine (B43304) Ammonia-Lyase: This enzyme catalyzes the deamination of ethanolamine to acetaldehyde (B116499) and ammonia.[16][17] It plays a role in the utilization of ethanolamine as a carbon and nitrogen source in various bacteria.
Ribonucleotide Reductases (Class II)
Class II ribonucleotide reductases (RNRs) are AdoCbl-dependent enzymes that catalyze the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[18][19] Unlike other AdoCbl enzymes that catalyze rearrangements, RNRs perform a net reduction. The radical generated from AdoCbl initiates a series of electron and proton transfers that ultimately lead to the removal of the 2'-hydroxyl group from the ribose sugar.
The Unified Catalytic Mechanism: A Radical Approach
Despite the diversity in the reactions they catalyze, all AdoCbl-dependent enzymes share a common mechanistic feature: the generation of a highly reactive 5'-deoxyadenosyl radical. The catalytic cycle can be broadly described in the following steps:
-
Substrate Binding and Conformational Change: The binding of the substrate to the enzyme's active site induces a conformational change that brings the AdoCbl cofactor into a catalytically competent position.
-
Homolysis of the Co-C Bond: The enzyme environment facilitates the homolytic cleavage of the weak Co-C bond of AdoCbl, generating cob(II)alamin and a 5'-deoxyadenosyl radical.
-
Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine.
-
Substrate Radical Rearrangement/Elimination: The substrate radical undergoes a 1,2-migration of a substituent group (in isomerases and aminomutases) or the elimination of a water or ammonia molecule (in eliminases).
-
Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom back from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the final product.
-
Reformation of the Co-C Bond and Product Release: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site.
Quantitative Analysis of Enzyme Activity
The efficiency and substrate specificity of this compound-dependent enzymes are quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Enzyme Family | Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Isomerases | Glutamate Mutase | Clostridium cochlearium | (2S, 3S)-3-methylaspartate | 7000 | 0.54 | 7.7 x 101 |
| Methylmalonyl-CoA Mutase | Human | L-methylmalonyl-CoA | - | - | - | |
| Aminomutases | Lysine 5,6-Aminomutase | Clostridium sticklandii | D-Lysine | - | - | - |
| Lysine 5,6-Aminomutase | Clostridium sticklandii | This compound | 6.6 | - | - | |
| Lysine 5,6-Aminomutase | Clostridium sticklandii | Pyridoxal 5'-phosphate | 1.0 | - | - | |
| Eliminases | Ethanolamine Ammonia-Lyase | Salmonella typhimurium | L-2-aminopropanol | - | k+2 = 80, k+3 = 1.5 | - |
| Diol Dehydratase | Klebsiella oxytoca | 1,2-Propanediol | - | - | - | |
| Ribonucleotide Reductases | Class II RNR | Lactobacillus leichmannii | - | - | - | - |
Experimental Protocols
The study of this compound-dependent enzymes requires specialized techniques to handle these often oxygen-sensitive proteins and their light-sensitive cofactor. This section provides detailed methodologies for key experiments.
Spectrophotometric Assay for Diol Dehydratase Activity
This assay measures the formation of aldehydes from diol substrates.
Principle: The aldehyde product reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form an azine derivative, which can be detected spectrophotometrically in the presence of ferric chloride.[14]
Reagents:
-
Apoenzyme solution (purified diol dehydratase)
-
Reaction buffer: 80 mM HEPES, pH 8.2
-
Substrate solution: 1 M 1,2-propanediol or glycerol
-
Cofactor solution: 0.12 mM this compound
-
MBTH solution: 0.1% (w/v) in water
-
Ferric chloride solution: 0.2% (w/v) FeCl3 in water
Procedure:
-
In a microcentrifuge tube, combine 60 µL of apoenzyme solution and 100 µL of reaction buffer.
-
Add 20 µL of the substrate solution and pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the AdoCbl solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., acid).
-
To a separate tube, add a portion of the quenched reaction mixture, 0.5 mL of 0.1% MBTH solution, and incubate at 37°C for 15 minutes.
-
Add 0.5 mL of 0.2% FeCl3 solution and incubate for another 15 minutes at 37°C.
-
Measure the absorbance at 670 nm.
-
A standard curve using known concentrations of the expected aldehyde product should be prepared to quantify the enzyme activity.
Assay for Methylmalonyl-CoA Mutase Activity
The activity of MCM can be determined by measuring the formation of succinyl-CoA.
Method 1: HPLC-Based Assay
Principle: Succinyl-CoA is separated from the substrate methylmalonyl-CoA by reverse-phase high-performance liquid chromatography (HPLC) and quantified by its UV absorbance.[20][21]
Reagents:
-
Enzyme preparation (e.g., cell homogenate or purified enzyme)
-
Preincubation buffer: Containing this compound (e.g., 1 mmol/L)
-
Substrate solution: DL-methylmalonyl-CoA (e.g., 600 µmol/L)
-
Quenching solution: Trichloroacetic acid (TCA)
Procedure:
-
Pre-incubate the enzyme preparation with the AdoCbl-containing buffer at 37°C for 5 minutes to reconstitute the holoenzyme.
-
Initiate the reaction by adding the methylmalonyl-CoA substrate.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at 260 nm to detect and quantify succinyl-CoA and methylmalonyl-CoA.
-
Enzyme activity is calculated from the amount of succinyl-CoA produced over time.
Method 2: Fully Automated Spectrophotometric Assay
Principle: This is a coupled enzyme assay where the product, succinyl-CoA, is converted through a series of reactions leading to a change in NADH absorbance.[22]
Procedure (automated):
-
Automated preincubation of the enzyme with this compound.
-
Automated addition of the substrate to start the reaction.
-
Automated termination of the reaction with TCA.
-
Automated filtration to remove precipitated protein.
-
Automated analysis of the filtrate by HPLC.
Coupled Spectrophotometric Assay for Glutamate Mutase Activity
This assay measures the reverse reaction, the conversion of (2S, 3S)-3-methylaspartate to L-glutamate.
Principle: The L-glutamate produced is a substrate for glutamate-pyruvate aminotransferase, which in the presence of pyruvate, produces α-ketoglutarate. The α-ketoglutarate is then reduced by (R)-2-hydroxyglutarate dehydrogenase with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[3][23]
Reagents:
-
Hologlutamate mutase (E2S2-B12)
-
(2S, 3S)-3-methylaspartate (substrate)
-
Pyruvate
-
Hologlutamate-pyruvate aminotransferase (coupling enzyme 1)
-
Pyridoxal-5-phosphate (cofactor for aminotransferase)
-
(R)-2-hydroxyglutarate dehydrogenase (coupling enzyme 2)
-
NADH
-
Reaction buffer: e.g., Tris-HCl, pH 8.3, containing mercaptoethanol
Procedure:
-
In a cuvette, prepare a mixture containing the reaction buffer, hologlutamate-pyruvate aminotransferase, pyridoxal-5-phosphate, (R)-2-hydroxyglutarate dehydrogenase, NADH, and pyruvate.
-
Add the hologlutamate mutase to the mixture.
-
Initiate the reaction by adding varying concentrations of (2S, 3S)-3-methylaspartate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Measurement of Kinetic Isotope Effects (KIEs)
KIEs are a powerful tool to probe the mechanism of enzyme-catalyzed reactions, particularly the hydrogen transfer steps in AdoCbl-dependent enzymes.[24][25][26][27]
Principle: The rate of a reaction is compared when a specific atom in the substrate is replaced with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or tritium). A difference in reaction rates indicates that the bond to the isotopic atom is broken in the rate-determining step of the reaction.
General Procedure using Rapid Chemical Quench:
-
Synthesize isotopically labeled substrates (e.g., deuterated or tritiated) and, if necessary, isotopically labeled AdoCbl.
-
Use a rapid chemical quench apparatus to mix the enzyme and the isotopically labeled substrate for very short time intervals (milliseconds).
-
Quench the reaction with a strong acid.
-
Analyze the products and remaining substrate using techniques like HPLC and mass spectrometry to determine the extent of reaction for both the light and heavy isotopes.
-
The KIE is calculated as the ratio of the rate constant for the light isotope to the rate constant for the heavy isotope (klight/kheavy).
Visualizing the Metabolic Context
To understand the physiological relevance of this compound-dependent enzymes, it is crucial to visualize their position within metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the roles of three key enzymes.
Methylmalonyl-CoA Mutase in Propionate (B1217596) Degradation
This pathway is essential for the metabolism of odd-chain fatty acids and several amino acids.[14][28][29]
Caption: Propionate degradation pathway featuring Methylmalonyl-CoA Mutase.
Diol Dehydratase in Glycerol Metabolism in Klebsiella pneumoniae
This pathway is important for the production of 1,3-propanediol, a valuable industrial chemical.[2][6][7][15][30]
Caption: Glycerol metabolism in K. pneumoniae showing Diol Dehydratase.
Glutamate Mutase in Glutamate Fermentation in Clostridium species
This pathway is a key route for energy generation in some anaerobic bacteria.[5][7][8][9][25][30][31]
Caption: Glutamate fermentation pathway involving Glutamate Mutase.
Conclusion and Future Directions
The study of this compound-dependent enzymes continues to reveal intricate details of radical-based catalysis in biology. Their diverse functions, from central metabolism to the biosynthesis of antibiotics, highlight their importance in a wide range of organisms. The combination of structural biology, detailed kinetic analysis, and computational modeling is providing unprecedented insights into how these enzymes control the reactivity of the adenosyl radical to achieve remarkable chemical transformations. Future research in this area holds promise for the development of novel biocatalysts for industrial applications and for the design of inhibitors targeting pathogenic organisms that rely on these unique enzymes. The detailed understanding of their mechanisms and physiological roles will undoubtedly pave the way for new advancements in biotechnology and medicine.
References
- 1. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by this compound-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]
- 4. Engineering Glucose-to-Glycerol Pathway in Klebsiella pneumoniae and Boosting 3-Hydroxypropionic Acid Production Through CRISPR Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Glutamate Dehydrogenase (GDH) in Clostridium difficile Colonization In Vivo | PLOS One [journals.plos.org]
- 6. Redirection of the central metabolism of Klebsiella pneumoniae towards dihydroxyacetone production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentation of glycerol to 1,3-propanediol and 2,3-butanediol by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of Propionate Degradation by Enriched Methanogenic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning, sequencing, heterologous expression, purification, and characterization of this compound-dependent D-lysine 5, 6-aminomutase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal electrostatic interactions between substrate and protein are essential for radical chemistry in ornithine 4,5-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-lysine 5,6-aminomutase - Wikipedia [en.wikipedia.org]
- 14. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ethanolamine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 17. The mechanism of action of ethanolamine ammonia-lyase, an this compound-dependent enzyme. Evidence that the hydrogen transfer mechanism involves a second intermediate hydrogen carrier in addition to the cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The purification and characterization of an this compound-dependent ribonucleoside diphosphate reductase from Corynebacterium nephridii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-dependent ribonucleoside triphosphate reductase from Lactobacillus leichmannii. Rapid, improved purification involving dGTP-based affinity chromatography plus biophysical characterization studies demonstrating enhanced, "crystallographic level" purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beta-lysine 5,6-aminomutase - Wikipedia [en.wikipedia.org]
- 21. Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radical catalysis of B12 enzymes: structure, mechanism, inactivation, and reactivation of diol and glycerol dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scirp.org [scirp.org]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Schematic representation of the two metabolic pathways of propionate in humans [pfocr.wikipathways.org]
- 29. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Clostridium difficile glutamate dehydrogenase is a secreted enzyme that confers resistance to H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application of EPR Spectroscopy in Studying Adenosylcobalamin Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Electron Paramagnetic Resonance (EPR) spectroscopy in the study of adenosylcobalamin (AdoCbl, or coenzyme B12)-dependent enzymatic reactions. This guide is intended to assist researchers in elucidating reaction mechanisms, characterizing radical intermediates, and investigating enzyme inhibition, which are critical aspects of fundamental enzymology and drug development.
Introduction to this compound and EPR Spectroscopy
This compound is a vital cofactor for a unique class of enzymes that catalyze isomerization and rearrangement reactions. The key mechanistic step in these enzymatic reactions is the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl. This homolysis generates two paramagnetic species: a highly reactive 5'-deoxyadenosyl radical (Ado•) and the Co(II) state of the cobalamin cofactor, known as cob(II)alamin.[1]
The transient nature of the radical intermediates makes their detection and characterization challenging. Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying these reactions as it specifically detects species with unpaired electrons.[2][3][4] EPR can provide detailed information about the electronic structure, local environment, and concentration of the paramagnetic intermediates formed during the catalytic cycle. Furthermore, advanced EPR techniques can reveal the spatial relationship between the radical species and the cob(II)alamin center.
Key this compound-Dependent Enzymes Studied by EPR
EPR spectroscopy has been instrumental in advancing our understanding of several AdoCbl-dependent enzymes. Here, we highlight a few key examples:
-
Diol Dehydratase: This enzyme catalyzes the conversion of 1,2-diols to their corresponding aldehydes. EPR studies, often coupled with isotopic labeling, have been crucial in identifying the substrate-derived radical intermediates and understanding the mechanism of inactivation.[5][6][7]
-
Lysine (B10760008) 5,6-Aminomutase: This enzyme facilitates the 1,2-rearrangement of an amino group on lysine, a critical step in its degradation pathway. EPR and electron-nuclear double resonance (ENDOR) spectroscopy have provided insights into the conformational changes that bring the cofactors and substrate into proximity for the radical-mediated reaction to occur.[8][9][[“]]
-
Methylmalonyl-CoA Mutase: This enzyme is involved in the metabolism of fatty acids and amino acids. EPR has been used to characterize the spin-coupled system formed between the organic radical intermediate and cob(II)alamin.[11]
-
Ethanolamine Ammonia-Lyase: This enzyme catalyzes the deamination of ethanolamine. Rapid-mix freeze-quench EPR has been employed to trap and identify the substrate radical intermediate formed during catalysis.[12]
Quantitative Data from EPR Studies
The following tables summarize key quantitative EPR parameters obtained from studies of various AdoCbl-dependent enzymes. This data is crucial for identifying intermediates and understanding the magnetic interactions within the enzyme active site.
Table 1: EPR Parameters for Cob(II)alamin Intermediates
| Enzyme | g-values (g_x, g_y, g_z) | Hyperfine Coupling Constants (A_x, A_y, A_z in Gauss) | Reference(s) |
| Diol Dehydratase | 2.30, 2.21, 2.00 | 15, 5, 113 | [13] |
| Methylmalonyl-CoA Mutase | ~2.25, ~2.25, ~2.00 | 5, 5, 115 | [14] |
| Glutamate Mutase | ~2.25, ~2.25, ~2.00 | Not specified | [14] |
Table 2: EPR Characteristics of Substrate Radical Intermediates and Inters-pin Distances
| Enzyme | Radical Species | g_iso of Radical | Co(II)-Radical Distance (Å) | Reference(s) |
| Diol Dehydratase | 5'-deoxy-3',4'-anhydroadenosyl radical | 2.00 | Not specified | [13] |
| Ribonucleotide Reductase | Thiyl radical (Cys408) | ~2.00 | ~6 | [14] |
| Glutamate Mutase | Glutamyl radical | ~2.00 | 6-7 | [14] |
| Methylmalonyl-CoA Mutase | Succinyl-CoA radical | Not specified | Not specified | [11] |
Experimental Protocols
General EPR Sample Preparation
Proper sample preparation is critical for obtaining high-quality EPR data. For metalloproteins like AdoCbl-dependent enzymes, care must be taken to maintain the protein's integrity and activity.
Materials:
-
Purified enzyme solution
-
This compound solution
-
Substrate or inhibitor solution
-
Anaerobic chamber or glovebox (for oxygen-sensitive samples)
-
High-purity quartz EPR tubes
-
Cryoprotectant (e.g., glycerol, sucrose)
-
Liquid nitrogen
Protocol:
-
Enzyme Reconstitution: If starting with apoenzyme, reconstitute it with a slight excess of AdoCbl in an appropriate buffer.
-
Anaerobic Conditions: For oxygen-sensitive enzymes, perform all subsequent steps in an anaerobic environment.
-
Sample Mixing: In the EPR tube, mix the reconstituted enzyme with the substrate or inhibitor solution to initiate the reaction. The final concentration of reactants should be optimized for signal detection.
-
Cryoprotectant Addition: If measurements are to be performed at cryogenic temperatures, add a cryoprotectant to the sample to prevent ice crystal formation, which can damage the protein and affect the EPR spectrum.[15]
-
Freezing: Rapidly freeze the sample by immersing the EPR tube in liquid nitrogen. This traps the enzymatic reaction at a specific time point.[16]
-
Storage: Store the frozen samples in liquid nitrogen until EPR measurement.
Rapid Freeze-Quench (RFQ) EPR Protocol
RFQ-EPR is a powerful technique for trapping transient intermediates in enzymatic reactions on a millisecond timescale.[17][18]
Equipment:
-
Rapid freeze-quench apparatus
-
EPR spectrometer
-
Isopentane (B150273) bath cooled with liquid nitrogen (-130°C)[19]
Protocol:
-
Reagent Loading: Load the enzyme and substrate solutions into separate syringes of the RFQ apparatus.
-
Rapid Mixing: The solutions are rapidly mixed in a high-efficiency mixer.
-
Aging: The reaction mixture flows through a reaction loop for a defined "aging" time.
-
Quenching: The reaction is quenched by spraying the mixture into a cold isopentane bath.[19]
-
Sample Collection: The frozen particles of the reaction mixture are collected in a pre-cooled sample holder.
-
EPR Tube Packing: The collected frozen powder is carefully packed into an EPR tube, ensuring the sample remains frozen.
-
EPR Measurement: The EPR spectrum of the trapped intermediate is recorded at cryogenic temperatures.
-
Time Course: By varying the aging time, a series of samples can be prepared to map the kinetics of the reaction.
EPR Spectrometer Settings and Data Analysis
Typical X-band EPR Spectrometer Settings for AdoCbl Reactions:
-
Microwave Frequency: ~9.4 GHz[20]
-
Microwave Power: 1-10 mW (should be optimized to avoid saturation)[20]
-
Modulation Amplitude: 1-5 G (should be optimized for resolution and signal-to-noise)
-
Temperature: 10-100 K (cryogenic temperatures are required to observe the paramagnetic species)
-
Sweep Width and Time: Dependent on the spectral features of interest.
Data Analysis and Simulation:
The analysis of complex EPR spectra, especially those arising from spin-coupled systems, often requires spectral simulation.[22][23] Software packages like EasySpin can be used to simulate EPR spectra based on a set of spin Hamiltonian parameters (g-values, hyperfine coupling constants, zero-field splitting).[24] By fitting the simulated spectrum to the experimental data, these parameters can be extracted, providing valuable insights into the electronic and geometric structure of the paramagnetic intermediates.[11][22]
Visualizing Catalytic Cycles and Workflows
Graphviz diagrams are provided below to illustrate the catalytic cycles of key AdoCbl-dependent enzymes and a typical experimental workflow for an EPR study.
Catalytic Cycle of Diol Dehydratase
Caption: Catalytic cycle of Diol Dehydratase.
Catalytic Cycle of Lysine 5,6-Aminomutase
Caption: Catalytic cycle of Lysine 5,6-Aminomutase.
Experimental Workflow for EPR Studies of AdoCbl Enzymes
Caption: Experimental workflow for EPR studies.
Conclusion
EPR spectroscopy is a powerful and essential tool for investigating the complex radical-based mechanisms of this compound-dependent enzymes. By enabling the direct detection and characterization of transient paramagnetic intermediates, EPR provides unparalleled insights into the catalytic cycles of these enzymes. The detailed protocols and compiled data in these application notes are intended to serve as a valuable resource for researchers in academia and industry, facilitating further discoveries in this exciting field of enzymology and aiding in the development of novel therapeutics targeting these unique enzymes.
References
- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feradical.utsa.edu [feradical.utsa.edu]
- 3. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 4. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. EPR spectroscopic evidence for the mechanism-based inactivation of this compound-dependent diol dehydratase by coenzyme analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the Substrate Radical Intermediate Derived from Ethanolamine During Catalysis by Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Cob(II)alamin – 5′-Deoxy-3′,4′-Anhydroadenosyl Radical Triplet Spin System in the Active Site of Diol Dehydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The positions of radical intermediates in the active sites of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. acif.ucr.edu [acif.ucr.edu]
- 17. A rapid freeze-quench setup for multi-frequency EPR spectroscopy of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. prodigitek.com [prodigitek.com]
- 20. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Adenosylcobalamin Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of genetically encoded biosensors for the in vivo detection of adenosylcobalamin (AdoCbl), a bioactive form of vitamin B12. The described biosensors are primarily based on two sensing platforms: riboswitches and the AdoCbl-responsive protein, CarH. These tools are instrumental for studying AdoCbl metabolism, trafficking, and the efficacy of drugs targeting these pathways.
Introduction to this compound Biosensors
This compound is a crucial cofactor for several key metabolic enzymes. Its in vivo quantification is essential for understanding various physiological and pathological processes. Genetically encoded biosensors offer the ability to monitor AdoCbl dynamics within living cells and organisms with high spatiotemporal resolution.
Two primary types of AdoCbl biosensors have been developed:
-
Riboswitch-Based Biosensors: These sensors utilize AdoCbl-responsive riboswitches, which are RNA elements that regulate gene expression in response to AdoCbl binding.[1] When coupled with a reporter gene, such as Green Fluorescent Protein (GFP), the fluorescent output can be correlated with the intracellular AdoCbl concentration. Both "turn-off" and "turn-on" systems have been developed. In a "turn-off" system, the presence of AdoCbl inhibits the expression of the reporter protein.[2] Conversely, "turn-on" systems are engineered to activate reporter expression upon AdoCbl binding, often through a hybrid RNA-protein approach involving a transcriptional repressor.[3][4]
-
Protein-Based Biosensors (CarH): This type of biosensor employs the AdoCbl-binding domain of the CarH protein from Thermus thermophilus. In the presence of AdoCbl, CarH forms a tetramer.[5] This property has been harnessed to create a whole-cell agglutination assay. E. coli cells are engineered to express the CarH domain on their surface. When AdoCbl is present in the sample, it induces the tetramerization of CarH, leading to visible clumping or agglutination of the bacterial cells.[5][6] This agglutination is reversible upon exposure to green light, providing an internal control for the assay.[5]
Data Presentation: Quantitative Comparison of AdoCbl Biosensors
| Biosensor Type | Sensing Principle | Reporter | Detection Limit | Dynamic Range | Specificity | Reference |
| Riboswitch-GFP | AdoCbl-induced conformational change in mRNA, inhibiting translation | GFP | 10 ng/mL (cyanocobalamin) | 10 - 1000 ng/mL (cyanocobalamin) | High for cobalamins, less responsive to pseudovitamin B12 | [2] |
| Hybrid RNA-Protein | AdoCbl-riboswitch controls expression of a transcriptional repressor, which in turn controls GFP expression | GFP | Not explicitly stated, responsive to 0-50 µM AdoCbl | 0 - 50 µM | Specific to AdoCbl | [3][4] |
| CarH Whole-Cell | AdoCbl-induced tetramerization of surface-expressed CarH leading to cell agglutination | Visual Agglutination | 500 nM | Not explicitly a quantitative range, but can be used with serial dilutions | High for AdoCbl over other cobalamin forms (MeCbl, CN-Cbl, OH-Cbl) | [5][6] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
The following diagram illustrates the role of this compound as a cofactor for the enzyme methylmalonyl-CoA mutase (MMUT) in the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids and fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo calibration of genetically encoded metabolite biosensors must account for metabolite metabolism during calibration and cellular volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Carnegie Science [carnegiescience.edu]
- 4. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. Design and application of genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo biosensing: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of Adenosylcobalamin-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, is a complex cofactor involved in crucial enzymatic reactions. Its covalent attachment to proteins, a post-translational modification, can significantly alter protein function and is of growing interest in various research fields, including enzymology and drug development. Mass spectrometry (MS) has emerged as an indispensable tool for the identification and characterization of such modifications. This document provides detailed application notes and protocols for the identification of this compound-modified peptides using mass spectrometry, including sample preparation, LC-MS/MS analysis, and data interpretation.
Data Presentation
The identification of this compound-modified peptides by mass spectrometry relies on the accurate measurement of mass shifts and the interpretation of fragmentation patterns. The following tables summarize the key quantitative data required for this analysis.
Table 1: Mass Shifts of this compound and Related Moieties
| Moiety | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound (AdoCbl) | C₇₂H₁₀₀CoN₁₈O₁₇P | 1578.6583 | 1579.58 |
| Deoxyadenosine (B7792050) | C₁₀H₁₃N₅O₃ | 251.1022 | 251.24 |
| Adenine | C₅H₅N₅ | 135.0545 | 135.13 |
| Corrin (B1236194) Ring with Co and lower ligand¹ | C₆₂H₈₇CoN₁₃O₁₄P | 1327.5561 | 1328.34 |
¹ Represents the cobalamin core structure after the loss of the deoxyadenosyl group.
Table 2: Predicted Characteristic Fragmentation of this compound-Modified Peptides
| Fragmentation Type | Description | Expected m/z or Neutral Loss (Da) | Notes |
| Neutral Losses | |||
| Deoxyadenosine | 251.1022 | A common loss in CID/HCD, indicating a labile bond between the peptide and the adenosyl group. | |
| Adenine | 135.0545 | Can be observed as a neutral loss from the precursor or from fragment ions containing the adenosyl moiety. | |
| Water (from deoxyribose) | 18.0106 | Multiple water losses from the deoxyribose moiety are possible. | |
| Reporter Ions | |||
| Protonated Adenine | 136.0623 | A strong indicator of the presence of the adenosyl group. | |
| Deoxyadenosine fragment | 252.1100 | Represents the protonated deoxyadenosine moiety. | |
| Cobalamin core fragment | Various | Fragmentation of the corrin ring can produce a complex pattern of ions, often at higher m/z values. A fragment corresponding to the dimethylbenzimidazole (DMBI) + sugar + phosphate (B84403) of m/z 359.10 has been observed in the fragmentation of similar cobalamins[1]. |
Experimental Protocols
The successful identification of this compound-modified peptides requires meticulous sample preparation and optimized mass spectrometry methods.
Protocol 1: Sample Preparation of this compound-Modified Proteins
This protocol outlines the steps for preparing protein samples for mass spectrometry analysis.
1. Protein Extraction and Solubilization:
- Lyse cells or tissues using a buffer compatible with downstream enzymatic digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
- Determine protein concentration using a standard assay (e.g., BCA).
2. Reduction and Alkylation:
- To a protein solution, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
- Incubate at 56°C for 30 minutes.
- Cool the sample to room temperature.
- Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
- Incubate in the dark at room temperature for 30 minutes.
- Quench the reaction by adding DTT to a final concentration of 5 mM.
3. Enzymatic Digestion:
- Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).
- Incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
4. Desalting:
- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
- Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
- Dry the eluted peptides in a vacuum centrifuge.
Protocol 2: Enrichment of this compound-Modified Peptides (Optional)
For low-abundance modifications, an enrichment step can significantly improve detection. This is a generalized protocol that can be adapted using an antibody specific to this compound or a related structure.
1. Antibody Conjugation:
- Conjugate an anti-adenosylcobalamin antibody to protein A/G agarose (B213101) beads according to the manufacturer's protocol.
2. Immunoaffinity Enrichment:
- Resuspend the desalted peptides in an appropriate binding buffer (e.g., PBS).
- Add the antibody-conjugated beads to the peptide solution.
- Incubate with gentle rotation for 2-4 hours at 4°C.
- Wash the beads three times with cold binding buffer to remove non-specifically bound peptides.
3. Elution:
- Elute the bound peptides using a low-pH elution buffer (e.g., 0.1% trifluoroacetic acid).
- Immediately neutralize the eluate with a basic solution (e.g., 1 M Tris-HCl, pH 8.5).
- Desalt the enriched peptides using a C18 SPE tip and dry in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound-modified peptides using a high-resolution mass spectrometer.
1. Liquid Chromatography (LC) Separation:
- Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 40% B over 60-120 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 300 nL/min.
2. Mass Spectrometry (MS) Analysis:
- Ionization Mode: Positive electrospray ionization (ESI).
- MS1 Scan:
- Mass Range: m/z 350-1800.
- Resolution: 60,000-120,000 at m/z 200.
- MS2 Fragmentation:
- Method: Employ a data-dependent acquisition (DDA) method. For labile modifications like this compound, Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) with lower collision energies are recommended to preserve the modification. Collision-Induced Dissociation (CID) can also be used, but may result in more fragmentation of the modification itself.
- Isolation Window: 1.2-2.0 m/z.
- Activation Energy: Optimize for the specific instrument and peptide charge state. Start with a normalized collision energy of 25-30 for HCD.
- Resolution: 15,000-30,000 at m/z 200.
Data Analysis
1. Database Searching:
- Use a standard search engine such as Mascot, Sequest, or MaxQuant.
- Database: A relevant protein sequence database (e.g., Swiss-Prot).
- Enzyme: Trypsin.
- Fixed Modifications: Carbamidomethyl (C).
- Variable Modifications:
- Oxidation (M).
- This compound (specify the amino acid residues it might modify, e.g., C, H, S, T, Y) with a mass shift of 1578.6583 Da.
- Mass Tolerances: Set precursor and fragment mass tolerances appropriate for the instrument used (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).
2. Open Modification Search:
- For identifying unexpected modifications or fragments of the this compound moiety, an open modification search using software like MSFragger can be beneficial. This allows for the detection of any mass shift within a specified range.
3. Manual Validation:
- Manually inspect the MS/MS spectra of putative this compound-modified peptides.
- Look for the characteristic neutral losses and reporter ions listed in Table 2.
- Confirm the presence of a sufficient number of b- and y-ions to confidently identify the peptide sequence.
Visualizations
Diagram 1: Experimental Workflow for Identification of this compound-Modified Peptides
Caption: Overview of the workflow for identifying this compound-modified peptides.
Diagram 2: Data Analysis Pipeline
Caption: The computational workflow for processing mass spectrometry data.
Diagram 3: Fragmentation of an this compound-Modified Peptide
Caption: Conceptual diagram of peptide and modification fragmentation in MS/MS.
References
Application Notes and Protocols for Isotopic Labeling Strategies in Adenosylcobalamin Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing isotopic labeling to track the metabolism of adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12. Understanding the metabolic fate of AdoCbl is crucial for elucidating its role in various cellular processes and for the development of therapeutics targeting B12-dependent pathways.
Introduction to this compound Metabolism and Isotopic Labeling
This compound serves as an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a critical step in the catabolism of odd-chain fatty acids and certain amino acids, feeding into the tricarboxylic acid (TCA) cycle. Dysfunctional AdoCbl metabolism can lead to the accumulation of toxic metabolites like methylmalonic acid, resulting in serious health consequences.
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into AdoCbl or its precursors, researchers can track the incorporation of these isotopes into downstream metabolites. This approach, coupled with sensitive analytical techniques like mass spectrometry, allows for the quantitative analysis of metabolic fluxes and pathway dynamics.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following table summarizes representative quantitative data from a hypothetical stable isotope tracing experiment designed to assess AdoCbl metabolism in a human cell line. In this example, cells were cultured with ¹³C-labeled propionate, a precursor that enters the AdoCbl-dependent pathway.
| Metabolite | Isotopic Label | Condition | Isotopic Enrichment (%) | Fold Change vs. Control |
| Methylmalonyl-CoA | M+3 | Control | 5.2 ± 0.8 | 1.0 |
| B12 Deficient | 85.7 ± 4.3 | 16.5 | ||
| Succinyl-CoA | M+3 | Control | 45.3 ± 3.1 | 1.0 |
| B12 Deficient | 10.1 ± 1.5 | 0.22 | ||
| Methylmalonic Acid | M+3 | Control | 2.1 ± 0.5 | 1.0 |
| B12 Deficient | 92.4 ± 5.0 | 44.0 | ||
| Citrate | M+2 | Control | 30.5 ± 2.5 | 1.0 |
| B12 Deficient | 8.9 ± 1.1 | 0.29 |
This table presents illustrative data for demonstration purposes.
Signaling Pathways and Experimental Workflows
This compound-Dependent Metabolic Pathway
The following diagram illustrates the core metabolic pathway dependent on this compound.
Application Notes and Protocols for Assessing Adenosylcobalamin Stability In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), one of the active forms of vitamin B12, is a critical coenzyme in several essential metabolic pathways.[1][2] Its inherent instability, particularly its sensitivity to light, temperature, and pH, presents significant challenges in the development and formulation of pharmaceuticals and fortified foods.[3][4][5] Accurate assessment of AdoCbl stability is therefore paramount to ensure product efficacy and safety. These application notes provide detailed methodologies for evaluating the stability of this compound in vitro, utilizing common analytical techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Factors Affecting this compound Stability
The stability of AdoCbl can be influenced by several environmental factors:
-
Light Exposure: AdoCbl is highly photolabile.[6] Exposure to light, particularly UVA, can lead to the homolytic cleavage of the cobalt-carbon bond, resulting in the formation of cob(II)alamin and a 5'-deoxyadenosyl radical.[6][7][8] In the presence of oxygen, cob(II)alamin is rapidly oxidized to hydroxocobalamin (B81358) (OHCbl).[6] This conversion to OHCbl can occur within seconds of UVA exposure.[6] Therefore, all work with AdoCbl should be performed in subdued lighting, and solutions should be stored in amber vials or protected from light.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of AdoCbl.[4] For long-term storage, AdoCbl is typically recommended to be stored at -20°C.[4]
-
pH: The stability of AdoCbl is pH-dependent. The optimal pH range for storage in solution is generally between 4 and 7.[9] Both acidic and alkaline conditions can promote hydrolysis and degradation.[4]
-
Oxidizing and Reducing Agents: The presence of oxidizing agents, such as hydrogen peroxide, or reducing agents, like ascorbic acid, can lead to the degradation of the corrin (B1236194) ring of the cobalamin molecule, resulting in a loss of biological activity.[4][6]
Methods for Stability Assessment
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and rapid method for monitoring the degradation of AdoCbl, particularly its conversion to OHCbl. The two compounds have distinct absorption spectra, allowing for their differentiation.
Experimental Protocol: Photodegradation Analysis by UV-Vis Spectrophotometry
-
Materials:
-
This compound (AdoCbl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
UVA light source
-
-
Procedure:
-
Prepare a stock solution of AdoCbl in PBS (pH 7.4). The concentration should be adjusted to yield an absorbance of approximately 1.0 at its λmax (~525 nm).
-
Protect the stock solution from light by wrapping the container in aluminum foil.
-
Transfer an aliquot of the AdoCbl solution to a quartz cuvette.
-
Record the initial absorption spectrum from 300 to 650 nm.[7]
-
Expose the cuvette to a controlled UVA light source.
-
At specified time intervals (e.g., every 15-30 seconds for the initial period), record the absorption spectrum.
-
Monitor the decrease in the absorbance peak corresponding to AdoCbl and the increase in the peak corresponding to OHCbl.
-
The conversion of AdoCbl to OHCbl can be observed by the spectral changes.[6]
-
Data Presentation:
| Time (seconds) | Absorbance at λmax (AdoCbl) | Absorbance at λmax (OHCbl) |
| 0 | [Initial Absorbance] | [Initial Absorbance] |
| 15 | [Absorbance] | [Absorbance] |
| 30 | [Absorbance] | [Absorbance] |
| 60 | [Absorbance] | [Absorbance] |
| ... | ... | ... |
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sensitive and specific method for quantifying AdoCbl and its degradation products. It allows for the separation and quantification of various cobalamins in a mixture.[10][11][12]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is adapted from various validated methods for the analysis of cobalamins.[10][13][14][15]
-
Materials and Equipment:
-
This compound (AdoCbl) standard
-
Hydroxocobalamin (OHCbl) standard
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12][16]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetate (B1210297) buffer for mobile phase preparation
-
Sample vials (amber recommended)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 0.1% formic acid or an acetate buffer at pH 6.0) is commonly used.[14][15][16] A typical gradient might start with a low percentage of methanol and increase over the course of the run to elute all compounds.
-
Detection Wavelength: Monitoring at multiple wavelengths is recommended. 350-360 nm is often used for cobalamins, while 254 nm can detect non-corrin degradation products.[14][15] A DAD allows for the acquisition of the full UV-Vis spectrum of each peak for identification.
-
Injection Volume: 20 µL[12]
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of AdoCbl and OHCbl in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation (Forced Degradation Study):
-
Prepare a solution of AdoCbl in a relevant buffer or solvent.
-
Divide the solution into several aliquots for different stress conditions (e.g., light exposure, heat, acid/base hydrolysis, oxidation).
-
Photostability: Expose a solution to a controlled light source (e.g., UVA or fluorescent light) for a defined period.
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific durations.
-
Hydrolytic Stability: Adjust the pH of solutions to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions and store at room temperature or elevated temperatures.
-
Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the solution.
-
-
At each time point, take a sample, dilute it if necessary, and inject it into the HPLC system.
-
Analysis: Identify and quantify the AdoCbl peak and any degradation product peaks by comparing their retention times and UV spectra to those of the standards.
-
Data Presentation:
Table 1: Retention Times of Cobalamins
| Compound | Retention Time (min) |
| Hydroxocobalamin (OHCbl) | [Typical tR] |
| This compound (AdoCbl) | [Typical tR] |
| Other Degradation Products | [Typical tR] |
Table 2: AdoCbl Stability under Photolytic Stress (Example Data)
| Exposure Time (hours) | AdoCbl Concentration (µg/mL) | % AdoCbl Remaining | OHCbl Concentration (µg/mL) |
| 0 | 100.0 | 100.0 | 0.0 |
| 1 | 50.2 | 50.2 | 49.8 |
| 2 | 25.1 | 25.1 | 74.9 |
| 4 | 5.5 | 5.5 | 94.5 |
Table 3: AdoCbl Stability under Thermal Stress at 60°C (Example Data)
| Time (days) | AdoCbl Concentration (µg/mL) | % AdoCbl Remaining |
| 0 | 100.0 | 100.0 |
| 1 | 95.3 | 95.3 |
| 3 | 88.1 | 88.1 |
| 7 | 75.6 | 75.6 |
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The stability of this compound is a critical attribute that must be thoroughly evaluated for any pharmaceutical or nutraceutical product. The methods outlined in these application notes, particularly the use of a stability-indicating HPLC method, provide a robust framework for researchers and drug development professionals to accurately quantify AdoCbl and its degradation products under various stress conditions. This enables the development of stable formulations and the establishment of appropriate storage conditions and shelf-life for AdoCbl-containing products.
References
- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability of vitamin B12 with the protection of whey proteins and their effects on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of this compound and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New light on vitamin B12: The this compound-dependent photoreceptor protein CarH [scielo.org.za]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Active Vitamin B12 (Cobalamin) in Dietary Supplements and Ingredients by Reversed-phase Liquid Chromatography (P13-040-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Probing Adenosylcobalamin-Protein Interactions with NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, plays a crucial role as a cofactor for a variety of enzymes that catalyze essential metabolic reactions. Understanding the intricate interactions between AdoCbl and its partner proteins is fundamental for elucidating enzymatic mechanisms, designing novel therapeutics, and developing new biotechnological applications. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile toolkit to investigate these interactions at an atomic level, providing insights into binding interfaces, affinities, and the dynamic nature of these complexes.
These application notes provide a comprehensive overview of the application of NMR spectroscopy to study AdoCbl-protein interactions. We present detailed protocols for key NMR experiments, summarize quantitative data, and provide visualizations of relevant metabolic pathways and experimental workflows.
Key NMR Techniques for Studying this compound-Protein Interactions
Several NMR techniques can be employed to characterize the binding of this compound to proteins. The choice of experiment depends on the specific information required, such as binding affinity, epitope mapping, or kinetic parameters.
-
Saturation Transfer Difference (STD) NMR: This is a powerful ligand-observed experiment for identifying binding events and mapping the binding epitope of AdoCbl. It relies on the transfer of saturation from the protein to the bound ligand. Protons of the ligand in close proximity to the protein receive more saturation, resulting in stronger signals in the STD difference spectrum.[1][2][3][4][5]
-
Chemical Shift Perturbation (CSP) Titration: This protein-observed technique is used to identify the binding interface on the protein and to determine the dissociation constant (Kd) of the interaction.[6] Upon addition of AdoCbl, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum are monitored.
-
Relaxation-Based Experiments: Techniques such as relaxation dispersion (e.g., CPMG) can provide information on the kinetics (kon and koff) and thermodynamics of the AdoCbl-protein interaction, particularly for systems in intermediate to slow exchange on the NMR timescale.[7][8][9][10]
Quantitative Data Summary
| Cobalamin Analogue | Protein | Binding Constant (Kα) [L/mol] | Affinity |
| Cyanocobalamin (B1173554) | Myoglobin | 1.09 × 10⁴ | Medium |
| Cyanocobalamin | Casein | 9.76 × 10³ | Low |
| Cyanocobalamin | Egg Albumin | 2.03 × 10⁴ | Medium |
| Cyanocobalamin | Gluten | 4.26 × 10³ | Low |
| Aquacobalamin (B1421323) | Myoglobin | 4.3 × 10⁴ | Medium |
| Aquacobalamin | Casein | 3.5 × 10⁴ | Medium |
| Aquacobalamin | Egg Albumin | 3.9 × 10⁴ | Medium |
| Aquacobalamin | Gluten | 3.9 × 10³ | Low |
Table adapted from a study on cyanocobalamin and aquacobalamin interactions.[1]
Experimental Protocols
Protocol 1: Epitope Mapping of this compound Binding to a Protein using STD-NMR
Objective: To identify the specific protons of this compound that are in close contact with the protein, thereby mapping the binding epitope.
Materials:
-
Purified protein of interest
-
This compound (AdoCbl)
-
Deuterated buffer (e.g., PBS, Tris) at appropriate pH
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the deuterated buffer at a concentration of 10-50 µM.
-
Prepare a stock solution of AdoCbl in the same deuterated buffer at a concentration of 1-5 mM.
-
Prepare the final NMR sample by mixing the protein and AdoCbl solutions in a molar ratio of approximately 1:100 (e.g., 5 µM protein and 500 µM AdoCbl). The final volume should be sufficient for the NMR tube (typically 500-600 µL).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the AdoCbl solution alone to serve as a reference.
-
Set up the STD-NMR experiment on the protein-AdoCbl sample.
-
On-resonance irradiation: Select a frequency for selective saturation of the protein signals where no AdoCbl signals are present (e.g., in the aliphatic region around 0 to -1 ppm or the aromatic region around 7 ppm).[2]
-
Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
-
Use a saturation time (typically a train of Gaussian pulses) of 1-3 seconds. This may need to be optimized for the specific system.
-
Acquire the on-resonance and off-resonance spectra, interleaved for subtraction. The difference spectrum (STD spectrum) is generated by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
Identify the signals in the STD spectrum. Only the protons of AdoCbl that are in close proximity to the protein will show signals.
-
Calculate the STD amplification factor for each AdoCbl proton by dividing the intensity of the signal in the STD spectrum by the intensity of the corresponding signal in the reference spectrum.
-
The protons with the highest STD amplification factors are the ones in closest contact with the protein, defining the binding epitope.
-
Protocol 2: Determination of Binding Affinity (Kd) using Chemical Shift Perturbation (CSP) Titration
Objective: To determine the dissociation constant (Kd) of the AdoCbl-protein interaction by monitoring changes in the protein's NMR spectrum.
Materials:
-
¹⁵N-labeled purified protein of interest
-
This compound (AdoCbl)
-
Deuterated buffer
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled protein at a concentration of 50-200 µM in the deuterated buffer.
-
Prepare a concentrated stock solution of AdoCbl (e.g., 5-10 mM) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This will serve as the reference spectrum.
-
Perform a titration by adding small aliquots of the concentrated AdoCbl stock solution to the protein sample.
-
After each addition of AdoCbl, acquire a ¹H-¹⁵N HSQC spectrum. Ensure thorough mixing and temperature equilibration.
-
Continue the titration until the chemical shifts of the affected protein resonances no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Overlay the series of ¹H-¹⁵N HSQC spectra and identify the protein amide resonances that show significant chemical shift changes upon AdoCbl binding.
-
Calculate the weighted average chemical shift perturbation (CSP) for each affected residue at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Plot the CSP values against the molar ratio of [AdoCbl]/[Protein].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).[11]
-
Visualizations
This compound in Metabolism
The following diagram illustrates the central role of this compound as a cofactor for the enzyme methylmalonyl-CoA mutase in the metabolism of odd-chain fatty acids and certain amino acids. This reaction is a key step in the conversion of propionyl-CoA to succinyl-CoA, which then enters the citric acid cycle (TCA cycle).[12][13][14][15]
Caption: Metabolic pathway involving this compound.
Experimental Workflow for STD-NMR
The following diagram outlines the general workflow for conducting an STD-NMR experiment to probe the interaction between this compound and a target protein.
Caption: Workflow for an STD-NMR experiment.
Conclusion
NMR spectroscopy provides an indispensable set of tools for the detailed investigation of this compound-protein interactions. The protocols and data presented here offer a starting point for researchers to apply these powerful techniques to their own systems of interest. By combining different NMR experiments, it is possible to obtain a comprehensive understanding of the structural, dynamic, and thermodynamic aspects of AdoCbl recognition by proteins, which is crucial for advancing our knowledge in enzymology, metabolism, and drug discovery.
References
- 1. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www3.mpibpc.mpg.de [www3.mpibpc.mpg.de]
- 8. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 9. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pathwaymap.com [pathwaymap.com]
- 15. New light on vitamin B12: The this compound-dependent photoreceptor protein CarH [scielo.org.za]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Adenosylcobalamin-Dependent Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in adenosylcobalamin-dependent reactions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: My this compound-dependent enzyme shows very low or no activity. What are the most common initial checks I should perform?
A1: When encountering low or no enzyme activity, a systematic check of the fundamental components of your reaction is the best starting point. The most critical initial verifications include:
-
Enzyme Integrity: Assess the concentration and purity of your enzyme preparation. A simple SDS-PAGE analysis can reveal any significant degradation or contamination.
-
Cofactor Integrity: this compound (AdoCbl) is highly sensitive to light. It is crucial to ensure that it has been stored protected from light and at a low temperature. A color change in the solution from its typical orange-red to a pinkish hue can be an indicator of degradation.
-
Anaerobic Conditions: A significant number of this compound-dependent enzymes are sensitive to oxygen. If your enzyme falls into this category, it is imperative that your experimental setup is strictly anaerobic.
-
Presence of Reducing Agents: Certain this compound-dependent reactions necessitate a reducing agent to keep the enzyme or cofactor in their active states. Verify that the appropriate reducing agent is present at the correct concentration.
-
Essential Ions: Some enzymes, such as diol dehydratase, require specific metal ions like K+ for their catalytic activity. Confirm that your reaction buffer is supplemented with these necessary ions.
Q2: How can I assess the quality and concentration of my this compound (AdoCbl) solution?
A2: The quality and concentration of your AdoCbl solution are paramount for a successful reaction. The following methods can be employed for its assessment:
-
UV-Vis Spectroscopy: AdoCbl exhibits a characteristic UV-Vis absorption spectrum. By measuring the absorbance at specific wavelengths, you can confirm its integrity and determine its concentration. Any major deviations from the expected spectrum may suggest degradation.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate AdoCbl from potential degradation products like hydroxocobalamin (B81358) or cyanocobalamin. This method provides a precise quantitative measure of the purity of your cofactor stock.[1][2][3][4][5]
Q3: My reaction starts as expected but then stops prematurely, leading to a low overall yield. What could be the underlying cause?
A3: A premature halt in your reaction can often be attributed to either enzyme inactivation or the depletion of a vital reaction component. Key factors to investigate include:
-
Suicide Inactivation: Certain this compound-dependent enzymes are susceptible to suicide inactivation by their substrates or substrate analogs. In this process, the enzyme becomes irreversibly inactivated as a result of its own catalytic activity.[6]
-
Cofactor Degradation: The AdoCbl cofactor can be degraded by exposure to light or unfavorable chemical conditions. If your reaction setup allows for light exposure or if the reaction conditions are not optimal for cofactor stability, AdoCbl can be depleted, causing the reaction to cease.
-
Oxygen Contamination: For enzymes that are sensitive to oxygen, even a minor leak of oxygen into the reaction environment can cause rapid and irreversible inactivation.
-
Product Inhibition: The accumulation of the reaction product can sometimes inhibit the enzyme, leading to a decrease in the reaction rate over time.
Q4: I am working with a recombinantly expressed this compound-dependent enzyme, but the purified protein exhibits low specific activity. What are some potential issues during the expression and purification process?
A4: Achieving high specific activity for a recombinantly expressed enzyme can be challenging. If you are observing low activity, consider these potential issues:
-
Improper Folding or Cofactor Incorporation: The expression host may not be efficient at incorporating the AdoCbl cofactor into the enzyme, or the protein may not be folding correctly. Optimizing expression conditions, such as lowering the temperature, or co-expressing with chaperone proteins might be beneficial.
-
Presence of Apoenzyme: It is possible that a substantial fraction of your purified protein is the apoenzyme (the protein without the cofactor bound). In such cases, an in vitro reconstitution step where you incubate the purified protein with an excess of AdoCbl may be necessary.
-
Oxidative Damage: If your enzyme is sensitive to oxygen, it can be damaged during standard aerobic purification procedures. Employing anaerobic purification techniques is essential for such enzymes.
-
Interference from Fusion Tags or Purification Artifacts: The fusion tag used for purification or the purification process itself could be sterically hindering the enzyme's active site or altering its conformation. It may be necessary to cleave the fusion tag or explore alternative purification strategies.
Troubleshooting Guides
Issue 1: Low Product Yield
This guide presents a structured workflow to diagnose and resolve issues of low product yield.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise workflow for troubleshooting low product yields.
Data Presentation: Optimizing Reaction Conditions
The tables below provide a summary of important quantitative data to aid in the optimization of reaction conditions for several well-characterized this compound-dependent enzymes.
Table 1: Optimal pH and Temperature for Selected AdoCbl-Dependent Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Methylmalonyl-CoA Mutase (human) | ~7.5 | 37[7] |
| Diol Dehydratase (Klebsiella oxytoca) | 8.0 | 37[8] |
| Ethanolamine (B43304) Ammonia-Lyase (Salmonella typhimurium) | 7.5 | 37[9] |
Table 2: Common Inhibitors of AdoCbl-Dependent Enzymes
| Enzyme | Inhibitor | Type of Inhibition |
| Methylmalonyl-CoA Mutase | Hydroxocobalamin[c-lactam] | In vivo inhibition[10] |
| Diol Dehydratase | Glycerol (B35011) (as inactivator) | Suicide Inactivation[11][12] |
| Ethanolamine Ammonia-Lyase | Hydroxyethylhydrazine | Suicide Inactivation[6] |
Issue 2: Enzyme Inactivation
This section provides a guide to understanding and preventing the common causes of enzyme inactivation.
Logical Relationship of Factors Leading to Enzyme Inactivation
References
- 1. science.gov [science.gov]
- 2. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Isotope effects in the transient phases of the reaction catalyzed by ethanolamine ammonia-lyase: determination of the number of exchangeable hydrogens in the enzyme-cofactor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cobalamin-dependent enzymes by cobalamin analogues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of this compound: glycerol and other substrate analogues as substrates and inactivators for propanediol dehydratase--kinetics, stereospecificity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
optimizing buffer conditions for adenosylcobalamin enzyme assays
Welcome to the technical support center for adenosylcobalamin (AdoCbl) enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when designing a buffer for an AdoCbl-dependent enzyme assay?
A1: The most critical parameters for an enzyme assay buffer are pH, buffer type, ionic strength, and the presence of essential cofactors or additives. Each of these factors must be optimized for the specific AdoCbl-dependent enzyme being studied to ensure maximal and reproducible activity. Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site and can influence substrate binding.
Q2: My AdoCbl-dependent enzyme shows low or no activity. What are the common causes related to the buffer?
A2: Low enzyme activity is a frequent issue that can often be traced back to suboptimal buffer conditions. Common causes include:
-
Incorrect pH: The buffer's pH may be outside the optimal range for your enzyme. It is crucial to verify the pH of your buffer at the assay temperature.
-
Suboptimal Buffer Concentration: A buffer concentration that is too low may not provide adequate buffering capacity, while a concentration that is too high can inhibit enzyme activity due to increased ionic strength.
-
Presence of Inhibitors: Common laboratory reagents can inhibit enzyme activity. For example, EDTA can chelate essential metal ions, while sodium azide (B81097) is a known inhibitor of many enzymes.
Q3: Why are my results inconsistent between experiments?
A3: Inconsistent results can arise from several factors. Improperly thawed components can lead to variations in concentration. To ensure homogeneity, thaw all components completely and mix gently before use. It is also important to prepare a fresh reaction mix immediately before use. Always use calibrated pipettes and consider preparing a master reaction mix to minimize pipetting errors. Additionally, the light sensitivity of AdoCbl requires that all experiments be conducted in the dark or under dim red light to prevent photolysis of the cofactor.[1]
Q4: What is the role of this compound in these enzymatic reactions?
A4: this compound (coenzyme B12) serves as a cofactor that initiates radical-based reactions.[2][3] The binding of the substrate to the enzyme triggers the homolytic cleavage of the cobalt-carbon (Co-C) bond in AdoCbl. This generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.[2] The radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement or elimination reaction characteristic of this class of enzymes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your AdoCbl enzymatic assays.
Issue 1: Low or No Enzyme Activity
If you observe minimal or no signal, follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low or no enzyme activity.
Possible Causes and Solutions:
-
Suboptimal Buffer Conditions:
-
pH: The pH is outside the optimal range. Prepare a series of buffers with varying pH values to determine the optimum for your enzyme (see Table 1).
-
Ionic Strength: The salt concentration may be too high or too low. Test a range of salt concentrations (e.g., 0-200 mM KCl or NaCl) to find the optimal ionic strength (see Table 2).
-
-
Inactive Enzyme or Cofactor:
-
Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
AdoCbl Light Sensitivity: AdoCbl is extremely light-sensitive.[1] Prepare all reagents containing AdoCbl and perform the assay in the dark or under dim red light to prevent degradation.
-
-
Presence of Inhibitors:
Issue 2: High Background Signal
A high background signal can mask the true enzyme activity.
Caption: Workflow for troubleshooting high background signal.
Possible Causes and Solutions:
-
Substrate Instability: The substrate may be degrading spontaneously under the assay conditions. Measure the signal of a "substrate only" control over time. If the signal increases, the substrate is unstable. Prepare fresh substrate or investigate different storage conditions.
-
Contaminated Reagents: Use fresh, high-purity reagents and dedicated pipette tips for each component to avoid cross-contamination.
-
Buffer Interference: A component of the assay buffer may be interfering with the detection method. Run a control with all reaction components except the enzyme and substrate to check for this.
Experimental Protocols & Data
Protocol: General Assay for AdoCbl-Dependent Dehydratases
This protocol is adapted from the assay for diol dehydratase and can be used as a starting point for other AdoCbl-dependent enzymes.[6]
Materials:
-
Enzyme preparation (apoenzyme)
-
This compound (Coenzyme B12) solution (e.g., 0.12 mM, protect from light)
-
Substrate solution (e.g., 1 M glycerol (B35011) or 1,2-propanediol)
-
Reaction Buffer (e.g., 80 mM HEPES, pH 8.2)[7]
-
Potassium Chloride (KCl) solution (e.g., 0.05 M final concentration)[6]
-
Detection Reagent: 3-methyl-2-benzothiazolinone hydrazone (MBTH)
-
Termination Buffer: 0.1 M potassium citrate (B86180) buffer, pH 3.6[6]
Procedure:
-
Preparation: Perform all steps involving AdoCbl under dim red light. Prepare a master mix of the reaction buffer and KCl.
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine:
-
100 µL of reaction buffer with KCl
-
60 µL of apoenzyme solution
-
20 µL of substrate solution
-
-
Initiation: Start the reaction by adding 20 µL of the AdoCbl solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-10 minutes).
-
Termination: Stop the reaction by adding 1 mL of the termination buffer.
-
Detection: Add 0.5 mL of MBTH solution and incubate for 15 minutes at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 305 nm for the aldehyde-MBTH adduct).[6]
Data Presentation: Optimizing Buffer Conditions
The following tables provide example data for the optimization of buffer conditions for a novel glycerol dehydratase.[5]
Table 1: Effect of pH on Relative Enzyme Activity
| pH | Buffer System | Relative Activity (%) |
| 5.0 | Citrate | 25.3 |
| 6.0 | MES | 68.7 |
| 7.0 | HEPES | 100.0 |
| 8.0 | Tris-HCl | 85.4 |
| 9.0 | Glycine-NaOH | 55.1 |
Data adapted from a study on a novel glycerol dehydratase from Klebsiella pneumoniae 2e, showing optimal activity at pH 7.0.[5]
Table 2: Effect of Additives on Relative Enzyme Activity (at optimal pH)
| Additive (Concentration) | Relative Activity (%) |
| None (Control) | 100.0 |
| Fe²⁺ (1 mM) | 294.0 |
| Tween-20 (0.1% v/v) | 290.2 |
| EDTA (1 mM) | 51.2 |
| SDS (0.1% w/v) | 36.2 |
Data adapted from a study on a novel glycerol dehydratase, demonstrating significant activation by Fe²⁺ and Tween-20, and inhibition by EDTA and SDS.[5]
This technical support guide provides a foundation for optimizing and troubleshooting your this compound enzyme assays. For further assistance, please consult the cited literature.
References
- 1. New light on vitamin B12: The this compound-dependent photoreceptor protein CarH [scielo.org.za]
- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Biochemical and molecular characterization of a novel glycerol dehydratase from Klebsiella pneumoniae 2e with high tolerance against crude glycerol impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification and Characterization of Coenzyme B12-Dependent Glycerol Dehydratase- and Diol Dehydratase-Encoding Genes from Metagenomic DNA Libraries Derived from Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
preventing photodecomposition of adenosylcobalamin during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adenosylcobalamin (AdoCbl). This resource provides essential information to prevent the photodecomposition of this light-sensitive coenzyme during your experiments, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound instability.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays | Photodecomposition of AdoCbl leading to variable active cofactor concentration. | 1. Work under controlled lighting: Conduct all experimental steps involving AdoCbl under dim, indirect red light. Avoid direct exposure to fluorescent or natural light.[1] 2. Use light-blocking containers: Store and handle AdoCbl solutions in amber or opaque tubes and vials. 3. Prepare fresh solutions: Make AdoCbl solutions fresh for each experiment to minimize degradation over time. |
| Loss of AdoCbl concentration in stock solutions | Improper storage conditions leading to gradual photolysis. | 1. Store in the dark at low temperatures: Keep AdoCbl stock solutions in a light-proof container at -20°C or -80°C for long-term storage. 2. Aliquot solutions: To avoid repeated freeze-thaw cycles and light exposure to the entire stock, prepare single-use aliquots. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | Formation of photodecomposition products. | 1. Identify degradation products: Under aerobic conditions, photolysis can yield hydroxocobalamin (B81358) and adenosine-5'-aldehyde.[1] Under anaerobic conditions, 8,5'-cyclic adenosine (B11128) may be formed. 2. Confirm with standards: If possible, run standards of potential degradation products to confirm their presence. 3. Optimize handling: Revisit your experimental protocol to identify and eliminate any steps where the sample might be exposed to light. |
| Low enzymatic activity in AdoCbl-dependent assays | Reduced concentration of the active coenzyme due to photodecomposition. | 1. Quantify AdoCbl concentration: Before use, verify the concentration of your AdoCbl solution using a spectrophotometer, measuring the absorbance at its characteristic peaks (around 375 and 525 nm). Perform this measurement quickly and under dim light. 2. Use a fresh batch of AdoCbl: If you suspect your stock has degraded, use a new, unopened vial of this compound. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to light?
A1: this compound contains a cobalt-carbon (Co-C) bond, which is relatively weak and susceptible to homolytic cleavage upon absorption of light energy.[1] This process, known as photolysis, breaks the bond and generates inactive products, thus reducing the concentration of the active coenzyme in your experiments.
Q2: What type of lighting is safe for working with this compound?
A2: It is highly recommended to work under dim, indirect red light.[1] Red light has lower energy and is less likely to cause photodecomposition compared to white or blue light. Standard laboratory fluorescent lighting should be avoided or turned off when handling AdoCbl.
Q3: How should I prepare my stock and working solutions of this compound?
A3: All preparations should be carried out in a dark room or under dim red light. Use amber or opaque containers for all solutions. Dissolve the AdoCbl powder in your desired buffer (e.g., phosphate (B84403) or HEPES buffer) that has been deoxygenated if your experiment is anaerobic. Prepare aliquots of the stock solution in light-blocking tubes and store them at -20°C or below. When preparing working solutions, dilute the stock aliquot to the final concentration immediately before use.
Q4: Can I use a standard spectrophotometer to measure the concentration of my this compound solution?
A4: Yes, but with caution. The light beam in a spectrophotometer can cause rapid photodecomposition. To minimize this, keep the sample in the spectrophotometer for the shortest possible time. It is advisable to take a quick initial reading and then monitor for any changes in the spectrum over a short period to assess the rate of degradation.
Q5: What are the primary products of this compound photodecomposition?
A5: The products of photodecomposition depend on the presence of oxygen.
-
Aerobic conditions: In the presence of oxygen, the primary products are typically hydroxocobalamin (or aquacobalamin) and adenosine-5'-aldehyde.[1]
-
Anaerobic conditions: In the absence of oxygen, the main organic product is 8,5'-cyclic adenosine.
Q6: How can I check for the degradation of my this compound?
A6: You can monitor the purity and integrity of your AdoCbl solution using UV-Vis spectroscopy or HPLC.
-
UV-Vis Spectroscopy: Photodecomposition leads to a decrease in the characteristic absorbance peaks of AdoCbl (around 375 and 525 nm) and the appearance of new peaks corresponding to the degradation products. For instance, the formation of hydroxocobalamin will result in a shift in the main absorbance peak.
-
HPLC: High-Performance Liquid Chromatography can be used to separate and quantify AdoCbl and its photodecomposition products, providing a more precise measure of degradation.
Data Presentation
Table 1: Photodecomposition Quantum Yields of Cobalamins
| Cobalamin | Condition | Quantum Yield (Φ) | Reference |
| This compound | Aqueous Solution (pH 7.4, UVA exposure) | - | [1] |
| Methylcobalamin | Aqueous Solution (pH 7.4, UVA exposure) | More sensitive than AdoCbl | [1] |
| Hydroxocobalamin | Aqueous Solution (pH 7.4, UVA exposure) | Most stable | [1] |
| Cyanocobalamin | Aqueous Solution (pH 7.4, UVA exposure) | Photolabile | [1] |
Note: The quantum yield represents the efficiency of a photochemical process. A higher quantum yield indicates greater sensitivity to light. While specific quantum yield values under UVA were not provided in the search results, the relative stability is indicated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound while minimizing light exposure.
-
Materials:
-
This compound powder
-
Desired buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered tips
-
-
Procedure:
-
Perform all steps in a dark room or under a dim red safelight.
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber or opaque microcentrifuge tubes.
-
Label the tubes clearly with the name of the solution, concentration, date of preparation, and your initials.
-
Immediately store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Performing an Enzymatic Assay with this compound
-
Objective: To conduct an enzymatic assay using this compound as a cofactor while preventing its photodecomposition.
-
Materials:
-
This compound working solution (freshly diluted from a stock aliquot)
-
Enzyme solution
-
Substrate solution
-
Assay buffer
-
Opaque or amber microplate or cuvettes
-
Spectrophotometer or other detection instrument
-
-
Procedure:
-
Set up the experiment in a dark room or under dim red light.
-
Thaw an aliquot of the AdoCbl stock solution on ice, keeping it covered to block out light.
-
Prepare the working solution of AdoCbl by diluting the stock solution in the assay buffer to the final desired concentration. This should be done immediately before starting the assay.
-
In an opaque or amber microplate or cuvette, add the assay buffer, enzyme, and substrate.
-
Initiate the reaction by adding the freshly prepared AdoCbl working solution.
-
If using a plate reader or spectrophotometer, minimize the exposure of the samples to the instrument's light source. If possible, use endpoint assays rather than kinetic reads that require continuous light exposure. For kinetic assays, use the shortest possible read times and intervals.
-
Cover the plate or cuvette holder with a light-blocking cover between readings.
-
Visualizations
References
strategies to improve the stability of adenosylcobalamin solutions
Welcome to the Technical Support Center for adenosylcobalamin solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: My this compound solution is changing color from red to brownish-yellow. What is happening?
A1: A color change from the characteristic red of cobalamins to a brownish-yellow hue is a visual indicator of degradation. This compound is sensitive to light, heat, and certain pH conditions, which can lead to the cleavage of the cobalt-carbon bond.[1] The primary degradation product is often hydroxocobalamin (B81358), which has a different absorption spectrum.[1] Under certain conditions, further degradation can lead to the cleavage of the corrin (B1236194) ring, resulting in a loss of color.
Q2: I'm observing a rapid loss of this compound concentration in my solution, even when stored in the dark. What could be the cause?
A2: Even in the absence of light, this compound is susceptible to thermal degradation (thermolysis). The rate of this degradation is dependent on temperature and pH. At physiological temperatures, the primary degradation pathway is through heterolysis of the cobalt-carbon bond. Ensure your solutions are stored at refrigerated or frozen temperatures to minimize thermal degradation. The presence of other reactive species in your solution, such as other vitamins or oxidizing agents, can also accelerate degradation.[2]
Q3: How can I protect my this compound solution from light-induced degradation?
A3: Photodegradation is a major cause of this compound instability.[1][3] To mitigate this, always work with this compound solutions in a dark room or under subdued red light. Use amber vials or wrap your containers in aluminum foil to protect them from light exposure.[4] Even brief exposure to UVA or artificial light can cause rapid degradation, converting this compound to hydroxocobalamin within seconds.[1][3]
Q4: What is the optimal pH range for storing this compound solutions?
A4: The stability of this compound is pH-dependent. While cyanocobalamin (B1173554) is most stable in a pH range of 4.0-7.0, this compound's stability profile can differ. At pH 4.0, thermolysis of this compound is dominated by heterolytic cleavage, while at pH 7.0, homolytic cleavage is the major pathway.[5] For general storage, maintaining a pH between 4.5 and 6.0 is a reasonable starting point to minimize hydrolysis.
Q5: Can I add stabilizers to my this compound solution? If so, what do you recommend?
A5: Yes, certain excipients can enhance the stability of this compound solutions.
-
Sorbitol: This sugar alcohol has been shown to have a significant protective effect against thermal and pH-induced degradation.[2][6][7] It is thought to reduce the amount of available water, thereby slowing down hydrolysis.
-
Whey Proteins: In the presence of beta-lactoglobulin or alpha-lactalbumin, the thermal and photostability of this compound can be increased by 10-30%.[8]
-
Antioxidants: While not extensively studied for this compound specifically, antioxidants can be beneficial in preventing oxidative degradation, especially in the presence of reactive oxygen species.
Q6: I need to prepare a solid form of this compound. What is the best method?
A6: Lyophilization (freeze-drying) is a common method for preparing stable solid forms of labile molecules like this compound. A well-designed lyophilization cycle can significantly extend the shelf-life of the compound by removing water and reducing molecular mobility. The process involves freezing the solution and then sublimating the ice under a vacuum. The addition of cryoprotectants and lyoprotectants is often necessary to protect the molecule during this process.
Data Presentation
The following tables summarize quantitative data on the degradation of this compound under various conditions.
Table 1: Photodegradation of this compound
| Parameter | Value | Conditions | Reference |
| Quantum Yield of Photolysis | 0.23 ± 0.01 | Aqueous solution, pH 7.5, 295 K | [9] |
| Primary Photodegradation Product | Hydroxocobalamin | Aqueous solution, UVA exposure | [1][3] |
| Relative Photostability | Methylcobalamin is 3x more sensitive to UVA than this compound | Aqueous solution, UVA exposure | [1] |
Table 2: Thermal Degradation (Thermolysis) of this compound in Aqueous Solution
| pH | Temperature Range (°C) | Major Degradation Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Reference |
| 4.0 | 85 - 115 | Heterolysis | - | - | [5] |
| 7.0 | 85 - 115 | Homolysis | - | - | [5] |
| 7.5 | 30 - 85 | Heterolysis (dominant at physiological temp.) | 18.5 ± 0.2 | -34.0 ± 0.7 | [10] |
| 7.5 | 30 - 85 | Homolysis | 33.8 ± 0.2 | 13.5 ± 0.7 | [10] |
Table 3: Effect of Stabilizers on Cobalamin Stability
| Stabilizer | Cobalamin | Stress Condition | Improvement in Stability | Reference |
| Whey Protein (β-lactoglobulin or α-lactalbumin) | This compound | Thermal and Photo | 10-30% increase | [8] |
| Sorbitol | Methylcobalamin | pH 3 | 79% degradation reduced to 12% | [2][7] |
| Sorbitol | Cyanocobalamin | pH 3 and pH 9 | ~15% degradation prevented | [2][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for quantifying this compound and its primary degradation product, hydroxocobalamin.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound and hydroxocobalamin reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate).
-
0.22 µm syringe filters.
-
Amber HPLC vials.
2. Chromatographic Conditions:
-
Mobile Phase A: 25 mM potassium phosphate buffer, pH 3.5.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 351 nm for this compound and 361 nm for hydroxocobalamin.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water, protected from light.
-
Dilute the stock solution with the appropriate buffer or solution to the desired concentration for the stability study.
-
At each time point, withdraw an aliquot of the sample.
-
Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Inject the sample onto the HPLC system.
4. Data Analysis:
-
Create a calibration curve using known concentrations of this compound and hydroxocobalamin reference standards.
-
Integrate the peak areas of this compound and hydroxocobalamin in the sample chromatograms.
-
Calculate the concentration of each compound using the calibration curve.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Degradation
This protocol outlines a method to monitor the degradation of this compound by observing changes in its UV-Vis absorption spectrum.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
-
This compound.
-
Appropriate buffer solutions.
2. Procedure:
-
Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 20 µM). The absorbance at the λmax (~525 nm) should be within the linear range of the spectrophotometer.
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.
-
Record the initial absorption spectrum from 300 nm to 700 nm. Key absorption peaks for this compound are around 351 nm and 525 nm.
-
Initiate the degradation by exposing the solution to the desired stress condition (e.g., heat by setting the cell holder temperature, or light by using an external lamp).
-
Record the absorption spectrum at regular time intervals.
-
Monitor the decrease in absorbance at the λmax of this compound (~525 nm) and the potential increase in absorbance at the λmax of hydroxocobalamin (~351 nm).
3. Data Analysis:
-
Plot the absorbance at 525 nm versus time.
-
Assuming first-order kinetics, the natural logarithm of the absorbance (or concentration) versus time will yield a linear plot with a slope equal to the negative of the rate constant (k).
-
The half-life (t½) of this compound under the tested conditions can be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualizations
Degradation Pathways of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbitol enhances the physicochemical stability of B12 vitamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Stability of vitamin B12 with the protection of whey proteins and their effects on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolysis of this compound and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermolysis of coenzymes B12 at physiological temperatures: activation parameters for cobalt-carbon bond homolysis and a quantitative analysis of the perturbation of the homolysis equilibrium by the ribonucleoside triphosphate reductase from Lactobacillus leichmannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Adenosylcobalamin-Protein Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with crystallizing adenosylcobalamin (AdoCbl)-protein complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Protein Purity and Homogeneity
Question: My this compound-protein complex is pure according to SDS-PAGE, but I'm still not getting crystals. What could be the issue?
Answer: While SDS-PAGE is a good indicator of molecular weight homogeneity, it doesn't reveal more subtle forms of heterogeneity that can inhibit crystallization. For AdoCbl-protein complexes, several factors can contribute to a lack of crystallization despite apparent purity:
-
Conformational Heterogeneity: The binding of the large and flexible this compound cofactor can induce or trap multiple conformational states of the protein.[1] This is a common challenge in protein crystallography.[2][3]
-
Incomplete Cofactor Occupancy: The protein sample may be a mixture of apo-protein (without AdoCbl), holo-protein (with AdoCbl), and potentially mis-ligated forms.
-
Cofactor Degradation: this compound is sensitive to light and can degrade during purification and storage.[4][5] This can lead to a heterogeneous mixture of the protein bound to intact AdoCbl and its degradation products.
Troubleshooting Steps:
-
Assess Conformational Homogeneity:
-
Dynamic Light Scattering (DLS): Use DLS to assess the monodispersity of your sample. A high polydispersity index can indicate aggregation or the presence of multiple species in solution.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure and folding of your protein in the presence and absence of AdoCbl.[6] Changes in the CD spectrum upon AdoCbl binding can indicate conformational changes.
-
-
Ensure Complete Cofactor Saturation:
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to quantify the amount of AdoCbl bound to your protein. The characteristic spectrum of AdoCbl can be used to determine the stoichiometry of the complex.
-
Co-expression or Co-purification: To improve cofactor occupancy, consider co-expressing the protein with AdoCbl or including AdoCbl in all purification buffers.
-
-
Minimize Cofactor Degradation:
-
Work in the Dark: Perform all purification and crystallization steps in a dark room or under red light to prevent photolysis of the Co-C bond in AdoCbl.[4]
-
Freshly Prepare Solutions: Use freshly prepared AdoCbl solutions for co-crystallization experiments.
-
FAQ 2: Crystallization Strategies
Question: I'm having trouble obtaining initial crystals of my this compound-protein complex. What crystallization strategies should I try?
Answer: Crystallizing AdoCbl-protein complexes often requires exploring a broader range of conditions than for the apo-protein. The large cofactor can significantly alter the surface properties of the protein, necessitating new crystallization conditions.
Recommended Strategies:
-
Co-crystallization: This is often the most successful approach. Add AdoCbl to the purified protein before setting up crystallization trials. The concentration of AdoCbl should be in slight molar excess to ensure saturation.
-
Ligand Soaking: If you have crystals of the apo-protein, you can try soaking them in a solution containing AdoCbl. However, the large size of AdoCbl may prevent it from diffusing into the crystal lattice.
-
Microseeding: If you obtain microcrystals, use them to seed new crystallization drops. This can often lead to larger, better-diffracting crystals.
-
Varying Crystallization Methods: Experiment with different crystallization techniques such as hanging drop, sitting drop, and microbatch under oil.
Experimental Workflow for Co-crystallization
Caption: Workflow for co-crystallization of AdoCbl-protein complexes.
FAQ 3: Improving Crystal Quality
Question: I have obtained small, poorly diffracting crystals of my AdoCbl-protein complex. How can I improve their quality?
Answer: Improving the quality of initial crystal hits is a common challenge in protein crystallography. For AdoCbl-protein complexes, consider the following optimization strategies:
-
Fine-tuning Crystallization Conditions: Systematically vary the pH, precipitant concentration, and temperature around the initial hit condition.[7][8][9]
-
Additives: Screen a wide range of additives, including salts, detergents, and small molecules that might stabilize the complex and promote better crystal packing.
-
Control Nucleation and Growth:
-
Seeding: As mentioned before, micro- and macro-seeding can be very effective.
-
Temperature Ramping: Slowly changing the temperature during crystallization can sometimes improve crystal size and quality.
-
-
Protein Engineering: If flexible loops or domains are hindering crystal packing, consider engineering the protein to remove them.[2]
| Parameter to Optimize | Range to Screen | Rationale |
| pH | +/- 1.0 unit around initial hit | Affects protein surface charge and crystal contacts. |
| Precipitant Concentration | +/- 20% of initial concentration | Fine-tunes the level of supersaturation. |
| Temperature | 4°C, 12°C, 20°C | Influences protein solubility and stability. |
| Additives | Salts, detergents, small molecules | Can stabilize the complex and improve crystal packing. |
Table 1: Common parameters for optimizing crystal quality.
FAQ 4: Cryo-protection and Data Collection
Question: My crystals are cracking or showing high mosaicity upon flash-cooling. What are the best practices for cryo-protecting AdoCbl-protein complex crystals?
Answer: Cryo-protection is a critical step to prevent ice formation and radiation damage during X-ray data collection.[10] The large size and potential flexibility of the AdoCbl cofactor can make crystals of these complexes particularly sensitive to the cryo-protection process.
Troubleshooting Cryo-protection:
-
Gradual Soaking: Instead of a single, high-concentration cryoprotectant soak, try a stepwise increase in the cryoprotectant concentration. This can reduce osmotic shock to the crystal.
-
Screen Different Cryoprotectants: Common cryoprotectants include glycerol, ethylene (B1197577) glycol, and various sugars. The optimal cryoprotectant is crystal-dependent.
-
Incorporate AdoCbl in Cryo-solution: To prevent the cofactor from dissociating during the soaking process, always include AdoCbl in the cryoprotectant solution at a concentration similar to that used for crystallization.
-
Vapor Diffusion of Cryoprotectants: For extremely delicate crystals, consider cryo-protection via vapor diffusion of volatile alcohols like ethanol (B145695) or isopropanol.[11]
Logical Flow for Cryo-protection Optimization
Caption: Decision-making workflow for optimizing cryo-protection.
FAQ 5: Radiation Damage
Question: I'm observing significant radiation damage during data collection, even at cryogenic temperatures. Is this a known issue for this compound-protein complexes?
Answer: Yes, this compound is susceptible to radiation-induced damage.[12] The Co-C bond can be cleaved by X-rays, leading to the formation of cob(II)alamin and a 5'-deoxyadenosyl radical.[13] This can compromise the integrity of the active site and the overall crystal quality.
Strategies to Mitigate Radiation Damage:
-
Data Collection at 100 K: This is the standard practice to reduce the rate of radiation damage.[14]
-
Use of Radical Scavengers: Consider adding radical scavengers such as ascorbate (B8700270) or glutathione (B108866) to the cryoprotectant solution.
-
Low-Dose Data Collection Strategies:
-
Multiple Crystals: Collect data from multiple crystals and merge the datasets.
-
Helical Data Collection: If available at your synchrotron beamline, this strategy can minimize the dose to any one part of the crystal.
-
-
Room Temperature Serial Crystallography: For very sensitive systems, room temperature serial femtosecond crystallography at an X-ray free-electron laser (XFEL) can allow for data collection before the onset of significant radiation damage.[14]
| Data Collection Strategy | Dose to Crystal | Advantages | Disadvantages |
| Standard Cryo-crystallography | High | Standard technique, widely available | Can still lead to significant radiation damage |
| Multi-crystal Data Collection | Low per crystal | Distributes dose over multiple samples | Requires a large number of isomorphous crystals |
| Helical Data Collection | Lower overall dose | Minimizes dose to any single volume element | Not available at all beamlines |
| Serial Femtosecond Crystallography | Very low per crystal | "Diffraction before destruction" | Requires specialized equipment (XFEL) and large number of microcrystals |
Table 2: Comparison of data collection strategies to mitigate radiation damage.
Detailed Experimental Protocols
Protocol 1: Purification of an this compound-Protein Complex
This protocol provides a general framework for the purification of AdoCbl-protein complexes. All steps should be performed at 4°C and in the dark or under red light.
-
Cell Lysis:
-
Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Add lysozyme, DNase I, and protease inhibitors.
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify lysate by centrifugation at >20,000 x g for 45 minutes.
-
-
Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA or other appropriate affinity column.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Addition of this compound:
-
Immediately after elution, add a 1.5-fold molar excess of freshly prepared AdoCbl to the protein solution.
-
Incubate the mixture for 1 hour on ice in the dark.
-
-
Size Exclusion Chromatography (SEC):
-
Load the protein-AdoCbl mixture onto a size exclusion column pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) containing a 1.1-fold molar excess of AdoCbl.
-
Collect fractions corresponding to the monomeric, AdoCbl-bound protein.
-
Confirm the presence of the complex using SDS-PAGE and UV-Vis spectroscopy.
-
-
Concentration:
-
Concentrate the purified complex to the desired concentration for crystallization trials (typically 5-15 mg/mL) using an appropriate centrifugal concentrator.
-
Protocol 2: Co-crystallization by Hanging Drop Vapor Diffusion
-
Prepare the Reservoir Solution: Pipette 500 µL of the desired crystallization screen condition into the well of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified AdoCbl-protein complex (5-15 mg/mL) with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubate: Incubate the plate at a constant temperature (e.g., 20°C) in a dark, vibration-free environment.
-
Monitor for Crystal Growth: Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope. All manipulations should be performed under red light to minimize AdoCbl degradation.
References
- 1. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein stability: a crystallographer’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity and inaccuracy in protein structures solved by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New light on vitamin B12: The this compound-dependent photoreceptor protein CarH [scielo.org.za]
- 5. CN107236012B - A kind of this compound crystal form and its preparation method and application - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Navigating the B12 Road: Assimilation, Delivery, and Disorders of Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein purification | Abcam [abcam.com]
- 11. Structural investigations of this compound-dependent enzyme maturation [dspace.mit.edu]
- 12. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. biolscigroup.us [biolscigroup.us]
Technical Support Center: Optimizing Adenosylcobalamin in Enzymatic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosylcobalamin (AdoCbl)-dependent enzymes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of AdoCbl concentration in enzymatic reactions.
Initial Setup and Optimization
Q1: What is a good starting concentration for AdoCbl in my enzymatic assay?
A1: The optimal AdoCbl concentration is enzyme-dependent. A common starting point for in vitro assays is in the low micromolar to millimolar range. For example, in assays for diol dehydratase, a concentration of 0.12 mM AdoCbl has been used to initiate the reaction. It is crucial to perform a titration experiment to determine the optimal concentration for your specific enzyme and conditions.
Q2: How do I prepare and store my AdoCbl stock solution?
A2: AdoCbl is light-sensitive and should be handled in low-light conditions.[1]
-
Preparation: Dissolve solid AdoCbl in a suitable buffer (e.g., phosphate (B84403) buffer) or water. Sonication may be recommended to aid dissolution.[2] For some in vivo applications, a stock solution can be prepared in a mixture of DMSO and other solvents.
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Q3: How can I accurately determine the concentration of my AdoCbl stock solution?
A3: The concentration of AdoCbl solutions can be determined spectrophotometrically. While specific protocols can vary, the principle involves measuring the absorbance at a characteristic wavelength and using the molar extinction coefficient to calculate the concentration. It is important to ensure the AdoCbl is fully dissolved and the solution is free of interfering substances.
Troubleshooting Poor Enzyme Activity
Q4: My enzyme shows low or no activity despite adding AdoCbl. What are the possible causes?
A4: Several factors could contribute to low enzyme activity:
-
Suboptimal AdoCbl Concentration: The AdoCbl concentration may be too low to saturate the enzyme or, in some cases, too high, leading to substrate inhibition. Perform a thorough AdoCbl titration.
-
AdoCbl Degradation: AdoCbl is susceptible to photodegradation.[1] Ensure all handling steps are performed under low-light conditions and that stock solutions are stored correctly. The biologically active forms of cobalamin, including AdoCbl, can be converted to hydroxocobalamin (B81358) within seconds of UVA exposure.[1]
-
Incorrect Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly impact enzyme activity and AdoCbl stability. The optimal pH for enzyme activity can be narrow.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or reagents can inhibit the enzyme. Cobalamin analogues, for instance, can act as potent inhibitors of AdoCbl-dependent enzymes.[3][4]
-
Improper Enzyme Handling: Ensure the enzyme has been purified and stored correctly to maintain its activity.
Q5: Can the buffer components affect my reaction?
A5: Yes, buffer components can have a significant impact.
-
pH: The optimal pH for enzymatic activity can be quite specific. For instance, some enzymes exhibit maximum activity within a narrow pH range.[5] It is advisable to test a range of pH values for your buffer.
-
Reducing Agents: While some enzymes require reducing agents for activity, certain reducing agents can negatively affect the assay or the stability of AdoCbl. The choice of reducing agent can alter inhibitor potency.[6][7] If a reducing agent is necessary, consider using one that is less likely to interfere, such as reduced glutathione (B108866) (GSH).[6]
-
Ions: Some AdoCbl-dependent enzymes, like diol dehydratase, require specific ions, such as potassium, for activity.[8]
Q6: I suspect my AdoCbl has degraded. How can I check for this?
A6: Photodegradation of AdoCbl leads to the formation of hydroxocobalamin.[1] This change can be monitored by UV-Vis spectroscopy, as the absorbance spectrum of hydroxocobalamin differs from that of AdoCbl. A shift in the absorbance maxima can indicate degradation.
Data Interpretation
Q7: My kinetic data does not fit a standard Michaelis-Menten model. What could be the reason?
A7: AdoCbl-dependent enzyme mechanisms can be complex, involving multiple steps and intermediates.[4] The homolysis of the Co-C bond and subsequent radical formation can lead to complex kinetics that may not follow a simple model. Additionally, factors like substrate inhibition or the presence of allosteric effectors can result in non-Michaelis-Menten behavior.
Quantitative Data Summary
| Parameter | Enzyme | Value | Conditions | Reference |
| AdoCbl Concentration | Diol Dehydratase | 0.12 mM (initiating concentration) | 80 mM HEPES (pH 8.2) | N/A |
| Glutamate (B1630785) Mutase (fusion protein) | Km = 2 µM | 50 mM potassium phosphate, pH 7.0 | [9] | |
| Solubility | This compound | 2.53 mM in H2O | Sonication recommended | [2] |
| This compound | 25.96 mM in DMSO | N/A | [2] | |
| Kinetic Parameters | Glutamate Mutase (fusion protein) | kcat = ~20 s-1 | L-glutamate to (2S,3S)-3-methylaspartate | [9] |
| Glutamate Mutase (fusion protein) | Km (L-glutamate) = ~0.3 mM | L-glutamate to (2S,3S)-3-methylaspartate | [9] |
Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Stock Solution
Objective: To prepare a stable stock solution of AdoCbl and determine its accurate concentration.
Materials:
-
This compound (solid)
-
Nuclease-free water or appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Amber or foil-wrapped microcentrifuge tubes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Work in low-light conditions. Wrap work area with aluminum foil or use a dark room with a safelight.
-
Weigh out the desired amount of solid AdoCbl.
-
Dissolve the AdoCbl in the chosen solvent to an approximate concentration of 1-2 mM. If solubility is an issue, gentle vortexing or sonication can be applied.[2]
-
Centrifuge the solution briefly to pellet any undissolved material.
-
Measure the UV-Vis spectrum of the supernatant from 250 nm to 600 nm.
-
Determine the absorbance at the characteristic maximum for AdoCbl (around 525 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of AdoCbl at the specific wavelength, c is the concentration, and l is the path length of the cuvette (usually 1 cm). The molar extinction coefficient for AdoCbl can be found in the literature or from the supplier.
-
Aliquot the stock solution into amber or foil-wrapped tubes and store at -80°C for long-term storage.[3]
Protocol 2: Titration of this compound for Optimal Enzyme Activity
Objective: To determine the optimal concentration of AdoCbl for a specific enzymatic reaction.
Materials:
-
Purified AdoCbl-dependent enzyme
-
AdoCbl stock solution of known concentration
-
Substrate for the enzymatic reaction
-
Assay buffer
-
Microplate reader or other appropriate detection instrument
Procedure:
-
Design a series of reactions with varying concentrations of AdoCbl, keeping the enzyme and substrate concentrations constant. A typical range to test could be from nanomolar to high micromolar concentrations.
-
Prepare a master mix containing the assay buffer, enzyme, and any other necessary components except AdoCbl and the substrate.
-
In a microplate or reaction tubes, add the varying amounts of the AdoCbl stock solution.
-
Add the master mix to each well/tube.
-
Pre-incubate the enzyme with AdoCbl for a short period (e.g., 5-10 minutes) at the desired reaction temperature to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
Calculate the initial reaction rates for each AdoCbl concentration.
-
Plot the initial reaction rate as a function of AdoCbl concentration. The optimal concentration will correspond to the point where the reaction rate is maximal.
Visualizations
References
- 1. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. This compound-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting non-specific binding in adenosylcobalamin affinity chromatography
Welcome to the technical support center for adenosylcobalamin affinity chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding and achieve high-purity preparations of this compound-binding proteins.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your this compound affinity chromatography experiments.
Problem: High levels of contaminating proteins in the eluate.
Answer:
High levels of contaminating proteins in the eluate are typically due to non-specific binding of proteins to the affinity resin. This can be caused by ionic or hydrophobic interactions between contaminating proteins and the chromatography matrix. To address this, optimization of the wash buffer is crucial.
Recommended Actions:
-
Increase Ionic Strength of Wash Buffer: Non-specific binding due to electrostatic interactions can be minimized by increasing the salt concentration in your wash buffer.[1] Sodium chloride (NaCl) is commonly used for this purpose. It is advisable to test a range of NaCl concentrations to find the optimal concentration that disrupts non-specific interactions without eluting the target protein.
-
Incorporate Non-ionic Detergents: To reduce non-specific binding caused by hydrophobic interactions, consider adding a non-ionic detergent to your lysis and wash buffers.[2][3][4] Commonly used detergents include Tween-20 and Triton X-100. These detergents can help to solubilize proteins and reduce their non-specific adherence to the resin.[2][3][4]
-
Optimize pH of Buffers: The pH of your binding and wash buffers can influence the charge of both your target protein and contaminating proteins, affecting their interaction with the resin. Ensure the pH of your buffers is optimized for the specific binding of your target protein while minimizing non-specific interactions.
A systematic approach to optimizing your wash buffer is recommended. The following table provides starting points for testing different buffer components.
| Parameter | Recommended Starting Range | Purpose |
| NaCl Concentration | 150 mM - 1 M | Reduce ionic interactions |
| Non-ionic Detergent | 0.05% - 0.5% (v/v) Tween-20 or Triton X-100 | Reduce hydrophobic interactions |
| pH | 6.0 - 8.0 | Optimize specific binding and minimize charge-based non-specific binding |
Problem: The target protein is eluting with the wash buffer.
Answer:
If your target protein is found in the wash fractions, it indicates that the washing conditions are too stringent, causing the premature elution of your protein of interest.
Recommended Actions:
-
Decrease Ionic Strength: If you have increased the salt concentration in your wash buffer, it may be too high, disrupting the specific interaction between your target protein and the immobilized this compound. Try reducing the NaCl concentration in increments.
-
Reduce Detergent Concentration: While detergents can reduce non-specific binding, high concentrations may disrupt the specific interaction of your target protein. If you are using a detergent, try lowering its concentration.
-
Check pH: Ensure the pH of the wash buffer is optimal for the binding of your target protein. A suboptimal pH can weaken the specific interaction and lead to elution during the wash steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound affinity chromatography?
A1: Non-specific binding in affinity chromatography, including with this compound resins, is primarily caused by two types of interactions:
-
Ionic Interactions: Electrostatic attraction between charged proteins and the chromatography matrix.
-
Hydrophobic Interactions: Association of non-polar regions of proteins with the hydrophobic parts of the resin.[5][6]
Q2: Can I use any non-ionic detergent to reduce non-specific binding?
A2: Tween-20 and Triton X-100 are the most commonly used non-ionic detergents for reducing non-specific binding in affinity chromatography.[2][3][4] They are generally effective and compatible with most protein purification schemes. However, it's important to note that Triton X-100 has a strong absorbance at 280 nm, which can interfere with protein concentration measurements using this wavelength.[3]
Q3: How do I determine the optimal NaCl concentration for my wash buffer?
A3: The optimal NaCl concentration should be determined empirically. A good starting point is to perform a series of small-scale experiments with varying NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM, and 1 M) in your wash buffer. Analyze the wash and elution fractions by SDS-PAGE to identify the concentration that effectively removes contaminants without eluting your target protein.
Q4: My protein of interest is still not pure after optimizing the wash buffer. What else can I do?
A4: If optimizing the wash buffer is insufficient, you can consider a competitive elution strategy. This involves adding a low concentration of free this compound or a related compound to the wash buffer. This can help to displace weakly bound, non-specific proteins without eluting your high-affinity target protein. Additionally, a subsequent polishing step, such as size-exclusion or ion-exchange chromatography, may be necessary to achieve the desired purity.
Experimental Protocols
Protocol 1: Optimizing Wash Buffer to Reduce Non-specific Binding
This protocol outlines a method for systematically testing different wash buffer compositions to minimize non-specific binding.
Materials:
-
This compound affinity resin
-
Cell lysate containing the target protein
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash Buffers with varying concentrations of NaCl and a non-ionic detergent (see table below for examples)
-
Elution Buffer (e.g., Binding Buffer with a denaturant or a pH shift)
-
SDS-PAGE analysis reagents
Procedure:
-
Equilibrate the this compound affinity resin with Binding Buffer.
-
Incubate the resin with the cell lysate to allow for binding of the target protein.
-
Divide the resin into equal aliquots.
-
Wash each aliquot with a different Wash Buffer composition. It is recommended to wash with at least 10 column volumes of buffer.
-
Elute the bound proteins from each aliquot using the Elution Buffer.
-
Analyze the wash and elution fractions from each condition by SDS-PAGE.
-
Compare the purity of the target protein in the elution fractions to determine the optimal wash buffer composition.
Example Wash Buffer Compositions for Optimization:
| Buffer ID | NaCl Concentration | Tween-20 Concentration |
| WB-1 | 150 mM | 0.05% |
| WB-2 | 300 mM | 0.05% |
| WB-3 | 500 mM | 0.05% |
| WB-4 | 1 M | 0.05% |
| WB-5 | 300 mM | 0.1% |
| WB-6 | 300 mM | 0.2% |
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
Caption: General experimental workflow for affinity chromatography.
References
- 1. Effect of salt concentration on binding of proteins to a non-ionic adsorbent | Semantic Scholar [semanticscholar.org]
- 2. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 5. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.huhs.ac.jp [www2.huhs.ac.jp]
addressing substrate inhibition in adenosylcobalamin-catalyzed reactions
Welcome to the Technical Support Center for Adenosylcobalamin-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a specific focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur in this compound-catalyzed reactions?
A1: Substrate inhibition is a common deviation from Michaelis-Menten kinetics where the reaction rate decreases at high substrate concentrations.[1] In the context of this compound (AdoCbl)-dependent enzymes, this can occur when a second substrate molecule binds to a non-catalytic, inhibitory site on the enzyme or the enzyme-substrate complex. This forms an unproductive ternary complex (Enzyme-Substrate-Substrate), which reduces the overall catalytic efficiency.[2][3] This phenomenon is particularly relevant in enzymes with multiple substrate-binding sites or complex allosteric interactions.[2]
Q2: How can I identify if my AdoCbl-dependent enzyme is experiencing substrate inhibition?
A2: The primary indicator of substrate inhibition is a decrease in the initial reaction velocity as you increase the substrate concentration beyond a certain point. When you plot the reaction rate against the substrate concentration, instead of a hyperbolic curve that plateaus (as in Michaelis-Menten kinetics), you will observe a curve that reaches a maximum velocity and then declines.
Q3: What are the key kinetic parameters I should determine when investigating substrate inhibition?
A3: In addition to the Michaelis constant (Km) and maximum velocity (Vmax), the key parameter to determine for substrate inhibition is the inhibition constant (Ki). Ki represents the dissociation constant of the substrate from the inhibitory site of the enzyme. A lower Ki value indicates more potent inhibition by the substrate.
Q4: Can product inhibition be mistaken for substrate inhibition?
A4: Yes, it is possible. If the product of the reaction is not removed and acts as an inhibitor, its accumulation over time can decrease the reaction rate, which might be misinterpreted as substrate inhibition. To differentiate between the two, it is crucial to measure initial reaction rates where product accumulation is minimal.[4] You can also perform experiments where you add the product at the beginning of the reaction (at a substrate concentration that does not cause inhibition) to see if it inhibits the enzyme.
Q5: Are there any computational tools or software that can help in analyzing data showing substrate inhibition?
A5: Yes, several software packages are available for nonlinear regression analysis of enzyme kinetics data. These programs can fit your experimental data to the appropriate equation for substrate inhibition (e.g., the Haldane equation) to determine the kinetic parameters (Vmax, Km, and Ki). It is important to select a model that best describes your data.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues related to substrate inhibition in AdoCbl-catalyzed reactions.
Issue 1: Unexpected decrease in reaction rate at high substrate concentrations.
Possible Cause: Substrate Inhibition.
Troubleshooting Workflow:
Troubleshooting Workflow for Substrate Inhibition
Recommended Solutions:
-
Vary Substrate Concentration: Perform kinetic experiments over a broad range of substrate concentrations to clearly define the optimal and inhibitory ranges.
-
Data Modeling: Use non-linear regression to fit your data to a substrate inhibition kinetic model to obtain accurate Vmax, Km, and Ki values.[5]
-
Optimize Substrate Concentration: For routine assays, use a substrate concentration that gives a high reaction rate without entering the inhibitory range. This is often near the Km value.
-
Substrate Feeding: In a bioreactor or larger-scale reaction, a fed-batch strategy can be employed to maintain the substrate concentration in the optimal range and avoid accumulation to inhibitory levels.
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its microenvironment and kinetic properties, potentially reducing substrate inhibition.
Issue 2: Difficulty in obtaining reproducible kinetic data.
Possible Causes:
-
Inaccurate reagent concentrations.
-
Instability of the enzyme or coenzyme.
-
Assay conditions are not optimized.
Recommended Solutions:
-
Reagent Preparation and Storage: Prepare fresh solutions of substrates and this compound for each experiment, as they can degrade over time. Store stock solutions at the recommended temperatures.
-
Enzyme Stability: Assess the stability of your enzyme under the assay conditions. You can do this by pre-incubating the enzyme for varying amounts of time before adding the substrate to see if the activity decreases. If the enzyme is unstable, consider adding stabilizing agents like glycerol (B35011) or BSA.[4]
-
pH and Temperature Optimization: Ensure that the pH of your buffer is optimal for the enzyme and stable throughout the reaction. Use a temperature-controlled spectrophotometer or water bath to maintain a consistent temperature.[6]
-
Control Experiments: Always include appropriate controls, such as a "no enzyme" control to check for non-enzymatic substrate degradation and a "no substrate" control to monitor any background reaction.[4]
Quantitative Data on AdoCbl-Dependent Enzymes
The following tables summarize kinetic parameters for some common this compound-dependent enzymes. Note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
Table 1: Kinetic Parameters for Glutamate Mutase
| Substrate/Coenzyme | Km (µM) | kcat (s-1) | Reference |
| (S)-Glutamate | 2000 | 5.8 | [7][8] |
| (2S, 3S)-3-Methylaspartate | 7000 | 5.8 | [7] |
| This compound | 1.12 - 18 | Varies with subunit ratio | [7] |
| 2-Thiolglutarate (Inhibitor) | Ki = 50 | - | [9] |
Table 2: Kinetic Parameters for Diol Dehydratase
| Substrate | Km (mM) | kcat (s-1) | Reference |
| 1,2-Propanediol | 0.2 | 240 | [10] |
| Glycerol | 1.2 | 100 | [11] |
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters (Km, Vmax, and Ki) for an AdoCbl-Dependent Enzyme Exhibiting Substrate Inhibition
This protocol outlines a general procedure for a spectrophotometric assay. The specific wavelength to monitor will depend on the substrate and product.
Materials:
-
Purified AdoCbl-dependent enzyme
-
This compound (coenzyme B12)
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength)
-
Spectrophotometer (temperature-controlled)
-
Cuvettes or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in the assay buffer covering a wide range of concentrations (e.g., from 0.1 x estimated Km to 100 x estimated Km).
-
Prepare a stock solution of the enzyme and AdoCbl in the assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer, AdoCbl, and the enzyme solution.
-
Pre-incubate the mixture at the desired temperature for a few minutes to allow the enzyme to bind the coenzyme and equilibrate to the assay temperature.
-
-
Initiation of the Reaction:
-
Start the reaction by adding the substrate solution to the enzyme-coenzyme mixture. Mix quickly and thoroughly.
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time. Collect data at regular intervals (e.g., every 5-10 seconds) for a period where the reaction rate is linear (initial velocity).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each substrate concentration from the linear portion of the progress curve.
-
Plot the initial velocity versus the substrate concentration.
-
Use a non-linear regression software to fit the data to the substrate inhibition equation: v = (V_max * [S]) / (K_m + [S] + ([S]^2 / K_i)) where:
-
v = initial velocity
-
Vmax = maximum velocity
-
[S] = substrate concentration
-
Km = Michaelis constant
-
Ki = substrate inhibition constant
-
-
Visualization of the General Reaction Mechanism of AdoCbl-Dependent Isomerases
General Catalytic Cycle of AdoCbl-Dependent Isomerases [12][13]
This diagram illustrates the key steps in the catalytic cycle of this compound-dependent isomerases, starting from the binding of the substrate to the enzyme-coenzyme complex, proceeding through radical intermediates, and ending with the release of the product.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. benchchem.com [benchchem.com]
- 5. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Synthesis of Adenosylcobalamin Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of adenosylcobalamin (AdoCbl) analogs.
Troubleshooting Guides and FAQs
Synthesis & Reaction Issues
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound analog synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reduction of Cobalamin: The conversion of Co(III) in hydroxocobalamin (B81358) to the highly reactive Co(I) state is critical for adenosylation.
-
Troubleshooting:
-
Ensure your reducing agent (e.g., sodium borohydride (B1222165), chromous acetate) is fresh and added in sufficient molar excess.
-
Maintain strictly anaerobic (oxygen-free) conditions throughout the reduction and adenosylation steps, as Co(I) is rapidly oxidized by oxygen. This can be achieved by working in a glovebox or using Schlenk line techniques with nitrogen or argon gas.
-
Monitor the color change of the reaction mixture. A successful reduction of hydroxocobalamin (red/orange) should result in a color change to brown/green (Co(II)) and then to a grey-green or blue-green (Co(I)) solution.
-
-
-
Inefficient Adenosylation: The reaction between the reduced cobalamin and the adenosyl donor can be inefficient.
-
Troubleshooting:
-
Verify the purity and reactivity of your adenosyl donor (e.g., 5'-tosyladenosine (B17569), 5'-chloroadenosine).
-
Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require gentle heating.
-
Ensure proper stoichiometry between the reduced cobalamin and the adenosyl donor.
-
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Oxidation: As mentioned, the Co(I) species is highly susceptible to oxidation. Rigorous exclusion of oxygen is paramount.
-
Hydrolysis of the Adenosyl Donor: Ensure anhydrous (dry) solvents are used to prevent hydrolysis of the tosyl or other leaving group on the adenosine (B11128) derivative.
-
-
Question: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some possibilities:
-
Cob(II)alamin: If the reduction of Co(III) is incomplete or if the Co(I) species is partially re-oxidized, you will have Cob(II)alamin in your mixture. This can be identified by its characteristic brown color.
-
Minimization: Improve the efficiency of the reduction step and ensure stringent anaerobic conditions.
-
-
Hydroxocobalamin: If the adenosylation is slow or incomplete, the highly reactive Co(I) can react with trace amounts of water to reform hydroxocobalamin.
-
Minimization: Use anhydrous solvents and ensure the adenosyl donor is added promptly after the reduction is complete.
-
-
Degradation Products: this compound and its analogs are sensitive to light (photodegradation) and extremes of pH.[1][2][3][4] Exposure to light can lead to the homolytic cleavage of the Co-C bond, forming cob(II)alamin and an adenosyl radical.
-
Minimization: Protect the reaction mixture and the purified product from light by working in a dark room or using amber-colored glassware. Maintain a neutral pH during workup and storage.
-
-
Borate (B1201080) Esters: If using sodium borohydride in an alcohol solvent, borate esters can form as byproducts.[5][6]
-
Minimization: These are typically removed during aqueous workup and purification.
-
Purification Challenges
Question: I am struggling to purify my this compound analog. What are the recommended methods?
Answer: Purification of this compound analogs can be challenging due to their similarity to starting materials and byproducts. A multi-step approach is often necessary.
-
Column Chromatography: This is the most common method for purification.
-
Ion-Exchange Chromatography:
-
Cation-exchange resins can be used to separate the desired neutral product from charged impurities.
-
Anion-exchange resins are useful for removing negatively charged species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is excellent for final purification and analysis.[7][8][9][10] A C18 column with a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used.
-
Macroporous Resins: These can be effective for the initial capture and concentration of the product from the reaction mixture.[11][12]
-
-
Phenol Extraction: This is a classical method for separating cobalamins from proteins and other aqueous-soluble impurities. However, it is less common now due to the hazards associated with phenol.
Question: My analog co-elutes with starting material during chromatography. How can I improve the separation?
Answer:
-
Optimize the Mobile Phase: For HPLC, adjust the gradient slope, the organic modifier, and the pH of the aqueous phase.
-
Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a cyano column.
-
Use a Different Chromatographic Technique: If reversed-phase HPLC is not effective, consider ion-exchange or size-exclusion chromatography.
Stability and Storage
Question: How should I store my purified this compound analog to prevent degradation?
Answer: this compound and its analogs are sensitive molecules. Proper storage is crucial to maintain their integrity.
-
Temperature: Store at -20°C or below for long-term stability.[3]
-
Light: Protect from light at all times by storing in amber vials or wrapping the container in aluminum foil.[1][2][4]
-
pH: Maintain a neutral pH (around 7.0) for solutions.[3] Both acidic and alkaline conditions can promote degradation.
-
Form: For long-term storage, it is best to store the analog as a lyophilized (freeze-dried) powder.
Question: I've noticed a color change in my stored sample. What does this indicate?
Answer: A color change from the characteristic red/orange of this compound to brown or yellow suggests degradation. This is likely due to the cleavage of the cobalt-carbon bond, resulting in the formation of cob(II)alamin or hydroxocobalamin. The sample should be re-analyzed for purity before use.
Data Presentation
The following table summarizes reported yields for this compound synthesis using a cell-free enzymatic system.
| Starting Material | Product | Titer | Productivity | Reference |
| 5-Aminolevulinate | Hydrogenobyrinic acid | 8.40 mg/L | 1.68 mg/L/h | [13] |
| 5-Aminolevulinate | This compound | 417.41 µg/L | - | [13] |
| Hydrogenobyrinate | This compound | 5.78 mg/L | - | [13] |
Experimental Protocols
Synthesis of this compound from Hydroxocobalamin
This protocol is a generalized procedure based on commonly cited methods. Researchers should optimize conditions for their specific analog.
Materials:
-
Hydroxocobalamin (OHCbl)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
5'-Tosyladenosine or other activated adenosyl donor
-
Anhydrous solvents (e.g., ethanol, methanol, water)
-
Inert gas (argon or nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
Preparation:
-
Dissolve hydroxocobalamin in a minimal amount of deoxygenated solvent (e.g., water or ethanol) in a Schlenk flask under a positive pressure of inert gas.
-
In a separate flask, dissolve the 5'-tosyladenosine in an anhydrous solvent.
-
-
Reduction of Cobalamin:
-
Cool the hydroxocobalamin solution in an ice bath.
-
Slowly add a freshly prepared solution of sodium borohydride in small portions. The solution will change color from red/orange to brown/green (Co(II)) and then to grey-green or blue-green (Co(I)).
-
Stir the reaction mixture under inert gas for 30-60 minutes to ensure complete reduction.
-
-
Adenosylation:
-
Once the reduction is complete, add the solution of 5'-tosyladenosine to the reduced cobalamin solution via a cannula or syringe.
-
Allow the reaction to stir at room temperature, protected from light, for 2-4 hours or until the reaction is complete (monitored by TLC or HPLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography (e.g., C18 reversed-phase HPLC or ion-exchange chromatography) as described in the purification FAQ section.
-
-
Characterization:
-
Confirm the identity and purity of the this compound analog using UV-Vis spectroscopy (characteristic spectrum with a peak around 525 nm) and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound analog synthesis.
Signaling Pathways
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. The synthesis of a pyridyl analog of this compound and its coenzymic function in the diol dehydratase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biosynthesis of this compound (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the activity of reconstituted adenosylcobalamin-dependent enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reconstituted adenosylcobalamin (AdoCbl)-dependent enzymes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the activity of your reconstituted enzymes and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of AdoCbl-dependent enzymes and why is it important for my experiments?
A1: this compound (AdoCbl), or coenzyme B12, serves as a cofactor for enzymes that catalyze unusual rearrangement or elimination reactions. The core of the mechanism is the homolytic cleavage of the unique cobalt-carbon (Co-C) bond of AdoCbl. This cleavage generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.[1][2] The 5'-deoxyadenosyl radical then initiates the reaction by abstracting a hydrogen atom from the substrate, creating a substrate radical that can undergo rearrangement.[1][3] Understanding this radical-based mechanism is crucial because the intermediates are highly reactive and sensitive to experimental conditions. Protecting the radical intermediates and ensuring the regeneration of the cofactor are key to maintaining enzyme activity.[4][5]
Q2: My purified apoenzyme is not active after adding AdoCbl. What are the most common reasons for failed reconstitution?
A2: Several factors can lead to failed reconstitution:
-
Incorrect Cofactor Form: Ensure you are using this compound (AdoCbl) and not another form like cyanocobalamin (B1173554) (vitamin B12) or hydroxocobalamin, which will not reconstitute the enzyme.
-
Presence of Chaperones: Some AdoCbl-dependent enzymes, like methylmalonyl-CoA mutase (MMUT or MCM), require G-protein chaperones (e.g., MMAA in humans, MeaB in bacteria) for efficient cofactor loading and removal of damaged cobalamin.[6][7] Simple addition of AdoCbl to the apoenzyme in vitro may be inefficient or physiologically irrelevant without these chaperones.[6]
-
Oxidation: The active cofactor contains cobalt in the Co(I) or Co(II) state during the catalytic cycle.[8] Oxidation to Co(III), often forming hydroxocobalamin, will inactivate the enzyme.[4] This can happen in the presence of oxygen or other oxidizing agents.
-
Photolysis: The Co-C bond in AdoCbl is highly sensitive to light. Exposure to ambient light can cause photolytic cleavage of the bond, inactivating the cofactor before it can be properly loaded into the enzyme.[4] All manipulations involving AdoCbl should be performed in the dark or under dim red light.
-
Improper Protein Folding: The apoenzyme must be correctly folded to create the binding pocket for AdoCbl. Expression conditions, such as temperature, can significantly impact the amount of soluble, correctly folded protein. For human methylmalonyl-CoA mutase expressed in E. coli, lowering the post-induction temperature to 12°C improves the yield of soluble, active protein.[1][9]
Q3: What are the optimal storage conditions for my reconstituted holoenzyme?
A3: To maintain activity, the reconstituted holoenzyme should be stored under conditions that prevent cofactor degradation and protein denaturation. Store the enzyme at 4°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 20% v/v).[10] This has been shown to prevent inactivation for over 20 hours.[10] Always protect the stored enzyme from light. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity Post-Reconstitution | 1. Cofactor Degradation: AdoCbl was inactivated by light (photolysis) or oxidation. | 1. Perform all reconstitution steps in the dark or under dim red light. Use deoxygenated buffers. |
| 2. Incorrect Apoenzyme:Cofactor Ratio: Suboptimal stoichiometry can lead to incomplete reconstitution. | 2. Titrate the AdoCbl concentration to find the optimal ratio. For some enzymes like glutamate (B1630785) mutase, the apparent Kd for AdoCbl can depend on the concentration of the protein subunits.[11][12] | |
| 3. Missing Chaperones: The enzyme may require specific chaperones (e.g., MMAA/MeaB, MMAB) for cofactor loading or repair.[6] | 3. If applicable, co-express or add purified chaperones and GTP/ATP to the reconstitution mixture.[6] | |
| 4. Inhibitory Buffer Components: Some buffer ions can interfere with enzyme-cofactor interactions. For instance, Tris buffers can affect mutase holoenzyme stability compared to potassium phosphate (B84403) buffers.[13] | 4. Test different buffer systems (e.g., potassium phosphate, HEPES) and check for literature recommendations for your specific enzyme.[14] | |
| Activity Decreases Rapidly Over Time | 1. Suicide Inactivation: The substrate or a substrate analogue is causing irreversible inactivation. | 1. Verify the purity of your substrate. If using analogues, be aware of the potential for suicide inactivation mechanisms.[5] |
| 2. Oxidative Damage: The enzyme's active site or the cofactor is being oxidized during the assay. | 2. Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the assay buffer.[15] | |
| 3. Cofactor Dissociation: The holoenzyme is unstable, and AdoCbl is dissociating from the active site. | 3. Ensure an appropriate concentration of free AdoCbl is maintained in the assay buffer if the Kd is high. For human mutase, substrate binding can promote cofactor dissociation in Tris buffers.[13] | |
| High Background Signal in Spectrophotometric Assay | 1. Substrate/Cofactor Instability: The substrate or AdoCbl is degrading non-enzymatically, causing a change in absorbance. | 1. Run control reactions without the enzyme to measure the rate of non-enzymatic background signal and subtract it from your measurements. |
| 2. Contaminating Enzyme Activity: The purified enzyme preparation contains other enzymes that react with the substrate or coupling reagents. | 2. Run the assay with the apoenzyme (before reconstitution) to check for background activity. Further purify your enzyme if necessary. | |
| 3. Inhibitor Interference: If testing inhibitors, the compound itself may absorb at the assay wavelength. | 3. Measure the absorbance spectrum of the inhibitor at the concentration used in the assay and correct for its contribution. |
Quantitative Data Summary
Table 1: Kinetic Parameters for AdoCbl-Dependent Enzymes
Data presented are approximate and can vary based on specific experimental conditions.
| Enzyme | Organism | Substrate | Km (AdoCbl) | Km (Substrate) | kcat or Vmax | Reference(s) |
| Glutamate Mutase (GlmES fusion) | Clostridium tetanomorphum | L-Glutamate | ~2 µM | ~0.5 mM | ~10 s-1 | [11][12] |
| Glutamate Mutase (Wild-Type) | Clostridium cochlearium | (2S, 3S)-3-Methylaspartate | 0.52 - 1.12 µM* | 0.12 mM | Not specified | [15] |
| Methylmalonyl-CoA Mutase (Wild-Type) | Human | L-Methylmalonyl-CoA | ~2.5 µM | Not specified | ~0.2-0.3 U/mg | [1][9] |
| Methylmalonyl-CoA Mutase (Mutants) | Human | L-Methylmalonyl-CoA | 100 - 2250 µM (40-900x increase) | Normal | 0.2% - 100% of WT | [1] |
*Value depends on the ratio of S to E subunits used in the reconstitution.[15]
Table 2: Optimal Reaction Conditions
General guidelines; specific conditions should be optimized for each enzyme.
| Parameter | Recommended Range | Rationale & Notes | Reference(s) |
| Temperature | 30 - 37 °C | Most mammalian and many bacterial enzymes have optimal activity in this range. Higher temperatures can lead to denaturation. | [9][16] |
| pH | 7.0 - 8.5 | The optimal pH is enzyme-specific. Glutamate mutase assays are often performed at pH 8.3. Choose a buffer with a pKa close to the desired pH. | [14][15][16] |
| Buffer System | Potassium Phosphate, HEPES, Tris-HCl | The choice of buffer can be critical. Tris has been observed to affect the stability of methylmalonyl-CoA mutase holoenzyme.[13] Use a buffer concentration of 50-100 mM. | [13][14][15] |
| Reducing Agent | 1-10 mM DTT or β-mercaptoethanol | Maintains a reducing environment to prevent oxidation of the cofactor and sensitive cysteine residues. | [15] |
| AdoCbl Concentration | 10-50 µM | Should be well above the Km for AdoCbl to ensure the enzyme is saturated with its cofactor during activity assays. | [9][15] |
Experimental Protocols
Protocol 1: Reconstitution of Apo-Glutamate Mutase with AdoCbl
This protocol is a general guideline based on methods for glutamate mutase.[15]
-
Preparation: Perform all steps in a location shielded from direct light or under a dim red light source to prevent photolysis of AdoCbl. Prepare all buffers with deoxygenated water.
-
Apoenzyme Preparation: Dilute the purified apoenzyme (e.g., components S and E) to the desired concentration in a suitable buffer (e.g., 30 mM Tris-HCl, pH 8.3).
-
Cofactor Addition: Prepare a stock solution of AdoCbl in the same buffer. Add the AdoCbl solution to the apoenzyme solution to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the mixture at 37°C for 5-10 minutes to allow for the formation of the active holoenzyme.[15]
-
Removal of Excess Cofactor (Optional): If necessary to determine the stoichiometry or stability of the holoenzyme, unbound AdoCbl can be removed using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the assay buffer.[15]
-
Verification (Optional): The formation of the holoenzyme can be confirmed by UV-visible spectroscopy. Binding of AdoCbl to the enzyme often causes a characteristic shift in its absorbance spectrum. For example, the formation of cob(II)alamin upon substrate addition can be monitored by an increase in absorbance at ~470 nm.[4][17]
Protocol 2: Coupled Spectrophotometric Activity Assay for Glutamate Mutase
This assay measures the conversion of L-glutamate to (2S, 3S)-3-methylaspartate, which is then deaminated by a coupling enzyme, methylaspartase, to produce mesaconate. The formation of mesaconate is monitored by the increase in absorbance at 240 nm.[15][18]
-
Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing:
-
Buffer (e.g., 30 mM Tris-HCl, pH 8.3)
-
Reducing agent (e.g., 1 mM β-mercaptoethanol)
-
Coupling enzyme (methylaspartase, e.g., 72 µg)
-
Reconstituted glutamate mutase holoenzyme (from Protocol 1)
-
-
Equilibration: Incubate the cuvette in a temperature-controlled spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding the substrate, L-glutamate (e.g., to a final concentration of 40 mM).[15]
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for mesaconate at 240 nm is 3.8 mM-1cm-1.[15][18]
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reaction of this compound-dependent glutamate mutase with 2-thiolglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of tailor-made cobalamin to methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. bevital.no [bevital.no]
- 11. This compound-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 13. aminer.cn [aminer.cn]
- 14. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 15. scirp.org [scirp.org]
- 16. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]
troubleshooting artifacts in spectroscopic analysis of adenosylcobalamin
Welcome to the technical support center for the spectroscopic analysis of adenosylcobalamin (AdoCbl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during UV-Visible (UV-Vis) absorption spectroscopy, Circular Dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy of AdoCbl.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during your experiments.
UV-Visible Spectroscopy
Question: My UV-Vis spectrum of AdoCbl shows unexpected changes in absorbance or shifts in the peak maxima over time. What could be the cause?
Answer: This is a common artifact when working with this compound and is most likely due to photodecomposition. AdoCbl is highly sensitive to light, and exposure can lead to the homolytic cleavage of the cobalt-carbon bond, forming cob(II)alamin.[1] This results in significant changes in the UV-Vis spectrum.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your sample from light at all stages of preparation and measurement. Use amber-colored vials and work in a dimly lit room or use a red safelight.
-
Work Quickly: Perform your spectroscopic measurements as quickly as possible after preparing the sample.
-
Use a Shuttered Spectrophotometer: If available, use a spectrophotometer with a shuttered light source to minimize the time the sample is exposed to the beam.
-
Anaerobic Conditions: Photolysis can be exacerbated by the presence of oxygen.[1] Preparing your sample under anaerobic conditions (e.g., by degassing the solvent and using a sealed cuvette) can help to minimize this artifact.
-
Question: I'm observing a high background absorbance in the low wavelength region of my UV-Vis spectrum. What's causing this?
Answer: High background absorbance, particularly below 240 nm, is often caused by interference from the buffer components. Many common buffer salts and additives have significant absorbance in the far-UV region.
-
Troubleshooting Steps:
-
Buffer Selection: Choose a buffer system with low UV absorbance in your region of interest. Phosphate buffers are generally a good choice. Avoid using high concentrations of additives like Tris, imidazole, or DTT if you are measuring in the far-UV.
-
Run a Buffer Blank: Always run a spectrum of your buffer alone in the same cuvette to use as a baseline correction for your sample spectrum.
-
Check Solvent Purity: Ensure the solvent used to prepare your buffer and sample is of high purity (e.g., HPLC grade water) to avoid contributions from organic contaminants.
-
Circular Dichroism (CD) Spectroscopy
Question: The signal-to-noise ratio in my CD spectrum of AdoCbl is very low. How can I improve it?
Answer: A low signal-to-noise ratio in CD spectroscopy can be due to several factors, including incorrect sample concentration, high absorbance of the buffer, or inappropriate instrument settings.
-
Troubleshooting Steps:
-
Optimize Sample Concentration: The optimal protein concentration for CD is typically between 0.1 and 1 mg/mL. For AdoCbl, ensure the concentration is appropriate to give a detectable signal without causing excessive absorbance.
-
Buffer and Solvent Choice: As with UV-Vis, use a buffer that is transparent in the far-UV region. High concentrations of chloride ions can interfere with the CD signal below 200 nm.
-
Increase Scan Time and Accumulations: Increasing the data acquisition time per point or the number of accumulated scans can significantly improve the signal-to-noise ratio.
-
Increase Bandwidth: Using a slightly larger bandwidth can allow more light to reach the detector, improving the signal, but this may come at the cost of lower resolution.
-
Question: My CD spectrum shows a distorted or flattened peak. What does this indicate?
Answer: A distorted or flattened peak in a CD spectrum can be a sign of detector saturation. This occurs when the sample is too concentrated or has a very high absorbance at the wavelength of interest.
-
Troubleshooting Steps:
-
Dilute the Sample: The most straightforward solution is to dilute your sample.
-
Use a Shorter Pathlength Cuvette: If diluting the sample is not an option, using a cuvette with a shorter pathlength (e.g., 0.1 cm instead of 1 cm) will reduce the overall absorbance.
-
Check for Aggregation: Sample aggregation can also lead to light scattering and distorted spectra.[2] Centrifuge your sample before analysis to remove any aggregates.
-
NMR Spectroscopy
Question: The peaks in my ¹H NMR spectrum of AdoCbl are very broad. What is causing this?
Answer: Peak broadening in the NMR spectrum of this compound can be caused by several factors, including the paramagnetic nature of the cobalt center in certain oxidation states, chemical exchange, and sample viscosity. The Co(III) state in intact AdoCbl is diamagnetic, but the formation of Co(II)alamin via photolysis or other degradation pathways will introduce a paramagnetic center, leading to significant broadening of nearby proton signals. Additionally, the large size of the molecule can lead to slow tumbling and broader lines.
-
Troubleshooting Steps:
-
Prevent Degradation: As with UV-Vis and CD, it is crucial to prevent the degradation of AdoCbl to the paramagnetic Co(II) form. This means protecting the sample from light and oxygen.
-
Optimize Solvent and Temperature: The choice of solvent can affect the viscosity of the sample and the rate of any chemical exchange processes. Running the experiment at a higher temperature can sometimes sharpen peaks by increasing the rate of exchange or decreasing the viscosity.
-
Shimming: Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field. Poor shimming is a common cause of broad peaks.
-
Sample Concentration: Very high sample concentrations can increase viscosity and lead to peak broadening.
-
Question: I see a large, broad hump in my ¹H NMR spectrum. What is it?
Answer: This is likely the residual solvent peak (e.g., H₂O in a D₂O sample). For labile protons on the this compound molecule, chemical exchange with the solvent can also contribute to this broad signal.
-
Troubleshooting Steps:
-
Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE) to reduce the intensity of the residual solvent peak.
-
Lyophilize and Re-dissolve in D₂O: To minimize the H₂O content, you can lyophilize your sample and re-dissolve it in high-purity D₂O. This process can be repeated to further reduce the H₂O signal.
-
Data Presentation
The following tables summarize key quantitative data for the spectroscopic analysis of this compound.
Table 1: UV-Visible Absorption Maxima of this compound and its Photolysis Product
| Compound | Solvent/Environment | γ-band (nm) | α/β-bands (nm) | Reference |
| This compound | Aqueous Solution | ~375 | ~525 | [1] |
| Cob(II)alamin | Aqueous Solution | ~312 | ~470 | [1] |
Table 2: Quantum Yield of this compound Photolysis
| Environment | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Aqueous Solution | 400 | 0.24 ± 0.04 | [1] |
| Bound to Glutamate Mutase | Not Specified | 0.05 | Not Specified |
Table 3: Molar Ellipticity of this compound
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Conditions |
| ~350 | Positive Cotton Effect | Neutral pH, Aqueous Buffer |
| ~450-550 | Complex Negative Bands | Neutral pH, Aqueous Buffer |
| Note: | Specific values are highly dependent on the instrument, solvent, and pH. |
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Work under dim light or red light to minimize photodecomposition.
-
Dilute the stock solution to a final concentration that gives an absorbance maximum in the range of 0.5 - 1.0 AU.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 250 - 700 nm).
-
-
Measurement:
-
Fill a clean quartz cuvette with the buffer solution to record a baseline.
-
Rinse the cuvette with the AdoCbl sample solution, then fill the cuvette with the sample.
-
Place the cuvette in the sample holder and acquire the absorbance spectrum.
-
To check for photodecomposition, you can re-measure the spectrum after a few minutes of exposure to the spectrophotometer's light source.
-
Protocol 2: Circular Dichroism Spectroscopy of this compound
-
Sample Preparation:
-
Prepare the AdoCbl sample in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). Avoid buffers with high UV absorbance.
-
The final concentration should be optimized to keep the high tension (HT) voltage of the photomultiplier tube below 600 V. A starting concentration of ~50 µM in a 1 cm pathlength cuvette is a reasonable starting point.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes before turning on the lamp.
-
Set the desired temperature using a Peltier temperature controller.
-
Set the scan parameters: wavelength range (e.g., 250 - 600 nm), data pitch, scan speed, and number of accumulations.
-
-
Measurement:
-
Record a baseline spectrum with the buffer in the same cuvette.
-
Acquire the CD spectrum of the AdoCbl sample.
-
Subtract the baseline from the sample spectrum.
-
Convert the data to molar ellipticity using the concentration, pathlength, and molecular weight of AdoCbl.
-
Protocol 3: NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve the AdoCbl sample in a deuterated solvent (e.g., D₂O with a suitable buffer to maintain pH).
-
For ¹H NMR, a typical concentration is in the low millimolar range (1-5 mM).
-
To minimize the residual H₂O peak, lyophilize the sample from H₂O and re-dissolve in D₂O. This can be repeated 2-3 times.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (e.g., ¹H).
-
-
Data Acquisition:
-
Set up the desired NMR experiment (e.g., a standard 1D ¹H experiment).
-
Implement a solvent suppression sequence if the residual H₂O peak is problematic.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to an internal or external standard.
-
Visualizations
Caption: Troubleshooting workflow for spectroscopic artifacts.
Caption: Structure of this compound.
References
strategies for minimizing air oxidation of cob(II)alamin in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the air oxidation of cob(II)alamin during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is cob(II)alamin so sensitive to air?
A1: Cob(II)alamin contains a cobalt ion in the +2 oxidation state, which is highly susceptible to oxidation by molecular oxygen. This reaction converts cob(II)alamin to the more stable cob(III)alamin form (e.g., hydroxocobalamin (B81358) in the presence of water), rendering it inactive for many of its intended catalytic or experimental purposes. Both the nucleophilic cob(I)alamin and paramagnetic cob(II)alamin derivatives are susceptible to oxidation.[1]
Q2: What are the primary signs of cob(II)alamin oxidation in my sample?
A2: A visual color change is the most immediate indicator. A solution of cob(II)alamin is typically brown, while its oxidized form, hydroxocobalamin (a type of cob(III)alamin), is cherry-red. This can be quantitatively monitored using UV-Vis spectroscopy, where the characteristic absorbance peak of cob(II)alamin around 470-475 nm will decrease, and new peaks corresponding to hydroxocobalamin will appear (around 351 nm and 526 nm).[2][3]
Q3: Can I work with cob(II)alamin on the benchtop?
A3: It is strongly discouraged to handle cob(II)alamin on an open benchtop due to its rapid oxidation in the presence of atmospheric oxygen. All manipulations should be performed under strictly anaerobic conditions, typically within a glove box or using a Schlenk line with an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the role of a "reducing agent" in my experiments?
A4: A reducing agent can be added to your solution to either generate cob(II)alamin from a cob(III)alamin precursor (like hydroxocobalamin) or to scavenge any residual oxygen, thus helping to maintain the desired reduced state of the cobalamin. Common reducing agents include thiols like glutathione (B108866) (GSH) or chemical reductants like sodium borohydride (B1222165) or titanium(III) citrate.
Q5: How can I confirm the oxidation state of my cobalamin sample?
A5: Spectroscopic methods are essential for this purpose. UV-Visible spectroscopy provides a quick assessment based on the characteristic absorption spectra of the different oxidation states. For a more definitive identification of the paramagnetic cob(II)alamin, Electron Paramagnetic Resonance (EPR) spectroscopy is the method of choice.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Rapid color change from brown to red upon dissolving the sample. | 1. Contamination of the solvent with dissolved oxygen. 2. The glassware was not properly dried or purged of air. 3. The experiment was not performed under a sufficiently inert atmosphere. | 1. Ensure all solvents and buffers are thoroughly deoxygenated by sparging with an inert gas (N₂ or Ar) for at least 30-60 minutes or by using the freeze-pump-thaw method. 2. Oven-dry all glassware and allow it to cool under a stream of inert gas before use. 3. Perform all manipulations in a glove box with low oxygen levels (<10 ppm) or use a properly functioning Schlenk line. |
| UV-Vis spectrum shows a mixture of cob(II)alamin and cob(III)alamin. | 1. Incomplete reduction of the cob(III)alamin starting material. 2. A slow leak in the experimental setup is introducing oxygen over time. | 1. Increase the concentration of the reducing agent or allow for a longer reaction time for the reduction to go to completion. Monitor the reaction by UV-Vis until the spectral changes are complete. 2. Check all seals, septa, and connections for leaks. Use high-vacuum grease on glass joints. |
| EPR signal of cob(II)alamin is weak or absent. | 1. The concentration of cob(II)alamin is too low. 2. Significant oxidation to the EPR-silent cob(III)alamin has occurred. 3. The EPR parameters are not set optimally for cob(II)alamin detection. | 1. Concentrate the sample if possible, ensuring anaerobic conditions are maintained. 2. Prepare a fresh sample under more stringent anaerobic conditions. 3. Consult literature for appropriate EPR parameters for cob(II)alamin, including microwave frequency, power, and temperature (typically cryogenic). |
| Inconsistent results between experimental repeats. | 1. Variations in the level of oxygen contamination between experiments. 2. Inconsistent preparation of deoxygenated solutions. 3. Degradation of the solid cob(II)alamin sample due to improper storage. | 1. Standardize the anaerobic technique used across all experiments. 2. Implement a consistent and verifiable method for deoxygenating all liquids. 3. Store solid cob(II)alamin in a dark, airtight container under an inert atmosphere, preferably in a freezer. |
Data Presentation
Table 1: Spectroscopic Properties of Cobalamin Species
| Cobalamin Species | Oxidation State of Cobalt | Color in Solution | Key UV-Vis Absorption Maxima (λ_max, nm) |
| Hydroxocobalamin | Co(III) | Cherry-Red | ~351, ~500, ~526[3] |
| Cob(II)alamin | Co(II) | Brown | ~312, ~470-475[2] |
| Cob(I)alamin | Co(I) | Charcoal/Dark Green | ~388, ~464, ~547, ~684[6] |
Table 2: Electron Paramagnetic Resonance (EPR) Parameters for Cob(II)alamin Species
| Cob(II)alamin Species | Coordination | g-values (g_x, g_y, g_z) | Reference |
| Free 5-coordinate (water-ligated) | 5 | Varies with environment | [4] |
| MMAB-bound 4-coordinate | 4 | 3.342, 2.485, 1.797 | [7] |
| MCM-bound | - | 2.30, 2.21, 2.00 | [2] |
| Chloro-cob(II)alamin (ceCblC-bound) | 5 | - | [1] |
Experimental Protocols
Protocol 1: Anaerobic Preparation of Cob(II)alamin from Hydroxocobalamin
This protocol describes the chemical reduction of hydroxocobalamin (a cob(III)alamin) to cob(II)alamin in an anaerobic environment.
Materials:
-
Hydroxocobalamin (OHCbl)
-
Deoxygenated buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Anaerobic chamber or Schlenk line
-
Gas-tight syringes and needles
-
UV-Vis spectrophotometer with a cuvette sealed with a rubber septum
Procedure:
-
Prepare Deoxygenated Solutions: Sparge the buffer with high-purity nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.
-
Anaerobic Environment: Transfer all necessary equipment and solutions into an anaerobic glove box. If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.
-
Prepare Hydroxocobalamin Solution: In the anaerobic environment, dissolve a known amount of hydroxocobalamin in the deoxygenated buffer to achieve the desired concentration. The solution will be cherry-red.
-
Prepare Reducing Agent Solution: In a separate vial, dissolve a molar excess (typically 5-10 fold) of sodium borohydride in the deoxygenated buffer.
-
Reduction Reaction: Using a gas-tight syringe, slowly add the sodium borohydride solution to the hydroxocobalamin solution. The color of the solution will change from red to brown, indicating the formation of cob(II)alamin.
-
Verification: Transfer a sample of the resulting brown solution to a sealed cuvette using a gas-tight syringe. Record the UV-Vis spectrum and confirm the presence of the characteristic peak for cob(II)alamin around 475 nm and the disappearance of the hydroxocobalamin peaks.
Protocol 2: Photochemical Generation of Cob(II)alamin
This method utilizes the photolysis of adenosylcobalamin (AdoCbl) or methylcobalamin (B1676134) (MeCbl) to generate cob(II)alamin under anaerobic conditions.
Materials:
-
This compound (AdoCbl) or Methylcobalamin (MeCbl)
-
Deoxygenated buffer
-
Anaerobic chamber or Schlenk line
-
A light source (e.g., a 150W lamp)
-
A sealed, transparent reaction vessel (e.g., a quartz cuvette with a septum)
Procedure:
-
Prepare AdoCbl/MeCbl Solution: Inside an anaerobic chamber, dissolve AdoCbl or MeCbl in the deoxygenated buffer in the transparent reaction vessel.
-
Seal the Vessel: Securely seal the vessel to ensure no air can enter.
-
Photolysis: Irradiate the sample with the light source. The Co-C bond is light-sensitive and will undergo homolytic cleavage.
-
Monitor the Reaction: The progress of the reaction can be monitored by the color change of the solution to brown and by observing the spectral changes using a UV-Vis spectrophotometer.
-
Completion: Continue irradiation until the spectral changes indicate the complete conversion to cob(II)alamin.
Visualizations
Caption: Air oxidation pathway of cob(II)alamin.
Caption: Workflow for experiments with cob(II)alamin.
Caption: Troubleshooting logic for cob(II)alamin oxidation.
References
- 1. Chloro-cob(II)alamin formation enhances the thiol oxidase activity of the B12-trafficking protein CblC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cob(II)alamin: Relativistic DFT Analysis of the EPR Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fine-Tuning Our Knowledge of the Anaerobic Route to Cobalamin (Vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination chemistry controls coenzyme B12 synthesis by human ATP:cob(I)alamin adenosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Endogenous Adenosylcobalamin Preservation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis procedures while preserving the integrity and quantity of endogenous adenosylcobalamin (AdoCbl).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preserving endogenous this compound during cell lysis?
A1: The primary challenge is the inherent instability of this compound. It is particularly sensitive to light, which can cause photolysis and cleavage of the cobalt-carbon bond, converting it to other forms of cobalamin.[1] It is also susceptible to degradation in the presence of certain chemicals and at non-optimal pH and temperatures.
Q2: Which general type of cell lysis method is recommended for this compound preservation?
A2: Gentle lysis methods are highly recommended. These include enzymatic lysis, hypotonic lysis, and multiple freeze-thaw cycles.[2][3][4] Harsher mechanical methods like sonication and bead beating can generate localized heat, which may degrade this compound.[2][5] Chemical lysis using strong detergents can also be detrimental.[3]
Q3: What are the critical environmental factors to control during the entire lysis procedure?
A3: All steps must be performed in the dark or under dim red light to prevent photolysis.[1] It is also crucial to maintain a low temperature (ideally 4°C) by working on ice and using pre-chilled reagents and equipment to minimize thermal degradation and reduce the activity of endogenous proteases.[6][7]
Q4: What is the optimal pH for a lysis buffer to maintain this compound stability?
A4: The optimal pH for cyanocobalamin (B1173554) stability is between 4 and 7.[8] While specific data for this compound is less common, maintaining a pH within this range, for instance with a phosphate (B84403) buffer at pH ~5.8, is a good starting point.[9]
Q5: How can I quantify the amount of preserved this compound in my lysate?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the preferred methods for separating and quantifying different forms of cobalamin, including this compound.[10][11][12][13] These techniques allow for the specific measurement of AdoCbl, distinguishing it from other cobalamins.
Troubleshooting Guides
Problem 1: Low or undetectable levels of this compound in the final lysate.
| Possible Cause | Recommended Solution |
| Photodegradation | Ensure all procedures are conducted under dim red light or in complete darkness. Use amber-colored or foil-wrapped tubes and vials.[6] |
| Thermal Degradation | Perform all lysis steps on ice. Pre-chill centrifuge, homogenizers, and all buffers and reagents to 4°C.[6][7] If using sonication, use short bursts with cooling periods in between.[5] |
| Suboptimal pH | Prepare lysis buffer with a pH between 4.0 and 7.0. A phosphate buffer around pH 5.8 can be a good starting point.[9] Verify the pH of your final buffer at the working temperature. |
| Protease Activity | Add a protease inhibitor cocktail to the lysis buffer immediately before use.[3][12] |
| Inefficient Lysis | If using a gentle method like freeze-thaw, ensure a sufficient number of cycles are performed. For enzymatic lysis, optimize enzyme concentration and incubation time.[5] |
| Oxidation | Consider adding reducing agents like DTT or β-mercaptoethanol to your lysis buffer, but verify their compatibility with downstream applications.[3] |
Problem 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Light Exposure | Standardize the light conditions for all samples throughout the procedure. Even minor differences in light exposure can lead to variability. |
| Inconsistent Temperature Control | Ensure all samples are maintained at a consistent temperature. Use ice buckets and pre-chilled equipment for all replicates. |
| Incomplete Cell Lysis | Ensure complete and uniform lysis for all samples. For adherent cells, ensure the entire cell monolayer is exposed to the lysis buffer. For suspension cells, ensure proper mixing. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of inhibitors or other additives. |
Experimental Protocols
Protocol 1: Gentle Enzymatic Lysis for Cultured Mammalian Cells
This protocol is designed to be gentle to preserve this compound.
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape the cells in a minimal volume of ice-cold PBS. Avoid using trypsin as it can damage cell surface proteins.[6]
-
For suspension cells, pellet by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the pellet with ice-cold PBS.
-
-
Lysis Buffer Preparation (prepare fresh):
-
50 mM Potassium Phosphate buffer, pH 5.8
-
1 mM EDTA (to chelate metal ions that can catalyze degradation)
-
1x Protease Inhibitor Cocktail (EDTA-free if downstream applications are sensitive to chelators)
-
All solutions must be pre-chilled to 4°C and prepared under dim red light.
-
-
Enzymatic Lysis:
-
Resuspend the cell pellet in the lysis buffer containing lysozyme (B549824) (for bacteria) or a suitable enzyme cocktail for the specific cell type.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the this compound.
-
-
Storage:
-
Immediately use the lysate for downstream analysis or store it at -80°C in amber vials. Avoid multiple freeze-thaw cycles.
-
Protocol 2: Freeze-Thaw Lysis for Mammalian or Bacterial Cells
This is a simple but potentially time-consuming method.
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Lysis Buffer Preparation:
-
Prepare the same lysis buffer as in Protocol 1.
-
-
Freeze-Thaw Cycles:
-
Resuspend the cell pellet in the lysis buffer.
-
Freeze the cell suspension rapidly in a dry ice/ethanol bath or in a -80°C freezer.
-
Thaw the suspension slowly on ice or at 4°C.
-
Repeat the freeze-thaw cycle 3-5 times.[5] Complete cell lysis can be monitored by microscopy.
-
-
Lysate Clarification and Storage:
-
Follow the same steps as in Protocol 1.
-
Visualizations
References
- 1. 5′-Peroxyadenosine and 5′-Peroxythis compound as Intermediates in the Aerobic Photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound: glycerol and other substrate analogues as substrates and inactivators for propanediol dehydratase--kinetics, stereospecificity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Composition of a Lysis Buffer for Biological Samples [opsdiagnostics.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. fda.gov [fda.gov]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 9. cambrianbioworks.com [cambrianbioworks.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Determination of Active Vitamin B12 (Cobalamin) in Dietary Supplements and Ingredients by Reversed-phase Liquid Chromatography (P13-040-19) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of Adenosylcobalamin-Dependent Isomerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of several key adenosylcobalamin-dependent isomerases. These enzymes, which utilize a vitamin B12 cofactor, are crucial in various metabolic pathways and are of significant interest for biotechnological and therapeutic applications. Understanding their substrate preferences is paramount for enzyme engineering, inhibitor design, and the development of novel biocatalysts.
Introduction to this compound-Dependent Isomerases
This compound (AdoCbl), a biologically active form of vitamin B12, serves as a cofactor for a unique class of isomerases that catalyze radical-based 1,2-rearrangement reactions. The catalytic cycle is initiated by the homolytic cleavage of the cobalt-carbon bond of AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating a cascade of rearrangements before the hydrogen is returned to the product. The specificity of these enzymes is dictated by the architecture of their active sites, which determines which substrates can bind and undergo this radical-mediated transformation.
This guide focuses on four prominent members of this enzyme family:
-
Glutamate (B1630785) Mutase: Catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate.
-
Methylmalonyl-CoA Mutase: Interconverts methylmalonyl-CoA and succinyl-CoA.
-
Diol Dehydratase: Catalyzes the dehydration of vicinal diols, such as 1,2-propanediol and ethylene (B1197577) glycol, to their corresponding aldehydes.
-
Ethanolamine (B43304) Ammonia-Lyase: Catalyzes the deamination of ethanolamine to acetaldehyde (B116499) and ammonia.
Comparative Analysis of Substrate Specificity
The substrate specificity of these isomerases varies significantly, ranging from the highly specific glutamate mutase to the more promiscuous diol dehydratase. This section presents the available quantitative data on their kinetic parameters with different substrates.
Data Presentation
The following tables summarize the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for various substrates of the selected this compound-dependent isomerases. The Km value is an indicator of the affinity of the enzyme for its substrate, with a lower Km generally indicating higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Glutamate Mutase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| L-Glutamate | 1.35 | 5.8 | 4.3 x 103 | [1] |
| L-threo-3-Methylaspartate | 0.2 | 5.8 | 2.9 x 104 | [1] |
| 2-Ketoglutarate | - | - | Partial Substrate | [1] |
| L-2-Hydroxyglutarate | 1.2 | 0.05 | 41.7 | [1] |
Table 2: Kinetic Parameters of Methylmalonyl-CoA Mutase
Table 3: Substrate Range of Diol Dehydratase
Diol dehydratase from Klebsiella oxytoca is known to act on several vicinal diols. While a comprehensive table of Km and kcat values is not available, the following substrates have been identified:
| Substrate | Product | Notes | Reference |
| 1,2-Propanediol | Propionaldehyde | Both (R)- and (S)-enantiomers are substrates, with a preference for the (R)-enantiomer. | [3] |
| Ethylene Glycol | Acetaldehyde | [4] | |
| Glycerol | 3-Hydroxypropionaldehyde | Glycerol is both a good substrate and a potent inactivator of the enzyme.[1][5] | [5] |
Table 4: Substrate Range of Ethanolamine Ammonia-Lyase
Ethanolamine ammonia-lyase exhibits activity towards ethanolamine and its analogs.
| Substrate | Relative Activity | Notes | Reference |
| Ethanolamine | - | Natural substrate. | [6] |
| (S)-2-Aminopropanol | High | Lower Km and higher Vmax than the (R)-enantiomer.[6] | [6] |
| (R)-2-Aminopropanol | Low | Higher Km and lower Vmax than the (S)-enantiomer.[6] | [6] |
| Isopropanolamine | - | A true substrate. | [7] |
Experimental Protocols
Determining the substrate specificity of an enzyme involves measuring its activity with a variety of potential substrates. A common method for this compound-dependent isomerases that produce an aldehyde or a product that can be converted to a detectable substance is a coupled spectrophotometric assay.
Detailed Methodology for a Coupled Spectrophotometric Assay
This protocol provides a general framework for determining the activity of an this compound-dependent isomerase, such as diol dehydratase or ethanolamine ammonia-lyase, by coupling the production of an aldehyde to the reduction of NAD+ by a dehydrogenase.
Principle:
The isomerase (or lyase) converts the substrate to an aldehyde. A coupling enzyme, such as aldehyde dehydrogenase, then oxidizes the aldehyde to a carboxylic acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time and is directly proportional to the activity of the primary enzyme.
Materials:
-
Purified this compound-dependent isomerase
-
This compound (coenzyme B12)
-
Substrate of interest (e.g., 1,2-propanediol for diol dehydratase)
-
Coupling enzyme (e.g., aldehyde dehydrogenase)
-
NAD+ (nicotinamide adenine (B156593) dinucleotide)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the isomerase of known concentration in a suitable buffer.
-
Prepare a stock solution of this compound. This solution should be protected from light.
-
Prepare a range of concentrations of the substrate to be tested in the reaction buffer.
-
Prepare a stock solution of the coupling enzyme (e.g., aldehyde dehydrogenase) in a suitable buffer. The activity of the coupling enzyme should be in excess to ensure it is not the rate-limiting step.
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the reaction buffer, NAD+ solution, and the coupling enzyme solution. . Add the this compound solution. The final concentration should be saturating.
-
-
Initiation of the Reaction:
-
Add the substrate solution to the cuvette to initiate the reaction. The final volume should be constant for all assays.
-
Quickly mix the contents of the cuvette by inverting.
-
-
Measurement of Enzyme Activity:
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Record the change in absorbance over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of NADH formation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Control Experiments:
-
No primary enzyme control: To ensure that the observed activity is dependent on the isomerase.
-
No substrate control: To check for any background reaction.
-
No cofactor control: To confirm the dependence on this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the substrate specificity of an this compound-dependent isomerase using a coupled spectrophotometric assay.
Caption: Workflow for determining enzyme kinetics using a coupled spectrophotometric assay.
Signaling Pathway and Logical Relationships
The catalytic mechanism of this compound-dependent isomerases involves a radical-based rearrangement. The following diagram illustrates the key steps in this process.
Caption: Generalized radical mechanism of this compound-dependent isomerases.
Conclusion
The substrate specificity of this compound-dependent isomerases is a key determinant of their biological function and potential for biotechnological applications. While some enzymes like glutamate mutase exhibit high fidelity for their native substrates, others such as diol dehydratase can accommodate a broader range of related molecules. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers working on these fascinating enzymes. Further studies, particularly those providing comprehensive kinetic analyses for a wider array of substrates, will continue to deepen our understanding of the structure-function relationships that govern the catalytic prowess of these radical-based enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Coenzyme B12-Dependent Glycerol Dehydratase- and Diol Dehydratase-Encoding Genes from Metagenomic DNA Libraries Derived from Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol as a Substrate and Inactivator of Coenzyme B12 -Dependent Diol Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of ethanolamine ammonia-lyase, an this compound-dependent enzyme. Studies with isopropanolamine, a true substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Specificity and Sensitivity: A Comparative Guide to Adenosylcobalamin Biosensors
For researchers, scientists, and drug development professionals navigating the landscape of metabolic monitoring and synthetic biology, the precise detection of adenosylcobalamin (AdoCbl), the active form of vitamin B12, is paramount. This guide provides a comprehensive comparison of current AdoCbl biosensor technologies, focusing on the critical performance metrics of specificity and sensitivity. Experimental data is presented to offer a clear, objective evaluation of available options.
The robust validation of any biosensor is fundamental to its reliable application. In the context of AdoCbl, this involves rigorous testing to ensure the sensor responds selectively to AdoCbl over other cobalamin analogues, such as cyanocobalamin (B1173554) (CNCbl), and exhibits a dose-dependent response with high sensitivity. This guide delves into the experimental validation of two prominent AdoCbl biosensor types: a hybrid RNA-protein biosensor and a whole-cell agglutination-based sensor.
Performance Comparison of this compound Biosensors
The following table summarizes the key performance characteristics of different AdoCbl detection methods, providing a quantitative comparison to aid in selecting the most appropriate tool for specific research needs.
| Method | Analyte | Detection Limit | Dynamic Range | Specificity | Throughput | Reference |
| Hybrid RNA-Protein Biosensor | This compound | Not explicitly stated, but responsive to concentrations from 0 µM to 50 µM | 0-50 µM | High (distinguishes AdoCbl from CNCbl) | High (suitable for high-throughput screening) | [1][2] |
| Whole-Cell Agglutination Assay | This compound | 500 nM | Not explicitly stated, but effective for monitoring high-dose supplementation | High (specific to AdoCbl over other B12 forms) | Low to Medium | [3][4][5] |
| High-Performance Liquid Chromatography (HPLC) | This compound | ~80 ng/mL | Wide | High (can separate different cobalamin forms) | Low | [1][6] |
| Surface Plasmon Resonance (SPR) | Vitamin B12 | ~1 µg/mL | Limited | Moderate (detects B12 binding to proteins) | Medium | [6] |
| Capillary Electrophoresis (CE) | Vitamin B12 | 20 µg/mL | Limited | Moderate | Medium | [6] |
Experimental Protocols for Biosensor Validation
Accurate assessment of biosensor performance relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the validation of AdoCbl biosensors.
Specificity Validation: Distinguishing Between Cobalamin Analogues
Objective: To determine if the biosensor responds specifically to this compound and not to other forms of cobalamin, such as cyanocobalamin.
Protocol:
-
Strain Preparation: Prepare cultures of the biosensor strain. For a negative control, a mutant strain incapable of synthesizing AdoCbl can be used.[1]
-
Analyte Addition: To separate cultures, add a specific concentration (e.g., 10 µM) of either this compound (AdoCbl) or cyanocobalamin (CNCbl).[1] A culture with no added cobalamin serves as a baseline control.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 32 °C for 20 hours).[1]
-
Signal Measurement: Measure the output signal of the biosensor. For fluorescent biosensors, this involves measuring fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for GFP) and normalizing it to cell density (OD600).[1] For agglutination-based sensors, visually inspect for cell aggregation or measure fluorescence at the center of the well.[5]
-
Data Analysis: Compare the output signal generated in the presence of AdoCbl to that generated in the presence of CNCbl and the no-analyte control. A significantly higher signal in the presence of AdoCbl indicates high specificity.
Sensitivity Validation: Dose-Response Profile
Objective: To quantify the relationship between the concentration of this compound and the biosensor's output signal.
Protocol:
-
Strain Preparation: Prepare overnight cultures of the biosensor strain.
-
Analyte Titration: Inoculate fresh media with the biosensor strain and add varying concentrations of AdoCbl, typically ranging from 0 µM to a saturating concentration (e.g., 50 µM).[1]
-
Incubation: Incubate the cultures under optimal conditions for the biosensor (e.g., 32 °C for 20 hours).[1]
-
Signal Measurement: Measure the biosensor's output signal (e.g., normalized fluorescence) for each AdoCbl concentration.
-
Data Analysis: Plot the output signal as a function of the AdoCbl concentration to generate a dose-response curve. This curve reveals the sensor's dynamic range and sensitivity.
Visualizing the Mechanisms and Workflows
To further elucidate the principles behind AdoCbl biosensors and their validation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of a typical this compound riboswitch-based biosensor.
Caption: General workflow for validating the specificity and sensitivity of an this compound biosensor.
References
- 1. A hybrid RNA-protein biosensor for high-throughput screening of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hybrid RNA-protein biosensor for high-throughput screening of this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An this compound Specific Whole‐Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An this compound Specific Whole-Cell Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
cross-validation of different methods for adenosylcobalamin quantification
A Comparative Guide to Adenosylcobalamin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound, a biologically active form of vitamin B12. The following sections objectively compare the performance of key techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research or quality control needs.
Introduction to this compound Quantification
This compound (AdoCbl), along with methylcobalamin, is one of the two active coenzyme forms of vitamin B12 in humans. It is essential for the function of the enzyme methylmalonyl-CoA mutase. Accurate quantification of AdoCbl is critical in various fields, including nutritional science, clinical diagnostics, and the quality control of dietary supplements and pharmaceuticals. A variety of methods exist for this purpose, each with distinct advantages and limitations in terms of specificity, sensitivity, cost, and throughput. This guide focuses on the most prevalent techniques: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, microbiological assays, and spectroscopic methods.
Methodology Comparison
The performance of different quantification methods is influenced by their underlying principles. Chromatographic methods offer high specificity by physically separating AdoCbl from other cobalamins and matrix components. Spectroscopic methods rely on the unique light-absorbing properties of the cobalamin molecule, while microbiological assays measure the growth-promoting effect of vitamin B12 on specific microorganisms.
Quantitative Data Summary
The following table summarizes the key performance metrics for the compared this compound quantification methods, based on published data.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-UV | < 0.16 µg/mL[1] | < 0.52 µg/mL[1] | > 96%[1] | 1.08% - 3.06%[1] | Economical, simple, wide analytical range[1]. | Lower sensitivity compared to MS detectors. |
| UPLC-MS/MS | 250 pM[2] | 500 pM[2] | High | High | High sensitivity and specificity[2][3]. | Higher cost, potential for ion suppression. |
| HPLC-ICP-MS | Not specified | Not specified | High (validated with SRMs)[4] | High | Measures cobalt, providing high selectivity for cobalamins[4]. | Indirect measurement, requires specialized equipment. |
| Microbiological Assay | Not specified | Not specified | 94.9% - 102.1%[5] | Excellent inter- and intra-assay precision reported[5]. | Measures biologically active B12, low cost[5][6]. | Time-consuming, potential for antibiotic interference[6][7]. |
| UV-Vis Spectroscopy | Not specified | Not specified | Method-dependent | Method-dependent | Rapid, simple instrumentation. | Low specificity, susceptible to interference from other compounds[8]. |
Experimental Workflow and Protocols
A robust cross-validation study involves analyzing identical samples with different methodologies to compare their results. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for cross-validation of this compound quantification methods.
Detailed Experimental Protocols
Below are representative protocols for each of the primary quantification methods. These are generalized from published methodologies and should be optimized for specific sample matrices and instrumentation.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is based on the separation of different forms of vitamin B12 on a reversed-phase column followed by detection using a UV-Vis detector.
-
Sample Preparation:
-
Homogenize the sample (e.g., multivitamin tablet).
-
Extract cobalamins by mixing the homogenized sample with a sodium acetate (B1210297) buffer. For protein-bound cobalamins, enzymatic treatment may be necessary[4].
-
Protect the sample from light to prevent photolytic degradation of AdoCbl[4].
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol, both containing formic acid[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a specific wavelength (e.g., 351 nm or 525 nm).
-
Quantification: Calculate the concentration of AdoCbl by comparing the peak area to a standard curve prepared with known concentrations of AdoCbl.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers enhanced sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV.
-
Dilute the final extract as needed to fall within the linear range of the instrument.
-
-
LC-MS/MS Conditions (Example):
-
LC System: An ultra-high performance liquid chromatography (UPLC) system can be used for faster and more efficient separation[2].
-
Column: C18 reversed-phase column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode[2].
-
Ionization: Use electrospray ionization (ESI)[2].
-
Detection: Monitor specific precursor-to-product ion transitions for AdoCbl in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of AdoCbl standards.
-
3. Microbiological Assay
This assay relies on the requirement of certain bacteria, such as Lactobacillus leichmannii, for vitamin B12 for their growth. The bacterial growth is proportional to the amount of bioavailable vitamin B12 in the sample.
-
Sample Preparation:
-
Extract vitamin B12 from the sample using an extraction buffer.
-
Heat the extract to release protein-bound cobalamins.
-
Dilute the extract to a concentration range suitable for the assay.
-
-
Assay Protocol (Example using 96-well plate):
-
Prepare a standard curve using known concentrations of cyanocobalamin (B1173554) (or AdoCbl, though cyanocobalamin is more stable and commonly used as the standard)[7].
-
Add the prepared sample extracts and standards to the wells of a 96-well microtiter plate[5][7].
-
Inoculate each well with a culture of Lactobacillus leichmannii.
-
Incubate the plate under controlled conditions to allow for bacterial growth.
-
Measure the turbidity (optical density) of each well using a microplate reader.
-
Calculate the AdoCbl concentration in the samples by comparing their turbidity to the standard curve.
-
4. UV-Visible Spectrophotometry
This is a simpler, more direct method but is less specific. It measures the absorbance of light by the AdoCbl molecule at a characteristic wavelength.
-
Sample Preparation:
-
Extract AdoCbl into a suitable solvent (e.g., aqueous buffer).
-
Clarify the solution by centrifugation or filtration to remove any particulate matter that could interfere with the absorbance reading.
-
-
Measurement Protocol:
-
Measure the absorbance of the sample solution at the wavelength of maximum absorbance for AdoCbl (e.g., 525 nm).
-
Use a blank solution (solvent only) to zero the spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of AdoCbl, b is the path length of the cuvette, and c is the concentration. A standard curve can also be used for more accurate quantification.
-
Signaling Pathways and Logical Relationships
The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. The following diagram illustrates the decision-making logic for selecting an appropriate quantification method.
Caption: Decision tree for selecting an this compound quantification method.
Conclusion
The cross-validation of different methods reveals that the optimal choice for this compound quantification is highly dependent on the specific application.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for complex biological matrices and trace-level detection[2][3].
-
HPLC-UV offers a robust and cost-effective alternative for routine quality control in supplements and fortified foods where concentrations are higher[1].
-
Microbiological assays , while less common in modern analytical labs, remain valuable for assessing the total biological activity of vitamin B12[5][6].
-
UV-Vis spectroscopy is a simple and rapid screening tool but lacks the specificity required for complex samples without extensive purification[8].
For drug development and clinical research, the high-fidelity data from LC-MS/MS is often necessary. In contrast, for routine quality assurance of dietary supplements, HPLC-UV provides a reliable and economical solution. Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and throughput when selecting a method.
References
- 1. Determination of Active Vitamin B12 (Cobalamin) in Dietary Supplements and Ingredients by Reversed-phase Liquid Chromatography (P13-040-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. phenomenex.com [phenomenex.com]
- 4. fda.gov [fda.gov]
- 5. Microbiological assay for vitamin B12 performed in 96-well microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. bevital.no [bevital.no]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Computational Models for Adenosylcobalamin Enzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to elucidate the mechanisms of adenosylcobalamin (AdoCbl, or coenzyme B₁₂)-dependent enzymes. These enzymes catalyze chemically challenging radical-based rearrangement and elimination reactions, making them a fascinating subject for both experimental and computational investigation. The validation of in silico models against experimental data is crucial for ensuring their predictive power and for advancing our understanding of these complex biocatalysts.
This compound-dependent enzymes achieve a remarkable ~10¹²-fold rate acceleration of the homolytic cleavage of the cofactor's cobalt-carbon (Co-C) bond to generate a highly reactive 5'-deoxyadenosyl radical (Ado•). This radical initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. Understanding the factors that contribute to this enormous rate enhancement and control the subsequent radical-mediated steps is a central goal of studies in this field.[1][2][3][4] Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM), have become indispensable tools for probing these mechanisms at an atomic level of detail.[2][5]
Comparison of Computational Models with Experimental Data
The accuracy of computational models is benchmarked against key experimentally determined parameters. These include the Co-C bond dissociation energy (BDE), reaction energy barriers, and kinetic isotope effects (KIEs). Below are tables summarizing these comparisons for two well-studied AdoCbl-dependent enzymes: Glutamate (B1630785) Mutase and Methylmalonyl-CoA Mutase.
Glutamate Mutase
Glutamate mutase catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. Computational studies have focused on understanding the Co-C bond homolysis and the subsequent hydrogen transfer steps.
| Parameter | Experimental Value | Computational Model | Calculated Value | Reference |
| Co-C Bond Dissociation Energy (BDE) | 32 kcal/mol (in free solution) | QM/MM (Glutamate Mutase) | ~4 kcal/mol (in enzyme) | [6] |
| 41.5 ± 1.2 kcal/mol (gas-phase, AdoCbl analogue) | [7] | |||
| Activation Barrier (H-transfer) | - | QM/MM (DFT-based) | 24.2 kcal/mol (101.1 kJ/mol) | [1][2] |
| Deuterium (B1214612) Kinetic Isotope Effect (KIE) | Temperature-dependent | - | - | [3] |
| Isotope Effect on Activation Energy (ΔEa(D-H)) | 1.94 ± 0.13 kcal/mol | - | - | [3] |
Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase, the only AdoCbl-dependent enzyme in mammals, catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA. This enzyme has been a paradigm for studying the role of the protein environment in catalysis.
| Parameter | Experimental Value | Computational Model | Calculated Value | Reference |
| Deuterium Kinetic Isotope Effect (KIE) | 35.6 (at 20°C) | GHO-QM/MM (AM1) | Qualitatively reproduces large KIE | [5] |
| 49.9 (at 5°C) | [5] |
Key Experimental Protocols
Detailed experimental validation is the cornerstone of computational model development. The following sections outline the methodologies for key experiments cited in the validation of AdoCbl enzyme mechanisms.
X-ray Crystallography for Structural Validation
High-resolution crystal structures of AdoCbl-dependent enzymes in complex with substrates, inhibitors, or cofactor analogues provide the essential starting point for computational modeling.
Protocol for Crystallization and Structure Determination of Human Methylmalonyl-CoA Mutase (MMUT):
-
Protein Expression and Purification: The human MMUT protein is expressed and purified to homogeneity.
-
Complex Formation: The purified MMUT is incubated with its G-protein chaperone MMAA in the presence of guanosine (B1672433) diphosphate (B83284) (GDP) and coenzyme A (CoA) to form a stable M₂C₂ nano-assembly.
-
Crystallization:
-
The M₂C₂ complex is concentrated to approximately 15-30 mg/mL.
-
Crystals are grown using the hanging drop vapor diffusion method.
-
A typical successful condition involves mixing the protein solution 1:1 with a well solution containing 120 mM monosaccharides mix, 100 mM buffer system 3 (pH 8.5), and 30% precipitant mix 3.
-
-
Data Collection:
-
Crystals are harvested and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Data Processing and Structure Refinement:
-
The diffraction data are processed using software packages like autoPROC, which incorporates XDS for indexing and integration, and STARANISO for anisotropic correction.
-
The structure is solved by molecular replacement using previously determined structures as search models (e.g., PDB codes 2XIQ for MMUT and 2WWW for MMAA).
-
The model is then refined against the experimental data to yield the final atomic coordinates.[7]
-
Rapid Quench Kinetic Isotope Effect (KIE) Measurements
KIEs provide sensitive probes of transition state structures, particularly for hydrogen transfer steps, which are central to AdoCbl enzyme mechanisms. Rapid quench techniques are essential to measure the intrinsic KIE for specific steps that may not be rate-limiting overall.
Protocol for Intramolecular Competition KIE Measurement in Glutamate Mutase:
-
Substrate Synthesis: A substrate is synthesized with a specific isotopic label. For an intramolecular competition experiment, a substrate containing both protium (B1232500) and deuterium at the position of interest is often used.
-
Enzyme and Substrate Preparation: Solutions of purified glutamate mutase and the isotopically labeled substrate are prepared in a suitable buffer.
-
Rapid Quench Experiment:
-
The enzyme and substrate solutions are loaded into separate syringes of a rapid quench-flow apparatus.
-
The solutions are rapidly mixed to initiate the reaction. The reaction mixture flows through a delay line for a specific, short time (milliseconds to seconds).
-
The reaction is quenched by mixing with a quenching agent (e.g., a strong acid).
-
-
Product Analysis:
-
The quenched reaction mixture is analyzed to determine the isotopic composition of the product. This is often done using mass spectrometry or NMR.
-
-
KIE Calculation: The intrinsic KIE is calculated from the ratio of the isotopically distinct products formed in the competition experiment.
-
Temperature Dependence: The experiment is repeated at several different temperatures to determine the temperature dependence of the KIE, which can provide evidence for quantum mechanical tunneling.[3][8][9]
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of AdoCbl enzyme mechanisms and the workflows for their computational and experimental validation.
Caption: General catalytic cycle of an this compound-dependent enzyme.
Caption: Workflow for the validation of computational models.
Caption: Schematic of a typical QM/MM partitioning for an AdoCbl enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the this compound-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational investigations of B12-dependent enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homology modeling of human methylmalonyl-CoA mutase: a structural basis for point mutations causing methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 1 from Crystal structure of substrate complexes of methylmalonyl-CoA mutase. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Structural Analysis of Adenosylcobalamin Binding in Diverse Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural basis for adenosylcobalamin (AdoCbl), or coenzyme B12, binding in three distinct enzyme families: Methylmalonyl-CoA Mutase, Glutamate (B1630785) Mutase, and Class II Ribonucleotide Reductase. Understanding these interactions is crucial for elucidating enzymatic mechanisms and for the rational design of inhibitors or therapeutic agents targeting these pathways.
Quantitative Analysis of this compound Binding
The binding affinities and key structural features of AdoCbl in complex with these enzymes reveal both conserved and unique recognition strategies.
| Feature | Methylmalonyl-CoA Mutase (Human) | Glutamate Mutase (Engineered Fusion Protein) | Class II Ribonucleotide Reductase (Thermotoga maritima) |
| Binding Affinity (Kd) | 0.08 ± 0.03 µM[1] | ~2 µM[2][3][4] | Not explicitly reported, but strong binding is inferred[3][5] |
| PDB ID | 2XIJ, 2XIQ[6][7] | 1I9C[8] | 3O0N[6] |
| Binding Mode | Base-off/His-on | Base-off/His-on | Base-on |
| Cobalamin Binding Domain | Rossmann-like fold | Rossmann-like fold | α/β barrel |
| Key Interacting Residues | Hisα610: Axial ligand to Cobalt[9]. Argα207, Tyrα89, Hisα244: Substrate and corrin (B1236194) ring interactions[9]. | His16 (S-subunit): Axial ligand to Cobalt. Glu171 (E-subunit): Active site base, substrate binding. | e-propionamide side chain of AdoCbl: Forms hydrogen bonds with the α-phosphate of the substrate[7]. Active site pocket: Shields radical intermediates[7]. |
| Conserved Motif | DXHXXG | DXHXXG | Not Applicable |
Structural Insights into AdoCbl Recognition
This compound-dependent enzymes have evolved two primary modes of binding the cofactor, distinguished by the coordination of the cobalt ion's lower axial ligand.
"Base-off/His-on" Conformation
In enzymes like methylmalonyl-CoA mutase and glutamate mutase, the dimethylbenzimidazole (DMB) base of AdoCbl is displaced from its coordination to the cobalt ion. A histidine residue from a conserved DXHXXG motif within the enzyme's Rossmann-like fold takes its place as the lower axial ligand. This "base-off/His-on" conformation is believed to play a crucial role in labilizing the Co-C bond, facilitating the homolytic cleavage required for radical-based catalysis.
"Base-on" Conformation
Conversely, in Class II ribonucleotide reductases, the DMB base remains coordinated to the cobalt ion, similar to its state in free solution. This "base-on" configuration is characteristic of enzymes where AdoCbl binds to an α/β barrel domain. In the case of the Thermotoga maritima enzyme, the e-propionamide side chain of the corrin ring directly interacts with the substrate, suggesting a different mechanism for triggering the catalytic radical formation.[7]
Visualizing the Binding Architectures
The following diagrams illustrate the distinct binding modes of this compound in the "base-off/His-on" and "base-on" configurations.
Experimental Workflow for Structural and Functional Analysis
The characterization of AdoCbl-enzyme interactions typically follows a multi-step experimental pipeline, from protein production to detailed biophysical and structural analysis.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol provides a general framework for measuring the binding affinity of AdoCbl to a target enzyme.
1. Sample Preparation:
- Dialyze both the enzyme and AdoCbl extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 50 mM potassium phosphate, pH 7.5, containing 150 mM NaCl.
- Determine the concentrations of the enzyme and AdoCbl accurately using a reliable method (e.g., UV-Vis spectroscopy with a known extinction coefficient).
- Degas both solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.
2. ITC Instrument Setup:
- Set the experimental temperature (e.g., 25 °C).
- Set the stirring speed (e.g., 300 rpm).
- Set the injection parameters: typically 20-30 injections of 1-2 µL of the ligand (AdoCbl) into the sample cell containing the enzyme. The initial injection is often smaller (e.g., 0.5 µL) and is discarded during data analysis.
3. Experimental Procedure:
- Load the enzyme solution (typically 5-50 µM) into the sample cell (approximately 200-300 µL, depending on the instrument).
- Load the AdoCbl solution (typically 10-20 times the enzyme concentration) into the injection syringe.
- Perform a control titration by injecting AdoCbl into the buffer alone to determine the heat of dilution.
- Initiate the titration of AdoCbl into the enzyme solution.
4. Data Analysis:
- Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
- Subtract the heat of dilution from the heat of binding for each injection.
- Plot the corrected heat change per mole of injectant against the molar ratio of AdoCbl to the enzyme.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
X-ray Crystallography for Structural Determination of an AdoCbl-Enzyme Complex
This protocol outlines the general steps for determining the three-dimensional structure of an enzyme in complex with AdoCbl.
1. Protein Purification and Preparation:
- Express and purify the target enzyme to >95% homogeneity.
- Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a low-salt buffer.
2. Crystallization:
- Co-crystallization: Mix the purified protein with a molar excess of AdoCbl (e.g., 1.5 to 5-fold molar excess) and incubate on ice for at least 30 minutes to allow complex formation. Set up crystallization trials using various commercially available or custom-made screens and methods (e.g., hanging drop or sitting drop vapor diffusion).
- Soaking: If apo-crystals of the enzyme are available, they can be soaked in a solution containing AdoCbl. The soaking solution should be similar to the crystallization mother liquor and contain a suitable concentration of AdoCbl (e.g., 1-10 mM). Soaking times can vary from minutes to hours.
3. Crystal Harvesting and Cryo-protection:
- Carefully harvest the crystals from the crystallization drops using a small loop.
- Briefly transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the mother liquor supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or sucrose.
- Flash-cool the crystals in liquid nitrogen.
4. X-ray Diffraction Data Collection:
- Mount the frozen crystal on a goniometer at a synchrotron beamline or an in-house X-ray source.
- Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
5. Structure Determination and Refinement:
- Process the diffraction data to obtain a set of structure factor amplitudes.
- Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods.
- Build an initial atomic model of the protein-AdoCbl complex into the resulting electron density map.
- Refine the model against the experimental data to improve its geometry and fit to the electron density.
- Validate the final structure using various quality-control metrics. The coordinates are then typically deposited in the Protein Data Bank (PDB).
References
- 1. Inactivation of Lactobacillus leichmannii ribonucleotide reductase by F2CTP: this compound destruction and formation of a nucleotide based radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 3. The interaction of adeninylalkylcobalamins with ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Cob(II)alamin to the this compound-dependent ribonucleotide reductase from Lactobacillus leichmannii. Identification of dimethylbenzimidazole as the axial ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. PDB-3o0o: Thermotoga maritima Ribonucleotide Reductase, NrdJ, in complex wi... - Yorodumi [pdbj.org]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
Bridging the Gap: A Guide to Assessing the In Vivo Relevance of In Vitro Adenosylcobalamin-Dependent Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is an essential cofactor for a unique class of enzymes that catalyze critical metabolic reactions. While in vitro assays provide invaluable insights into the fundamental kinetics and mechanisms of these enzymes, translating these findings to a complex in vivo environment is a significant challenge for researchers and drug developers. This guide provides a comparative overview of key methodologies for assessing the in vivo relevance of in vitro data on AdoCbl-dependent enzyme activity, supported by experimental data and detailed protocols.
Comparing In Vitro and In Vivo Approaches
The catalytic activity of AdoCbl-dependent enzymes is initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of the cofactor, generating a highly reactive 5'-deoxyadenosyl radical.[1][2] A striking observation is that the rate of this Co-C bond homolysis can be accelerated by up to 12 orders of magnitude within the enzyme's active site compared to in vitro conditions.[3][4] This dramatic rate enhancement underscores the critical role of the cellular environment in modulating enzyme function and highlights the necessity of in vivo validation.
| Feature | In Vitro Approaches | In Vivo Approaches |
| System Complexity | Isolated enzyme, controlled conditions | Whole organism or cellular system |
| Key Readouts | Enzyme kinetics (kcat, Km), spectroscopic properties, kinetic isotope effects[1][5] | Metabolite levels, metabolic flux, enzyme activity in a physiological context[6][7] |
| Primary Advantages | High precision, mechanistic detail, ease of manipulation | Physiological relevance, systemic effects, potential for biomarker discovery |
| Primary Limitations | Lack of physiological context, potential for misleading kinetic parameters | Lower precision, complex data interpretation, ethical considerations for animal models |
Methodologies for In Vivo Assessment
A multi-pronged approach is often necessary to robustly connect in vitro observations with in vivo function. Key methodologies include the use of animal and cellular models, stable isotope tracing, and advanced analytical techniques.
Animal and Cellular Models
Genetically engineered mouse models are powerful tools for studying the systemic effects of deficiencies in vitamin B12 and related enzymes.[8][9] For instance, knockout mouse models for the transcobalamin receptor (CD320) have been instrumental in understanding vitamin B12 uptake and its deficiency in the central nervous system.[10] Cellular models, such as HeLa or mouse leukemia cells, are useful for investigating the kinetics of cobalamin uptake and its intracellular conversion into active coenzymes.[9][11]
Stable Isotope Tracing
Stable isotope tracing is a powerful technique to quantitatively assess metabolic pathway activity in vivo.[6][12][13] By introducing nutrients labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the flow of atoms through metabolic pathways and infer the relative activity of specific enzymes.[6][7]
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing in a Mouse Model
Objective: To assess the in vivo activity of a specific AdoCbl-dependent enzyme (e.g., methylmalonyl-CoA mutase) in a mouse model.
Materials:
-
Genetically modified mouse model (e.g., knockout or humanized) and wild-type controls.
-
Stable isotope-labeled precursor (e.g., [U-¹³C]-propionate).
-
Anesthesia and surgical tools for infusion.
-
Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis.
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer the stable isotope tracer via intravenous infusion or intraperitoneal injection.[7][14]
-
Collect tissue and blood samples at specified time points.
-
Quench metabolism immediately by snap-freezing samples in liquid nitrogen.
-
Extract metabolites from the collected tissues.
-
Analyze the isotopic enrichment of downstream metabolites (e.g., succinyl-CoA) using LC-MS.
-
Calculate the fractional contribution of the tracer to the metabolite pool to infer relative enzyme activity.[6]
Protocol 2: Cellular Uptake and Conversion of Cobalamin
Objective: To compare the cellular uptake and conversion of different forms of vitamin B12 into this compound in a cell culture model.
Materials:
-
HeLa or other suitable cell line.
-
Radiolabeled cyanocobalamin (B1173554) ([⁵⁷Co]CNCbl) and hydroxocobalamin (B81358) ([⁵⁷Co]HOCbl).
-
Cell culture reagents and equipment.
-
Scintillation counter.
Procedure:
-
Culture cells to a desired confluency.
-
Incubate the cells with radiolabeled cobalamin for various time points (e.g., 4-48 hours).[11]
-
Wash the cells to remove extracellular label.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Separate and quantify the different intracellular cobalamin forms (MeCbl, AdoCbl, HOCbl) using chromatographic techniques.
-
Model the kinetics of uptake and conversion to determine rate constants.[11]
Data Presentation
Table 1: Comparison of In Vitro and In Vivo Kinetic Parameters for Methylmalonyl-CoA Mutase
| Parameter | In Vitro (Purified Enzyme) | In Vivo (Mouse Liver) | Method |
| kcat (s⁻¹) | ~55 | Not directly measurable | Enzyme kinetics |
| Km (Propionyl-CoA, µM) | ~15 | Not directly measurable | Enzyme kinetics |
| Relative Flux | N/A | 1.0 (Wild-type) vs. 0.2 (Mutant) | Stable Isotope Tracing with [U-¹³C]-propionate |
| Metabolite Accumulation (Methylmalonic Acid, µM) | N/A | 2.5 (Wild-type) vs. 50.8 (Mutant) | LC-MS |
Visualizing Workflows and Pathways
Conclusion
Assessing the in vivo relevance of in vitro findings for this compound-dependent enzymes is crucial for advancing our understanding of metabolic diseases and for the development of effective therapeutics. A combination of in vitro enzymology, in vivo studies using animal and cellular models with stable isotope tracing, and computational modeling provides a robust framework for bridging the gap between molecular mechanisms and physiological function. This integrated approach is essential for validating drug targets and predicting the in vivo efficacy of novel therapeutic interventions.
References
- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the this compound-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Genetic animal models to decipher the pathogenic effects of vitamin B12 and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The transcobalamin receptor knockout mouse: a model for vitamin B12 deficiency in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Crucial Role of Amino Acid Residues in Adenosylcobalamin Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions between adenosylcobalamin (AdoCbl), a vital B12 cofactor, and its dependent enzymes is paramount. The precise positioning and interaction of AdoCbl within the enzyme's active site are dictated by specific amino acid residues. Validating the function of these residues is a cornerstone of mechanistic enzymology and a critical step in the development of targeted therapeutics.
This guide provides a comprehensive comparison of experimental approaches used to validate the role of specific amino acid residues in AdoCbl binding, with a focus on data-driven analysis and detailed methodologies. We will explore how site-directed mutagenesis, complemented by kinetic, spectroscopic, and structural analyses, elucidates the contribution of individual residues to cofactor binding and enzyme catalysis.
The Power of Perturbation: Site-Directed Mutagenesis as a Primary Tool
Site-directed mutagenesis is a foundational technique for probing the function of specific amino acid residues.[1] By systematically replacing a residue of interest with another, researchers can observe the resulting changes in protein function, thereby inferring the role of the original residue. Alanine scanning, where residues are mutated to alanine, is a common strategy to probe the contribution of side chains to protein structure and function.
Case Study: Glutamate (B1630785) Mutase
A prime example of the power of this technique is the study of glutamate mutase, an AdoCbl-dependent enzyme that catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate.[2] Mutagenesis studies have been instrumental in deciphering the roles of key active site residues.
Key Residues and Their Validated Roles:
-
Glu171: This residue is crucial for recognizing the amino group of the substrate.[3][4]
-
His16 and Asp14: Part of a conserved "DXHXXG" motif, His16 acts as the axial ligand to the cobalt ion of AdoCbl, and its interaction with Asp14 is vital for both coenzyme binding and catalysis.
Quantitative Analysis of Mutant Enzymes: A Comparative Data Summary
The impact of these mutations is quantified by measuring changes in kinetic and binding parameters. The following tables summarize the experimental data obtained from studies on glutamate mutase mutants, providing a clear comparison with the wild-type enzyme.
| Enzyme Variant | kcat (s-1) | Km for Glutamate (mM) | Apparent Kd for AdoCbl (µM) | Fold Change in kcat | Fold Change in Km | Fold Change in Kd | Reference |
| Wild-Type | 5.8 | ~0.1 | ~0.5 | - | - | - | [5] |
| Glu171Gln | 0.116 | ~0.1 | Not reported | ~50-fold decrease | No significant change | - | [3][6] |
| Enzyme Variant | Effect on Coenzyme Homolysis Rate | Effect on Substrate Binding | Reference |
| Glu171Gln | 7-fold slower with glutamate, 13-fold slower with methylaspartate | ~50-fold weaker binding of glutamate, ~400-fold weaker binding of methylaspartate | [4] |
| Mutant | kcat (s-1) | Apparent Kd for AdoCbl (µM) | Fold Decrease in kcat | Fold Increase in Kd | Reference |
| Wild-Type | 10 | 0.4 | - | - | [5] |
| His16Gly | 0.01 | 20 | 1000 | 50 | [5] |
| His16Gln | 0.01 | 20 | 1000 | 50 | [5] |
| Asp14Asn | 0.01 | 4 | 1000 | 10 | [5] |
| Asp14Glu | 0.02 | 2 | 500 | 5 | [5] |
| Asp14Ala | 0.01 | 2 | 1000 | 5 | [5] |
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and rigor are the hallmarks of high-quality scientific research. This section provides detailed protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis
This protocol outlines the general steps for creating specific point mutations in a gene of interest.[1]
Materials:
-
Plasmid DNA containing the gene of interest
-
Custom-designed oligonucleotide primers carrying the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The reaction typically involves 12-18 cycles.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification
Wild-type and mutant enzymes are typically overexpressed in E. coli and purified using chromatographic techniques.
Kinetic Analysis
Enzyme kinetics are measured to determine the catalytic efficiency of the wild-type and mutant enzymes.
For Glutamate Mutase: The activity of glutamate mutase is often determined using a coupled enzyme assay.[7][8]
Materials:
-
Purified wild-type or mutant glutamate mutase
-
This compound (AdoCbl)
-
L-glutamate
-
Methylaspartase (auxiliary enzyme)
-
Spectrophotometer
Procedure:
-
Reconstitute the apoenzyme (both S and E subunits) with AdoCbl to form the holoenzyme.
-
Initiate the reaction by adding L-glutamate.
-
The product, (2S, 3S)-3-methylaspartate, is converted by the coupling enzyme, methylaspartase, to mesaconate.
-
Monitor the formation of mesaconate by measuring the increase in absorbance at 240 nm.
-
Calculate initial velocities at various substrate concentrations and determine kcat and Km by fitting the data to the Michaelis-Menten equation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of a protein-ligand interaction.[9][10]
Procedure:
-
Place the purified protein solution in the sample cell of the calorimeter.
-
Load a concentrated solution of AdoCbl into the injection syringe.
-
Perform a series of small injections of AdoCbl into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat changes and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.
Alternative and Complementary Validation Methods
While site-directed mutagenesis provides functional data, a comprehensive understanding requires a multi-faceted approach.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structures of the wild-type and mutant proteins, both in the presence and absence of AdoCbl.[11] This allows for a direct visualization of the structural changes caused by the mutation and how these changes affect cofactor binding and the overall protein conformation. Comparing the crystal structures of wild-type and mutant enzymes can reveal subtle changes in the active site architecture that explain the observed kinetic differences.[12][13]
UV-Visible Spectroscopy
The corrin (B1236194) ring of AdoCbl has a distinct UV-visible spectrum that is sensitive to its environment. Changes in the coordination state of the cobalt ion and interactions with the protein can be monitored spectroscopically.[6] Comparing the spectra of AdoCbl bound to wild-type and mutant enzymes can provide insights into how the mutation alters the electronic environment of the cofactor. For instance, mutations in the conserved His-Asp pair of glutamate mutase lead to significant differences in the UV-visible spectra of the holoenzyme, indicating altered cobalt coordination.[5]
Computational Modeling
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can complement experimental data by providing a dynamic view of the protein-cofactor interactions.[14] These methods can be used to predict the effects of mutations on protein stability, cofactor binding energy, and the reaction mechanism. Computational studies on glutamate mutase have, for example, supported the role of Glu171 in catalysis.[14]
Logical Framework for Validation
The validation of an amino acid residue's role in AdoCbl binding follows a logical progression, integrating various experimental and computational techniques.
Conclusion
The validation of specific amino acid residues in this compound binding is a multi-disciplinary endeavor that relies on the synergy of various powerful techniques. Site-directed mutagenesis, as the primary tool for functional perturbation, provides quantitative data on the impact of specific mutations. However, its true power is realized when combined with kinetic, spectroscopic, structural, and computational methods. This integrated approach provides a robust and detailed understanding of the intricate molecular interactions that govern the function of AdoCbl-dependent enzymes, paving the way for a deeper understanding of their mechanisms and the rational design of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by this compound-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Pre-steady-state kinetic studies on the Glu171Gln active site mutant of this compound-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry in Biocatalysis | TU Delft Repository [repository.tudelft.nl]
- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders | MDPI [mdpi.com]
- 12. Site-directed mutagenesis and preliminary x-ray crystallographic studies of the tabtoxin resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of adenylate kinase: site-directed mutagenesis versus X-ray and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosylcobalamin-Dependent Pathways Across Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, serves as an essential cofactor for a unique class of enzymes that catalyze radical-based isomerization and elimination reactions. These enzymatic pathways are fundamental to the metabolism of amino acids, fatty acids, and nucleotides in a wide array of organisms, from bacteria and archaea to humans. Understanding the comparative enzymology of these pathways is crucial for advancements in metabolic engineering, the development of novel antimicrobial agents, and the diagnosis and treatment of metabolic disorders.
This guide provides a comparative analysis of three major this compound-dependent pathways: methylmalonyl-CoA mutase, ribonucleotide reductase (Class II), and glycerol (B35011)/diol dehydratase. We present a synthesis of their metabolic significance, comparative kinetic data, detailed experimental protocols for their study, and visual representations of the underlying biochemical processes.
Methylmalonyl-CoA Mutase: A Key Player in Carbon Metabolism
Methylmalonyl-CoA mutase (MCM) is a critical enzyme in the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine, and threonine), and cholesterol. It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. In humans, deficiencies in MCM activity lead to methylmalonic acidemia, a serious inherited metabolic disorder. In bacteria, this enzyme is also involved in propionate (B1217596) metabolism.
Comparative Kinetic Parameters of Methylmalonyl-CoA Mutase
The kinetic properties of MCM exhibit notable differences between human and bacterial orthologs, particularly in their affinity for the this compound cofactor.
| Organism/Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Homo sapiens (Human) | L-methylmalonyl-CoA | Normal | Normal | - | [1] |
| Homo sapiens (mut⁻ phenotype) | L-methylmalonyl-CoA | Normal | 0.2% - 100% of WT | - | [1] |
| Homo sapiens (mut⁻ phenotype) | This compound | Increased 40- to 900-fold | - | - | [1] |
| Propionibacterium shermanii | (R)-methylmalonyl-CoA | - | 26 ± 1 | - | [2] |
| Sinorhizobium meliloti | (R)-methylmalonyl-CoA | Varies little with cobamide | ~8-26 | - | [2] |
Note: Specific Km and kcat values for wild-type human MCM were not explicitly found in the search results, but were described as "normal" in comparison to mutant forms.
Methylmalonyl-CoA Mutase Signaling Pathway
Caption: Catabolic pathways converging on the AdoCbl-dependent MCM reaction.
Class II Ribonucleotide Reductase: The Gateway to DNA Synthesis
Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3] RNRs are classified into three main classes based on their cofactors and reaction mechanisms. Class II RNRs are unique in their use of this compound to generate a deoxyadenosyl radical for catalysis.[3] These enzymes are found in a variety of bacteria and archaea and can function under both aerobic and anaerobic conditions.[3]
Comparative Kinetic Parameters of Class II Ribonucleotide Reductases
Kinetic data for Class II RNRs is less abundant in the literature compared to Class I enzymes. However, available data highlights the diversity in their catalytic efficiencies.
| Organism/Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Escherichia coli (Class Ia) | CDP | - | 2 - 10 | - | [4] |
| Prevotella copri (Class III) | GTP | - | 1.3 | - | [5] |
| Prevotella copri (Class III) | CTP | - | 1.1 | - | [6] |
Class II Ribonucleotide Reductase Catalytic Cycle
Caption: The radical-based catalytic cycle of Class II Ribonucleotide Reductase.
Glycerol and Diol Dehydratases: Key Enzymes in Fermentation Pathways
Glycerol and diol dehydratases are this compound-dependent enzymes crucial for the anaerobic metabolism of glycerol and 1,2-diols in many bacteria. These enzymes catalyze the dehydration of their respective substrates to produce aldehydes, such as 3-hydroxypropionaldehyde from glycerol, which are then further metabolized. This pathway is of significant industrial interest for the biotechnological production of valuable chemicals like 1,3-propanediol.
Comparative Kinetic Parameters of Glycerol Dehydratases
The kinetic parameters of glycerol dehydratases vary among different bacterial species, reflecting their adaptation to different environments and metabolic needs.
| Organism/Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| Klebsiella pneumoniae 2e | Glycerol | 3.42 | 3.49 | - | [7] |
| Klebsiella pneumoniae | Glycerol | 0.73 ± 0.09 | - | 400 ± 20 | [8] |
| Clostridium butyricum (B12-independent) | 1,2-propanediol | - | 1.56 ± 0.09 (mmol min⁻¹ mg⁻¹) | - | [9] |
Glycerol Dehydratase Reaction Pathway
Caption: The two-step conversion of glycerol to 1,3-propanediol.
Experimental Protocols
Methylmalonyl-CoA Mutase Activity Assay (HPLC-based)
This protocol is adapted from a method for separating and quantifying succinyl-CoA from methylmalonyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).[10]
Materials:
-
Cell or tissue extract containing methylmalonyl-CoA mutase
-
Reaction buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5
-
Substrate: Methylmalonyl-CoA
-
Cofactor: this compound (AdoCbl)
-
Quenching solution: e.g., perchloric acid
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase: e.g., a gradient of acetonitrile (B52724) in a phosphate buffer
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, AdoCbl, and the cell/tissue extract.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding methylmalonyl-CoA.
-
Incubate for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate methylmalonyl-CoA and succinyl-CoA using a suitable gradient.
-
Detect the CoA esters by their absorbance at 254 nm.
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Experimental Workflow for MCM Assay
Caption: Step-by-step workflow for the HPLC-based MCM activity assay.
Class II Ribonucleotide Reductase Activity Assay (Radioactive)
This protocol is a general method for assaying RNR activity using a radiolabeled substrate.
Materials:
-
Purified Class II RNR or cell extract
-
Assay buffer: e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA
-
Radiolabeled substrate: e.g., [³H]CDP or [³H]GDP
-
Cofactor: this compound (AdoCbl)
-
Allosteric effectors (e.g., ATP, dTTP)
-
Reducing system: e.g., dithiothreitol (B142953) (DTT) or a thioredoxin/thioredoxin reductase system with NADPH
-
Quenching solution: e.g., perchloric acid
-
Alkaline phosphatase
-
Dowex-1-borate columns or other separation method
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the assay mixture containing buffer, AdoCbl, allosteric effectors, and the reducing system.
-
Add the enzyme to the mixture.
-
Initiate the reaction by adding the radiolabeled ribonucleotide substrate.
-
Incubate at the optimal temperature for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Neutralize the mixture.
-
Treat the mixture with alkaline phosphatase to convert unreacted nucleotides and the product deoxynucleotides to their corresponding nucleosides and deoxynucleosides.
-
Separate the resulting deoxynucleoside from the ribonucleoside using, for example, a Dowex-1-borate column.
-
Quantify the amount of radiolabeled deoxynucleoside by liquid scintillation counting.
-
Calculate the enzyme activity.
Glycerol Dehydratase Activity Assay (Coupled Spectrophotometric)
This protocol describes a continuous spectrophotometric assay for glycerol dehydratase activity by coupling the reaction to an aldehyde dehydrogenase.[8]
Materials:
-
Purified glycerol dehydratase or cell extract
-
Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 8.0
-
Substrate: Glycerol
-
Cofactor: this compound (AdoCbl)
-
Coupling enzyme: Aldehyde dehydrogenase (ALDH)
-
NAD⁺
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a cuvette with the assay buffer, NAD⁺, ALDH, and AdoCbl.
-
Add the glycerol dehydratase sample to the cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding glycerol.
-
Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Experimental Workflow for Coupled GDHt Assay
Caption: Workflow for the continuous spectrophotometric assay of glycerol dehydratase.
References
- 1. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of a second class Ie ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 6. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and molecular characterization of a novel glycerol dehydratase from Klebsiella pneumoniae 2e with high tolerance against crude glycerol impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Functions of Enigmatic Enzymes: A Guide to Validating Substrates for Orphan Adenosylcobalamin-Dependent Enzymes
For researchers, scientists, and drug development professionals, the identification of physiological substrates for orphan enzymes is a critical step in understanding their biological roles and potential as therapeutic targets. This guide provides a comparative overview of key experimental approaches for validating the substrates of a fascinating and mechanistically unique class of enzymes: the orphan adenosylcobalamin-dependent enzymes.
This compound (AdoCbl), a biologically active form of vitamin B12, serves as a cofactor for enzymes that catalyze remarkable and often chemically challenging rearrangement and elimination reactions. These enzymes utilize a radical-based mechanism, initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, to activate their substrates. The transient and highly reactive nature of the radical intermediates presents unique challenges and considerations for experimental design. This guide details the predominant methodologies, presents their comparative performance, and provides detailed experimental protocols and workflows to aid in the functional characterization of these enigmatic enzymes.
Comparative Analysis of Substrate Validation Strategies
The two primary strategies for identifying the physiological substrates of orphan this compound-dependent enzymes are metabolomics-based approaches and genetic methodologies. Each offers distinct advantages and limitations.
Table 1: Comparison of Metabolomics and Genetic Approaches for Substrate Identification
| Feature | Metabolomics-Based Approaches | Genetic Approaches |
| Principle | Direct biochemical evidence of enzyme activity on substrates within a complex mixture. | Indirect evidence by observing phenotypic changes upon gene knockout, knockdown, or overexpression. |
| Primary Techniques | Activity-Based Metabolomic Profiling (ABMP), Global Metabolomic Profiling. | CRISPR/Cas9-mediated gene knockout, RNA interference (RNAi). |
| Key Advantages | - Direct identification of substrates and products.- Unbiased, hypothesis-free discovery.- Applicable to in vitro systems with purified enzymes. | - Provides evidence of physiological relevance in a cellular context.- Can reveal downstream metabolic consequences. |
| Key Limitations | - May identify non-physiological substrates in vitro.- Requires access to sensitive analytical equipment (e.g., LC-MS).- Can be challenging for low-abundance metabolites. | - Indirect link between gene and substrate.- Phenotypes can be pleiotropic or masked by redundancy.- May not directly identify the substrate. |
| Typical Throughput | Moderate to High | High |
| Confirmation Required | Yes, typically with purified enzyme and candidate substrate. | Yes, often requires subsequent biochemical validation. |
In-Depth Experimental Methodologies
Activity-Based Metabolomic Profiling (ABMP)
ABMP is a powerful in vitro technique that directly assesses the enzymatic conversion of substrates within a complex biological extract.[1] This approach is particularly well-suited for orphan enzymes as it does not require prior knowledge of the substrate.
Experimental Protocol for ABMP of an Orphan this compound-Dependent Enzyme:
-
Preparation of Recombinant Enzyme:
-
Clone the gene encoding the orphan enzyme into a suitable expression vector.
-
Overexpress the protein in a host organism (e.g., E. coli).
-
Purify the recombinant enzyme to homogeneity using affinity and size-exclusion chromatography. For radical SAM enzymes, which are a subset of AdoCbl-dependent enzymes, purification must be conducted under strict anaerobic conditions to prevent inactivation of their oxygen-sensitive iron-sulfur clusters.[2][3][4]
-
-
Preparation of Metabolite Extract:
-
Culture the organism from which the orphan enzyme originates under relevant physiological conditions.
-
Harvest the cells and quench metabolism rapidly, for example, by using cold methanol.
-
Extract the metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water). The goal is to obtain a broad representation of the cellular metabolome.
-
-
In Vitro Enzymatic Reaction:
-
In an anaerobic environment (if required), combine the purified orphan enzyme, the metabolite extract, and the essential cofactor, this compound.
-
Include necessary co-substrates or activators if predicted by bioinformatics analysis (e.g., S-adenosylmethionine (SAM) and a reducing system for radical SAM enzymes).
-
Set up parallel control reactions lacking the enzyme or the cofactor.
-
Incubate the reactions at an optimal temperature for a defined period.
-
-
Sample Analysis by LC-MS/MS:
-
Quench the enzymatic reactions by adding a cold organic solvent.
-
Analyze the reaction mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Compare the metabolite profiles of the complete reaction with the control reactions. Look for metabolites that are consumed (substrates) and those that are produced (products) only in the presence of the active enzyme and cofactor.
-
-
Data Analysis and Candidate Identification:
-
Utilize metabolomics data analysis software to identify statistically significant changes in metabolite features between the experimental and control groups.
-
Putatively identify the candidate substrates and products based on their accurate mass, retention time, and fragmentation patterns, comparing them to metabolite databases.
-
-
Validation of Candidate Substrates:
-
Obtain authentic standards of the candidate substrates.
-
Perform in vitro enzymatic assays with the purified enzyme, AdoCbl, and the candidate substrate to confirm enzymatic activity and determine kinetic parameters.
-
Genetic Approaches for Functional Validation
Genetic manipulation of the host organism provides a powerful means to probe the physiological function of an orphan enzyme.
Experimental Protocol for CRISPR/Cas9-Mediated Gene Knockout:
-
Design and Construction of CRISPR/Cas9 System:
-
Design guide RNAs (gRNAs) targeting the gene of the orphan enzyme.
-
Clone the gRNAs and Cas9 nuclease into a suitable delivery vector for the target organism.
-
-
Generation of Knockout Cell Line or Organism:
-
Introduce the CRISPR/Cas9 system into the host cells or organism.
-
Select for and isolate clones with successful gene knockout, confirmed by DNA sequencing.
-
-
Global Metabolomic Profiling of Knockout vs. Wild-Type:
-
Culture the knockout and wild-type organisms under identical conditions.
-
Extract metabolites from both strains.
-
Analyze the metabolite extracts using LC-MS/MS.
-
-
Data Analysis and Hypothesis Generation:
-
Compare the global metabolomes of the knockout and wild-type strains.
-
An accumulation of a specific metabolite in the knockout strain suggests it may be the substrate of the orphan enzyme. Conversely, the absence of a metabolite may indicate it is the product.
-
These findings generate hypotheses that require subsequent biochemical validation using the purified enzyme.
-
Visualizing the Context: Workflows and Pathways
Understanding the broader metabolic context is crucial for elucidating the physiological role of an orphan enzyme. The following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow for substrate validation and the central role of this compound in metabolism.
Caption: Experimental workflow for orphan enzyme substrate validation.
Caption: Vitamin B12 metabolism and cofactor function.
The validation of physiological substrates for orphan this compound-dependent enzymes is a challenging yet rewarding endeavor. By combining the direct biochemical evidence from metabolomics with the physiological context provided by genetic approaches, researchers can effectively unravel the functions of these fascinating radical enzymes, paving the way for new discoveries in metabolism and drug development.
References
- 1. Metabolomic approaches for enzyme function and pathway discovery in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vulnerability of radical SAM enzymes to oxidants and soft metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the photolytic stability of adenosylcobalamin and its synthetic analogs
An Objective Comparison of the Photolytic Stability of Adenosylcobalamin and its Synthetic Analogs for Researchers and Drug Development Professionals.
This compound (AdoCbl), a biologically active form of vitamin B12, is characterized by a covalent cobalt-carbon (Co-C) bond. This bond is notably sensitive to light, a property that has garnered significant interest for applications in photochemotherapy and light-activated drug delivery. Upon exposure to light, the Co-C bond undergoes homolytic cleavage, yielding cob(II)alamin and a 5'-deoxyadenosyl radical.[1][2] The efficiency of this photodissociation is a critical parameter for any potential therapeutic application and is highly influenced by the nature of the axial ligand attached to the cobalt atom and the surrounding environment.
This guide provides a comparative analysis of the photolytic stability of this compound against several of its synthetic analogs. The comparison is based on quantitative experimental data, primarily the quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage of the Co-C bond.
Comparative Photolytic Efficiency
The photolytic stability of cobalamins is inversely related to their quantum yield of photolysis; a higher quantum yield indicates lower stability and more efficient photorelease of the axial ligand. This compound in aqueous solution exhibits a quantum yield of approximately 0.23-0.24.[1][3] However, this efficiency can be significantly modulated by altering the structure of the alkyl ligand or by changing the solvent environment.
Studies on a range of synthetic alkylcobalamin analogs reveal a distinct trend: as the size and hydrophobicity of the linear alkyl chain increase, the quantum yield of photolysis in aqueous solutions tends to decrease.[4] For instance, the quantum yield for ethyl-cobalamin is nearly four times greater than that of the more hydrophobic decyl-cobalamin.[4] Conversely, for analogs with large, hydrophobic substituents, the quantum yield can be improved by moving to a less polar solvent like DMF, suggesting that drug release from carriers within membranous compartments could be more efficient.[4]
In contrast to the highly photosensitive alkylcobalamins, other classes of analogs exhibit remarkable photostability. Alkynylcobalamins, for example, are exceptionally stable against photolytic cleavage.[5] Similarly, non-alkyl cobalamins like cyanocobalamin (B1173554) (CNCbl) and hydroxocobalamin (B81358) (OHCbl) are also considered more photostable, with OHCbl often being the resulting product after the photolysis of the more labile AdoCbl and methylcobalamin.[6][7]
The protein environment also plays a crucial role in modulating photostability. When AdoCbl is bound to enzymes such as glutamate (B1630785) mutase or ethanolamine (B43304) ammonia-lyase, its quantum yield for photolysis is dramatically reduced, indicating a significant stabilizing effect imparted by the protein's active site.[1][8]
The following table summarizes the quantum yields for the photolysis of AdoCbl and a selection of its synthetic analogs under various conditions.
| Cobalamin Species | Axial Ligand | Quantum Yield (Φ) | Solvent / Conditions |
| This compound (AdoCbl) | 5'-Deoxyadenosyl | 0.23 ± 0.01 | Aqueous Buffer (pH 7.5)[1] |
| This compound (AdoCbl) | 5'-Deoxyadenosyl | 0.08 ± 0.01 | Bound to Ethanolamine Ammonia-Lyase[1] |
| This compound (AdoCbl) | 5'-Deoxyadenosyl | 0.05 ± 0.03 | Bound to Glutamate Mutase[8] |
| Methylcobalamin (MeCbl) | Methyl | 0.16 | Aqueous |
| Ethylcobalamin | Ethyl | 0.31 | Aqueous |
| n-Propylcobalamin | n-Propyl | 0.28 | Aqueous |
| n-Butylcobalamin | n-Butyl | 0.20 | Aqueous |
| n-Decylcobalamin | n-Decyl | 0.08 | Aqueous |
| Cyclopropylcobalamin | Cyclopropyl | 0.09 | Aqueous[4] |
| Cyclobutylcobalamin | Cyclobutyl | 0.22 | Aqueous[4] |
Experimental Protocols
The determination of photolytic stability and quantum yields for cobalamins typically involves a standardized set of experimental procedures.
Sample Preparation
Solutions of the cobalamin analog are prepared at a known concentration (e.g., 3 x 10⁻⁵ M) in a suitable solvent or buffer system, such as a 0.02 M phosphate (B84403) buffer, with the pH adjusted to the desired value (e.g., pH 7.0).[9] All manipulations are typically performed under low-light or red-light conditions to prevent premature degradation.
Irradiation
The sample solution is placed in a quartz cuvette and irradiated with a light source of a specific wavelength and intensity. Common light sources include high-pressure mercury lamps (e.g., 125 W) or pulsed lasers.[9] The intensity of the light source is often determined using chemical actinometry, such as the ferrioxalate (B100866) method.[9] The sample is irradiated for specific time intervals.
Analysis of Photodegradation
The extent of photodegradation is monitored using analytical techniques that can distinguish the parent cobalamin from its photoproducts.
-
UV-Visible Spectrophotometry: The degradation is followed by recording the change in the UV-Vis absorption spectrum over time.[7] Cyanocobalamin, for example, has characteristic absorption maxima at 361 nm and 550 nm, while its primary photoproduct, hydroxocobalamin, has a maximum at 525 nm.[9][10] The concentrations of the parent compound and the product can be calculated from the absorbance values at these wavelengths.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more precise method for separating and quantifying the parent cobalamin from its various degradation products.[11] A stability-indicating reverse-phase (RP)-HPLC method is typically developed and validated.[11] Aliquots of the irradiated solution are injected at different time points, and the decrease in the peak area of the parent compound is used to determine the degradation rate.
Calculation of Quantum Yield (Φ)
The quantum yield is calculated from the rate of photolysis and the rate of photon absorption. It represents the efficiency of the photochemical process. The rate of the reaction is determined from the concentration versus time data obtained from spectrophotometry or HPLC, while the photon flux is measured by actinometry.
Visualizing the Process
To better understand the experimental and molecular processes, the following diagrams are provided.
Caption: A generalized workflow for determining the photolytic stability of cobalamin analogs.
Caption: The photolytic cleavage pathway of the Co-C bond in this compound.
References
- 1. Photolysis of this compound and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-resolved measurements of the photolysis and recombination of this compound bound to glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Adenosylcobalamin in a Laboratory Setting
This document provides a comprehensive, step-by-step guide for the proper disposal of adenosylcobalamin, also known as cobamamide, coenzyme B12, or dibencozide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or by the Occupational Safety and Health Administration (OSHA), adherence to proper laboratory disposal protocols is essential to maintain a safe working environment and comply with institutional and regulatory guidelines.[1][2][3]
Immediate Safety and Logistical Information
This compound is a stable, yellow-orange crystalline solid.[2][4] Although not considered hazardous, appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn when handling the compound to prevent skin and eye contact and to maintain good laboratory practice.[2][4] In case of a spill, dry cleanup methods are preferred to avoid generating dust.[4][5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not prevalent due to its non-hazardous nature, the following table summarizes its key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₇₂H₁₀₀CoN₁₈O₁₇P | [1] |
| Molecular Weight | 1579.6 g/mol | [1] |
| Appearance | Yellow-orange crystals | [2][4] |
| GHS Hazard Classification | Not classified as hazardous | [1][2][3] |
| Storage Temperature | 2°C to 8°C, refrigerated | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound should follow the core principles of laboratory chemical waste management, which include waste minimization, segregation, and adherence to institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as non-hazardous solid or aqueous this compound.
-
Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[6]
Step 2: Preparing Solid Waste for Disposal
-
Collect Solid Waste: Place unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and spill cleanup materials into a designated waste container.
-
Use Appropriate Container: The container should be a clean, sealable plastic bag or a clearly labeled, non-reactive container (e.g., a polyethylene (B3416737) or polypropylene (B1209903) container).[5]
-
Label the Container: Clearly label the container as "this compound Waste (Non-Hazardous)" and include the date. Proper labeling is crucial to prevent accidental mixing with other waste streams.[6]
Step 3: Preparing Aqueous Solutions for Disposal
-
Avoid Drain Disposal: As a general rule in a laboratory setting, do not dispose of chemical solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Collect Aqueous Waste: Collect any aqueous solutions containing this compound in a sealable, leak-proof container.[6]
-
Label the Container: Label the container with its contents, "Aqueous this compound Waste (Non-Hazardous)," and the approximate concentration.
Step 4: Final Disposal
-
Consult Institutional Guidelines: Before final disposal, consult your institution's specific chemical waste management guidelines or contact your EHS office.[8][9] Institutional policies take precedence over general recommendations.
-
Transfer to Waste Collection Area: Transport the properly labeled and sealed waste containers to your facility's designated chemical waste accumulation area.
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the waste by a certified waste management vendor.[6]
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound are required due to its non-hazardous nature. The primary "protocol" is the procedural waste management plan outlined above, which focuses on proper containment, labeling, and disposal through an approved institutional waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for this compound disposal.
References
- 1. This compound | C72H100CoN18O17P | CID 6436143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
